3,5-Difluoro-4-methylbenzonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,5-difluoro-4-methylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2N/c1-5-7(9)2-6(4-11)3-8(5)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIHPFQMICHSKGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1F)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70662775 | |
| Record name | 3,5-Difluoro-4-methylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70662775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170572-50-6 | |
| Record name | 3,5-Difluoro-4-methylbenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=170572-50-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Difluoro-4-methylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70662775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Difluoro-4-methylbenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 3,5-Difluoro-4-methylbenzonitrile: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of 3,5-Difluoro-4-methylbenzonitrile (CAS No: 170572-50-6), a fluorinated aromatic nitrile of significant interest in medicinal chemistry and materials science. This document details the compound's physicochemical properties, outlines a plausible synthetic route with a detailed experimental protocol, and delves into its applications as a versatile building block in the development of novel therapeutics and functional materials. Furthermore, a comprehensive analysis of its expected spectroscopic characteristics and safety considerations is presented to equip researchers with the essential knowledge for its effective and safe utilization.
Introduction: The Strategic Importance of Fluorinated Benzonitriles
The introduction of fluorine atoms into organic molecules is a well-established strategy in modern drug discovery and materials science. The unique properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the C-F bond, can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and pKa. When incorporated into a benzonitrile scaffold, these effects are synergistic, creating a versatile chemical entity with a wide range of potential applications. This compound emerges as a particularly valuable building block due to the specific arrangement of its substituents, which offers distinct electronic and steric properties for further chemical transformations.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is fundamental to its application in research and development.
| Property | Value | Source |
| CAS Number | 170572-50-6 | [1] |
| Molecular Formula | C₈H₅F₂N | [1] |
| Molecular Weight | 153.13 g/mol | [1] |
| Appearance | White to off-white crystalline solid (predicted) | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, acetone, ethyl acetate) | N/A |
| InChI Key | AIHPFQMICHSKGT-UHFFFAOYSA-N | [1] |
Synthesis of this compound: A Proposed Experimental Protocol
Proposed Synthetic Scheme
Sources
An In-Depth Technical Guide to 3,5-Difluoro-4-methylbenzonitrile: Properties, Synthesis, and Analytical Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,5-Difluoro-4-methylbenzonitrile is a fluorinated aromatic nitrile that holds significant value as a versatile building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms flanking a methyl group, imparts distinct chemical properties that are increasingly leveraged in the fields of pharmaceutical and agrochemical research. This technical guide provides a comprehensive overview of the fundamental physicochemical properties of this compound, including its molecular weight, and discusses its broader importance as a synthetic intermediate. While detailed, peer-reviewed synthesis protocols and experimental spectral data for this specific isomer are not widely available in the public domain, this guide will outline general synthetic strategies and analytical workflows based on established chemical principles and data for structurally related compounds.
Core Molecular Properties
The foundational step in utilizing any chemical reagent is a thorough understanding of its basic molecular and physical properties. This compound is identified by the CAS Number 170572-50-6 .[1]
Molecular Structure and Weight
The molecular structure of this compound consists of a benzene ring substituted with a nitrile group (-C≡N), two fluorine atoms at positions 3 and 5, and a methyl group at position 4.
Table 1: Core Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₈H₅F₂N | [2][3] |
| Molecular Weight | 153.13 g/mol | [1][2][3] |
| IUPAC Name | This compound | |
| Synonym | 4-Cyano-2,6-difluorotoluene | |
| Physical Form | Solid | |
| Purity (Typical) | ≥98% |
The calculated molecular weight of 153.13 g/mol is a critical parameter for all stoichiometric calculations in synthetic protocols. The presence of the two fluorine atoms significantly influences the molecule's electronic properties, polarity, and metabolic stability when incorporated into larger bioactive molecules.
Strategic Importance in Synthesis
Fluorinated building blocks are of paramount importance in modern drug discovery and development. The introduction of fluorine atoms into a molecule can profoundly alter its pharmacokinetic and pharmacodynamic properties, often leading to enhanced metabolic stability, increased binding affinity, and improved membrane permeability.
While specific, documented applications of this compound in the synthesis of named commercial products are not readily found in scientific literature, its structural motifs are present in various advanced chemical intermediates. For instance, fluorinated benzonitriles are key precursors for a wide range of pharmaceuticals and agrochemicals. The nitrile group is a versatile functional handle that can be readily converted into other functionalities such as amines, carboxylic acids, amides, and tetrazoles, providing access to a diverse array of molecular scaffolds.
The general synthetic utility of related fluorinated benzonitriles is well-established. For example, the isomeric compound, 3-Fluoro-4-methylbenzonitrile, is a crucial starting material for the synthesis of danuglipron, an oral GLP-1 receptor agonist.[4] This highlights the potential of the difluorinated analogue as an intermediate for next-generation therapeutics where fine-tuning of electronic and steric properties is required.
Synthetic Approaches: A Generalized Perspective
A detailed, step-by-step experimental protocol for the synthesis of this compound from a specific starting material is not currently available in peer-reviewed journals. However, based on established organic chemistry principles and published syntheses of analogous compounds, several logical synthetic routes can be proposed.
A common strategy for the synthesis of aromatic nitriles involves the cyanation of an aryl halide. A plausible retrosynthetic analysis for this compound would involve a precursor such as 4-bromo-2,6-difluorotoluene.
Diagram 1: Retrosynthetic Analysis of this compound
Caption: A potential retrosynthetic pathway for this compound.
Proposed Experimental Workflow: Cyanation of an Aryl Bromide
This protocol is a generalized procedure based on the synthesis of similar compounds, such as 4-amino-3,5-difluorobenzonitrile, and should be adapted and optimized for the specific substrate.[5]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 4-bromo-2,6-difluorotoluene (1 equivalent).
-
Reagent Addition: Add a suitable copper(I) cyanide source (e.g., CuCN, 1.1-1.5 equivalents) and a high-boiling point polar aprotic solvent such as DMF, DMAc, or NMP.
-
Reaction Conditions: Heat the reaction mixture to a high temperature (typically >140 °C) under a nitrogen atmosphere. The progress of the reaction should be monitored by a suitable analytical technique such as GC-MS or LC-MS.
-
Causality: High temperatures are necessary to overcome the activation energy for the nucleophilic aromatic substitution (Rosenmund-von Braun reaction). The polar aprotic solvent is crucial for dissolving the reagents and facilitating the reaction.
-
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by pouring it into an aqueous solution of a complexing agent like ferric chloride or aqueous ammonia to dissolve the copper salts.
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product should then be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
This proposed protocol represents a self-validating system where the progress and purity can be checked at multiple stages (TLC, GC-MS, LC-MS) to ensure the desired transformation is occurring and the final product meets the required specifications.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound. The primary techniques used would be NMR spectroscopy, mass spectrometry, and infrared spectroscopy. Although experimental spectra for this compound are not available in the cited search results, the expected features can be predicted.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple. A singlet for the methyl protons (CH₃) would likely appear in the range of 2.0-2.5 ppm. The two aromatic protons would appear as a singlet or a narrow triplet (due to coupling with the two equivalent fluorine atoms) in the aromatic region (typically 7.0-7.8 ppm).
-
¹³C NMR: The carbon NMR spectrum would provide more detailed structural information. Distinct signals would be expected for the methyl carbon, the nitrile carbon, and the aromatic carbons. The carbons directly bonded to fluorine would show large one-bond C-F coupling constants, and smaller multi-bond couplings would be observed for other carbons in the ring.
-
¹⁹F NMR: This would show a single resonance for the two equivalent fluorine atoms, confirming the symmetry of the molecule.
Mass Spectrometry (MS)
Mass spectrometry would be used to confirm the molecular weight of the compound. For this compound (C₈H₅F₂N), the expected molecular ion peak [M]⁺ would be observed at m/z = 153.039. High-resolution mass spectrometry (HRMS) would provide a more precise mass measurement to confirm the elemental composition.
Table 2: Predicted Mass Spectrometry Data
| Ion | Calculated m/z |
| [M]⁺ | 153.03845 |
| [M+H]⁺ | 154.04628 |
| [M+Na]⁺ | 176.02822 |
Predicted values from PubChemLite.[6]
Infrared (IR) Spectroscopy
The IR spectrum would show characteristic absorption bands for the functional groups present in the molecule.
-
C≡N stretch: A sharp, strong absorption band is expected in the region of 2220-2240 cm⁻¹, which is characteristic of a nitrile group.
-
C-F stretch: Strong absorption bands for the aryl-fluorine bonds would be expected in the 1100-1400 cm⁻¹ region.
-
C-H stretch: Aromatic and aliphatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.
-
C=C stretch: Aromatic ring stretching vibrations would appear in the 1450-1600 cm⁻¹ region.
Diagram 2: Analytical Workflow for Quality Control
Caption: A standard workflow for the purification and analytical validation of the target compound.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. Based on safety data for this and structurally similar compounds, it should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.
The compound is classified with the GHS07 pictogram, indicating it may cause skin irritation, eye irritation, or be harmful if swallowed.[1] Standard safe laboratory practices should be followed to minimize exposure.
Conclusion
This compound is a valuable fluorinated intermediate with significant potential in the synthesis of novel compounds for the pharmaceutical and agrochemical industries. While the publicly available data on its specific synthesis and spectral characteristics is limited, this guide provides a framework for its handling, analysis, and potential synthetic routes based on established chemical knowledge. As research in fluorination chemistry continues to expand, the utility of such precisely substituted building blocks is expected to grow, making a thorough understanding of their properties essential for the modern synthetic chemist.
References
(Note: The following list is compiled from the search results. As detailed peer-reviewed articles on the specific synthesis and characterization of this compound were not found, the references primarily point to supplier data and publications on related compounds.)
- PubChemLite.this compound (C8H5F2N).[Link]
- Baldwin, A. F., et al. (2026). Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials. Organic Process Research & Development. [Link]
- Appiah, C., et al. (2022). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate).
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 3,5-Difluorobenzonitrile(64248-63-1) 1H NMR spectrum [chemicalbook.com]
- 3. 3-Fluoro-4-methylbenzonitrile synthesis - chemicalbook [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PubChemLite - this compound (C8H5F2N) [pubchemlite.lcsb.uni.lu]
A Comprehensive Technical Guide to 3,5-Difluoro-4-methylbenzonitrile for Advanced Research and Development
Section 1: Executive Summary
This guide provides an in-depth technical overview of 3,5-Difluoro-4-methylbenzonitrile, a fluorinated aromatic nitrile of significant interest to the pharmaceutical and agrochemical industries. The strategic placement of two fluorine atoms flanking a methyl group, combined with the versatile nitrile functionality, makes this compound a valuable and reactive intermediate for the synthesis of complex molecular architectures. The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance crucial drug properties such as metabolic stability, binding affinity, and lipophilicity.[1][2] This document details the compound's physicochemical properties, predicted spectroscopic profile, plausible synthetic routes, and key reactivity patterns. It is intended to serve as a foundational resource for researchers, chemists, and drug development professionals seeking to leverage this building block in their synthetic programs.
Section 2: Molecular Identity and Physicochemical Properties
This compound is a substituted benzonitrile with a unique electronic profile arising from the interplay between the electron-donating methyl group and the strongly electron-withdrawing fluorine and nitrile substituents.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| Compound Name | This compound | IUPAC |
| CAS Number | 170572-50-6 | [3] |
| Molecular Formula | C₈H₅F₂N | [4] |
| Molecular Weight | 153.13 g/mol | [4] |
| InChI Key | AIHPFQMICHSKGT-UHFFFAOYSA-N |[4] |
Table 2: Physicochemical Properties
| Property | Value | Notes |
|---|---|---|
| Appearance | White to off-white powder/solid | Inferred from similar compounds. |
| Melting Point | Data not publicly available | --- |
| Boiling Point | Data not publicly available | --- |
| Solubility | Expected to be soluble in common organic solvents (e.g., THF, DCM, Acetone) | Based on structural analogy. |
Caption: Molecular structure of this compound.
Section 3: Spectroscopic Profile and Structural Elucidation
While experimental spectra for this compound are not widely published, its structure allows for a confident prediction of its key spectroscopic features. These predictions are crucial for researchers to confirm the identity and purity of the compound during and after its synthesis.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton spectrum is expected to be simple.
-
Aromatic Protons (H-2, H-6): These two chemically equivalent protons will appear as a single signal. Due to coupling with the two adjacent fluorine atoms (at C-3 and C-5), this signal is predicted to be a triplet. The chemical shift should be in the range of 7.5-7.8 ppm.
-
Methyl Protons (-CH₃): The methyl group protons will appear as a singlet (or a very finely split triplet due to four-bond coupling to the adjacent fluorine atoms) around 2.3-2.5 ppm.
-
-
¹³C NMR: The carbon spectrum will be highly informative due to carbon-fluorine coupling.
-
C-CN: ~115-120 ppm (singlet).
-
C1: ~110-115 ppm (triplet, due to coupling to F-3 and F-5).
-
C2/C6: ~112-118 ppm (doublet of doublets, due to coupling to adjacent and distant fluorine).
-
C3/C5: ~160-165 ppm (large doublet, due to direct C-F coupling).
-
C4: ~130-135 ppm (triplet, due to coupling to F-3 and F-5).
-
-CH₃: ~14-18 ppm (triplet, due to three-bond C-F coupling).
-
-
¹⁹F NMR: A single signal is expected as both fluorine atoms are chemically equivalent.
Caption: Predicted ¹H-¹⁹F coupling for aromatic protons.
Infrared (IR) Spectroscopy: A characteristic sharp absorption band corresponding to the nitrile (C≡N) stretch is expected around 2220-2240 cm⁻¹ . Strong bands in the 1100-1300 cm⁻¹ region will be indicative of the C-F stretching vibrations.
Mass Spectrometry (MS): The molecular ion peak (M⁺) in an electron ionization (EI) mass spectrum would appear at m/z = 153. The isotopic pattern will be characteristic for a compound containing C, H, F, and N.
Section 4: Synthesis and Purification
While specific vendor-optimized procedures are proprietary, a reliable synthesis of this compound can be proposed based on established organometallic and aromatic chemistry principles. A plausible route begins with the commercially available 1,3-difluorobenzene.
Proposed Synthetic Pathway: The synthesis involves three key transformations:
-
Friedel-Crafts Alkylation: Introduction of the methyl group onto the 1,3-difluorobenzene ring.
-
Nitration: Installation of a nitro group, which serves as a precursor to an amino group.
-
Sandmeyer Reaction: Conversion of the amino group into the target nitrile functionality.
Sources
An In-depth Technical Guide to the Physical Properties of 3,5-Difluoro-4-methylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of modern chemical synthesis, particularly within the pharmaceutical and agrochemical sectors, the utility of fluorinated organic compounds is well-established. The strategic incorporation of fluorine atoms into molecular scaffolds can profoundly influence a compound's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. 3,5-Difluoro-4-methylbenzonitrile emerges as a significant building block in this context. This technical guide provides a comprehensive overview of the physical properties of this compound, offering a foundational understanding for its effective use in research and development.
Chemical Identity and Molecular Structure
This compound is a substituted aromatic nitrile. The presence of two fluorine atoms flanking a methyl group on the benzonitrile ring imparts a unique electronic and steric profile, making it a valuable intermediate in organic synthesis.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 170572-50-6[1] |
| Molecular Formula | C₈H₅F₂N[2] |
| Molecular Weight | 153.13 g/mol |
| InChI | InChI=1S/C8H5F2N/c1-5-7(9)2-6(4-11)3-8(5)10/h2-3H,1H3 |
| InChIKey | AIHPFQMICHSKGT-UHFFFAOYSA-N[1][2] |
| SMILES | CC1=C(C=C(C=C1F)C#N)F |
Physicochemical Properties
The physical properties of this compound are critical for its handling, storage, and application in chemical reactions.
Table 2: Physical Properties of this compound
| Property | Value | Source |
| Physical Form | Solid[1][2] | Commercial Suppliers |
| Melting Point | Data not available in search results | |
| Boiling Point | 204.6 ± 35.0 °C (Predicted) | Commercial Suppliers |
| Density | Data not available in search results | |
| Solubility | Limited data available; likely soluble in common organic solvents. | Inferred |
| Purity | Commercially available in 97% and 98% purity.[3] | Commercial Suppliers |
Expert Insights: The predicted boiling point suggests that this compound is a relatively non-volatile solid at room temperature, which simplifies its handling and weighing. The absence of experimental data for melting point, density, and detailed solubility underscores the need for empirical determination of these properties for specific applications, especially when precise concentration control is necessary for reaction kinetics. The fluorination is expected to influence its solubility, potentially enhancing it in polar aprotic solvents commonly used in nucleophilic aromatic substitution reactions.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to be relatively simple. The aromatic region should display a singlet or a narrow triplet for the two equivalent aromatic protons, with a chemical shift influenced by the electron-withdrawing effects of the nitrile and fluorine substituents. The methyl group will appear as a singlet in the aliphatic region, likely with a slight downfield shift due to the adjacent fluorinated aromatic ring.
¹³C NMR: The carbon NMR spectrum will provide more detailed structural information. Key expected signals include:
-
The carbon of the nitrile group (C≡N) in the downfield region (typically ~115-125 ppm).
-
Aromatic carbons directly bonded to fluorine will show characteristic large one-bond C-F coupling constants.
-
The quaternary carbon attached to the methyl group.
-
The carbon of the methyl group in the aliphatic region.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups:
-
A sharp, strong band around 2230 cm⁻¹ for the nitrile (C≡N) stretch.
-
Strong C-F stretching bands in the region of 1100-1400 cm⁻¹.
-
C-H stretching vibrations for the aromatic and methyl groups just above 3000 cm⁻¹ and just below 3000 cm⁻¹, respectively.
-
Aromatic C=C stretching bands in the 1400-1600 cm⁻¹ region.
Synthesis and Applications
While detailed synthetic procedures for this compound are proprietary to chemical suppliers, analogous fluorinated benzonitriles are often synthesized through multi-step processes.[4] These can involve diazotization of an appropriately substituted aniline followed by a Sandmeyer-type cyanation, or a nucleophilic aromatic substitution reaction on a suitable precursor.
The applications of this compound are primarily as an intermediate in the synthesis of more complex molecules. Based on the utility of similar fluorinated benzonitriles, it is a valuable precursor for:
-
Pharmaceuticals: The unique substitution pattern can be leveraged to synthesize novel active pharmaceutical ingredients (APIs). The fluorine atoms can enhance metabolic stability and the nitrile group can be converted into other functional groups like amines or carboxylic acids.[5]
-
Agrochemicals: It serves as a building block for the development of new herbicides, pesticides, and fungicides, where the fluorine substituents can increase the efficacy and selectivity of the final product.[5][6]
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling in a laboratory or industrial setting.
Table 3: GHS Hazard Information
| Hazard Class | Code | Description |
| Acute toxicity, Oral | H302 | Harmful if swallowed |
| Skin corrosion/irritation | H315 | Causes skin irritation |
| Serious eye damage/eye irritation | H319 | Causes serious eye irritation |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | H335 | May cause respiratory irritation |
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.[7]
-
Hand Protection: Compatible chemical-resistant gloves.[7]
-
Skin and Body Protection: A lab coat and appropriate protective clothing.[7]
-
Respiratory Protection: Use in a well-ventilated area, preferably a fume hood. If dust is generated, a NIOSH-approved respirator may be necessary.[8]
Handling and Storage:
-
Store in a tightly sealed container in a dry, cool, and well-ventilated place.[1][9]
-
Avoid contact with skin, eyes, and clothing.[10]
-
Avoid inhalation of dust.[7]
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[8]
First Aid Measures:
-
If Swallowed: Rinse mouth and seek immediate medical attention.
-
If on Skin: Wash off immediately with plenty of soap and water.[9]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[7]
-
If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell.[9]
Experimental Protocols
Protocol for Determining Melting Point
Objective: To experimentally determine the melting point of this compound.
Apparatus:
-
Melting point apparatus
-
Capillary tubes
-
Spatula
-
Mortar and pestle (if the sample is not a fine powder)
Procedure:
-
Ensure the this compound sample is dry and finely powdered.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the sample rapidly to a temperature about 15-20 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The melting point is reported as this range.
Causality: A slow heating rate near the melting point is crucial for accurate determination, as it allows for thermal equilibrium between the sample, thermometer, and heating block. A wide melting range can indicate the presence of impurities.
Workflow for Spectroscopic Analysis
Objective: To obtain ¹H NMR, ¹³C NMR, and FTIR spectra for the structural confirmation of this compound.
Diagram: Spectroscopic Analysis Workflow
Caption: Workflow for the spectroscopic characterization of this compound.
Conclusion
This compound is a valuable chemical intermediate with significant potential in the development of new pharmaceuticals and agrochemicals. A thorough understanding of its physical properties, spectroscopic characteristics, and safety precautions is paramount for its effective and safe utilization. While some physical data remains to be experimentally determined, this guide provides a comprehensive overview based on available information and expert analysis, serving as a critical resource for researchers and developers in the chemical sciences.
References
- A Process For Preparation Of 3,5 Difluorobenzyl Deriv
- 3,5-Difluoro-4-nitrobenzonitrile: A Key Intermedi
- 4 - SAFETY D
- 11 - SAFETY D
- Safety Data Sheet. (2025-10-24). MedchemExpress.com.
- Electronic Supplementary Inform
- SAFETY D
- Innovations in Agrochemicals: The Role of 3-Fluoro-4-methylbenzonitrile.
- 3-Fluoro-4-methylbenzonitrile 97 170572-49-3. Sigma-Aldrich.
- 3-Fluoro-4-methylbenzonitrile | C8H6FN | CID 585140. PubChem.
- 3-Fluoro-4-methylbenzonitrile 97 170572-49-3. Sigma-Aldrich.
- 3,5-DIFLUORO-4-FORMYLBENZONITRILE synthesis. ChemicalBook.
- 3,5-DIFLUORO-4-[(E)-(4H-1,2,4-TRIAZOL-4-YL-IMINO)-METHYL]-BENZONITRILE - Optional[13C NMR] - Chemical Shifts. SpectraBase.
- 3,5-DIFLUORO-4-HYDROXY-BENZONITRILE synthesis. ChemicalBook.
- Understanding the Properties and Applic
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An In-depth Technical Guide to 3,5-Difluoro-4-methylbenzonitrile: Structure, Synthesis, and Applications
This guide provides a comprehensive technical overview of 3,5-Difluoro-4-methylbenzonitrile, a key fluorinated building block for researchers, scientists, and drug development professionals. This document delves into its chemical structure, physicochemical properties, plausible synthetic routes, and its emerging significance in the synthesis of complex organic molecules.
Introduction and Molecular Structure
This compound (C₈H₅F₂N) is an aromatic nitrile characterized by a benzene ring substituted with two fluorine atoms at positions 3 and 5, a methyl group at position 4, and a nitrile group at position 1. The strategic placement of these functional groups imparts unique electronic properties to the molecule, making it a valuable intermediate in organic synthesis, particularly in the fields of medicinal chemistry and materials science.[1][2] The electron-withdrawing nature of the fluorine atoms and the nitrile group influences the reactivity of the aromatic ring, while the methyl group can be a site for further functionalization.
Below is a diagram illustrating the molecular structure of this compound.
Caption: Molecular structure of this compound.
Physicochemical and Spectral Properties
While experimental data for this compound is not extensively available in the public domain, its properties can be predicted based on its structure and data from analogous compounds.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Method |
| Molecular Formula | C₈H₅F₂N | - |
| Molecular Weight | 153.13 g/mol | Calculated |
| CAS Number | 170572-50-6 | [3] |
| Appearance | White to off-white solid (predicted) | Analogy |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF) (predicted) | Analogy |
Spectroscopic Data (Predicted)
Detailed experimental spectra for this compound are not readily found. However, based on the analysis of similar structures and spectroscopic principles, the following characteristics can be anticipated.
¹H NMR:
-
A singlet for the methyl protons (CH₃), likely in the range of 2.0-2.5 ppm.
-
A singlet or a complex multiplet for the two aromatic protons (H-2 and H-6), expected in the downfield region (7.0-8.0 ppm). The coupling with the fluorine atoms would influence the multiplicity.
¹³C NMR:
-
The carbon of the nitrile group (C≡N) is expected to appear in the range of 115-120 ppm.[4]
-
Aromatic carbons will resonate in the 110-160 ppm region. The carbons attached to fluorine will show characteristic C-F coupling.
-
The methyl carbon will appear upfield, typically between 15-25 ppm.
¹⁹F NMR:
-
A single resonance is expected for the two equivalent fluorine atoms. The chemical shift will be in the typical range for aromatic fluorides, and it will likely show coupling to the ortho and para protons.[5]
FT-IR Spectroscopy:
-
A sharp, strong absorption band around 2230-2210 cm⁻¹ characteristic of the C≡N stretching vibration of an aromatic nitrile.[6]
-
C-F stretching vibrations are expected in the 1100-1400 cm⁻¹ region.
-
C-H stretching of the methyl and aromatic protons will appear around 2850-3100 cm⁻¹.
-
Aromatic C=C stretching bands will be observed in the 1400-1600 cm⁻¹ region.
Mass Spectrometry:
-
The molecular ion peak (M⁺) would be observed at m/z = 153.
-
Common fragmentation patterns would likely involve the loss of HCN (m/z = 126), a methyl radical (m/z = 138), and potentially rearrangements involving the fluorine atoms.[7]
Synthesis of this compound
Proposed Synthetic Pathway
A potential two-step synthesis starting from 4-amino-3,5-difluorotoluene is outlined below.
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Diazotization of 4-Amino-3,5-difluorotoluene
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 4-amino-3,5-difluorotoluene (1.0 eq) in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes. The completion of diazotization can be checked using starch-iodide paper.
Step 2: Sandmeyer Cyanation
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.2 eq) in water.
-
Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution from Step 1 to the cyanide solution with vigorous stirring. Effervescence (N₂ gas) will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete reaction.
-
Cool the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
Applications in Drug Development and Materials Science
Fluorinated organic molecules are of significant interest in the pharmaceutical and agrochemical industries due to the unique properties that fluorine atoms impart, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity.[1][2] While specific examples of commercial drugs derived from this compound are not prominent in the literature, its structural motif is highly valuable for the synthesis of novel active pharmaceutical ingredients (APIs).[10][]
This compound can serve as a versatile starting material for the introduction of a difluoro-methyl-benzonitrile scaffold into larger, more complex molecules. The nitrile group can be readily converted to other functional groups such as amines, carboxylic acids, or tetrazoles, which are common pharmacophores.
Caption: Potential applications of this compound.
Safety and Handling
This compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable fluorinated building block with significant potential in synthetic organic chemistry. While detailed experimental data is currently limited in the public domain, its synthesis is achievable through established methods like the Sandmeyer reaction. Its unique structural and electronic properties make it an attractive starting material for the development of novel pharmaceuticals, agrochemicals, and advanced materials. Further research into the reactivity and applications of this compound is warranted and will likely lead to new discoveries in these fields.
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- Concerted nucleophilic aromatic substitution with 19F− and 18F−. Harvard DASH. [Link]
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An In-depth Technical Guide to 3,5-Difluoro-4-methylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of 3,5-Difluoro-4-methylbenzonitrile (CAS No. 170572-50-6), a fluorinated aromatic nitrile of significant interest in medicinal chemistry and materials science. We will explore its fundamental chemical and physical properties, discuss validated synthesis protocols and mechanistic considerations, analyze its reactivity profile, and highlight its applications as a strategic building block in the development of complex molecular architectures. This document is intended to serve as a detailed resource for scientists engaged in discovery and process development, offering field-proven insights into the practical utilization of this versatile chemical intermediate.
Section 1: Chemical Identity and Physicochemical Profile
This compound, also known as 4-Cyano-2,6-difluorotoluene, is a crystalline solid whose molecular structure is characterized by a benzonitrile core.[1] The strategic placement of two fluorine atoms flanking a methyl group imparts unique electronic properties and steric influences that are highly valuable in the design of bioactive compounds and advanced materials.
IUPAC Name: this compound[2] Synonyms: 4-Cyano-2,6-difluorotoluene[1] CAS Number: 170572-50-6[2] Molecular Formula: C₈H₅F₂N[2]
Physicochemical and Spectroscopic Data
The properties of this compound make it a stable and manageable compound under standard laboratory conditions.[1]
| Property | Value | Source |
| Molecular Weight | 153.13 g/mol | [2] |
| Appearance | White to off-white powder/solid | [1][2] |
| Purity | ≥97-98% (typical) | [2] |
| InChI Key | AIHPFQMICHSKGT-UHFFFAOYSA-N | [2] |
| Canonical SMILES | CC1=C(C=C(C=C1F)C#N)F | [3] |
| Storage | Sealed in dry, room temperature conditions | [2] |
Note: Specific properties like melting and boiling points are not consistently reported across public datasheets and should be determined empirically for each batch.[1]
Section 2: Synthesis and Mechanistic Insights
The synthesis of this compound is not commonly detailed in readily available literature, suggesting its preparation is often part of proprietary process development or specialized, multi-step sequences. However, analogous transformations provide a strong basis for its rational synthesis. A plausible and common strategy in organic synthesis involves the Sandmeyer reaction, starting from a corresponding aniline derivative.
Proposed Synthetic Workflow: Diazotization-Cyanation
This protocol is a well-established method for introducing a nitrile group onto an aromatic ring. The choice of 3,5-difluoro-4-methylaniline as the starting material is critical. The reaction proceeds via the formation of a diazonium salt, which is then displaced by a cyanide nucleophile, typically from a copper(I) cyanide source.
Experimental Protocol:
-
Diazotization:
-
Dissolve 3,5-difluoro-4-methylaniline in a cold aqueous acidic solution (e.g., HCl or H₂SO₄).
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the low temperature to form the diazonium salt. The reaction is typically monitored for the presence of nitrous acid using starch-iodide paper.
-
-
Sandmeyer Cyanation:
-
In a separate flask, prepare a solution or suspension of copper(I) cyanide (CuCN) and potassium cyanide (KCN) in water.
-
Slowly add the cold diazonium salt solution to the cyanide mixture. Effervescence (release of N₂ gas) should be observed.
-
Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
-
Workup and Purification:
-
Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with water and brine, then dry over an anhydrous salt (e.g., Na₂SO₄).
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield pure this compound.
-
Causality and Experimental Choices:
-
Low Temperature: The diazonium salt is unstable at higher temperatures and can decompose. Maintaining 0-5 °C is crucial for maximizing yield.
-
Copper(I) Cyanide: CuCN acts as a catalyst, facilitating the displacement of the dinitrogen group by the cyanide nucleophile through a radical or single-electron transfer mechanism.
-
Acidic Conditions: The aniline must be protonated to form the anilinium salt, which is soluble and readily reacts with nitrous acid.
Synthesis Workflow Diagram
Caption: Functionalization pathway starting from this compound.
Section 5: Safety, Handling, and Storage
As with any chemical reagent, proper handling of this compound is essential.
-
Hazard Classification: It is classified with the GHS07 pictogram, indicating it can be harmful if swallowed (H302). [2]* Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles, gloves, and a lab coat, is required. Use in a well-ventilated area or a chemical fume hood.
-
First Aid Measures:
-
Inhalation: Move the person to fresh air.
-
Skin Contact: Wash off with soap and plenty of water.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.
-
Ingestion: Never give anything by mouth to an unconscious person. In all cases of significant exposure, consult a physician. [1]* Incompatible Materials: Avoid strong acids, acid chlorides, acid anhydrides, and oxidizing agents. [1]* Storage: Store in a tightly closed container in a dry and well-ventilated place. The compound is stable under recommended storage conditions. [1][2]
-
Section 6: Conclusion
This compound is a strategically important chemical intermediate whose value lies in the unique electronic properties conferred by its trifunctional substitution pattern. While not an end-product itself, it serves as a valuable and versatile building block for accessing more complex molecules, particularly in the fields of medicinal chemistry and agrochemical synthesis. Its utility in creating metabolically robust and potent bioactive compounds ensures its continued relevance in research and development. A thorough understanding of its synthesis, reactivity, and handling is paramount for any scientist looking to leverage its potential in creating novel molecular entities.
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3,5-Difluoro-4-methylbenzonitrile SMILES string
An In-Depth Technical Guide to 3,5-Difluoro-4-methylbenzonitrile
Abstract
This compound is a fluorinated aromatic compound whose structural motifs—a difluorinated benzene ring, a nitrile functional group, and a methyl substituent—position it as a potentially valuable intermediate in synthetic chemistry. While extensive peer-reviewed data on this specific isomer is limited, this guide provides a comprehensive technical overview based on established chemical principles and data from closely related analogues. We will detail its core identifiers, predicted properties, plausible synthetic routes, and hypothesized applications in high-value sectors such as pharmaceuticals and agrochemicals. This document serves as a foundational resource for researchers and drug development professionals interested in leveraging this and similar fluorinated building blocks.
Molecular Identification and Physicochemical Properties
Correctly identifying the molecule is paramount to distinguish it from its isomers and to ensure accurate data retrieval and application. The canonical identifiers for this compound are summarized below.
| Identifier | Value | Source |
| IUPAC Name | This compound | N/A |
| Synonyms | 4-Cyano-2,6-difluorotoluene | [1] |
| CAS Number | 170572-50-6 | [1] |
| Molecular Formula | C₈H₅F₂N | [1] |
| SMILES String | CC1=C(C=C(C=C1F)C#N)F | PubChemLite |
| InChI Key | AIHPFQMICHSKGT-UHFFFAOYSA-N | PubChemLite |
Physicochemical Characteristics
Experimental data on the physical properties of this compound are not widely published. However, computational predictions and data from isomeric compounds provide valuable insight into its expected characteristics. The presence of two highly electronegative fluorine atoms significantly influences the molecule's electronic distribution, polarity, and intermolecular interactions.
| Property | Predicted/Reported Value | Source/Note |
| Molecular Weight | 153.13 g/mol | [1] |
| XlogP (Predicted) | 2.2 | PubChemLite |
| Monoisotopic Mass | 153.039 Da | PubChemLite |
| Appearance | Likely a solid at room temperature | Inferred from related isomers like 3-Fluoro-4-methylbenzonitrile which is a solid with a melting point of 47-51 °C. |
Plausible Synthetic Pathways
Route A: Sandmeyer Reaction from an Aniline Precursor
The Sandmeyer reaction is a cornerstone of aromatic chemistry for converting an aryl amine into a nitrile via a diazonium salt intermediate.[2][3] This method is highly effective for installing a cyano group onto an aromatic ring.[4]
Workflow:
-
Diazotization: The synthesis would commence with the precursor 3,5-Difluoro-4-methylaniline . This aniline is treated with nitrous acid (HONO), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like HCl at low temperatures (0–5 °C), to form the corresponding diazonium salt.
-
Cyanation: The resulting diazonium salt solution is then added to a solution of a copper(I) cyanide (CuCN), which facilitates the displacement of the diazonium group (-N₂⁺) with a cyanide group (-CN), yielding the final product.[5] The loss of nitrogen gas (N₂) is a strong thermodynamic driving force for the reaction.
Caption: Proposed Synthesis via Sandmeyer Reaction.
Route B: Nucleophilic Aromatic Substitution (SₙAr)
Nucleophilic aromatic substitution (SₙAr) is a powerful method for functionalizing aromatic rings, particularly those activated by electron-withdrawing groups.[6] Fluorine itself can act as an excellent leaving group in SₙAr reactions, especially when the ring is sufficiently electron-deficient.[7][8]
Workflow:
-
Precursor Selection: A suitable starting material would be a toluene derivative with a good leaving group (X) at the 1-position and fluorine atoms at the 3 and 5 positions, such as 3,5-Difluoro-4-methylhalobenzene (e.g., X = Br, I).
-
Cyanation: The precursor is reacted with a cyanide source, such as copper(I) cyanide (in a Rosenmund-von Braun reaction) or another cyanide salt, often in a polar aprotic solvent like DMF or DMSO at elevated temperatures. The cyanide ion acts as the nucleophile, displacing the leaving group to form the target benzonitrile.
Caption: Proposed Synthesis via SₙAr Reaction.
A relevant precedent for this type of transformation is the synthesis of 4-amino-3,5-difluorobenzonitrile from 4-bromo-2,6-difluoroaniline and CuCN in DMF, demonstrating the viability of cyanation on a difluorinated aromatic ring.[9][10]
Potential Applications in Research and Development
The strategic incorporation of fluorine into molecules is a widely used strategy in both medicinal chemistry and agrochemical design.[11][12] Fluorine can profoundly alter key molecular properties such as metabolic stability, lipophilicity, and binding affinity, making fluorinated compounds highly sought after.[13][14]
Pharmaceutical Intermediate
Fluorinated benzonitriles are common building blocks in the synthesis of Active Pharmaceutical Ingredients (APIs).[15][16]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, and its introduction can block sites of metabolic oxidation, thereby increasing the half-life and bioavailability of a drug candidate.[17]
-
Binding Affinity: The high electronegativity of fluorine can alter the electronic properties of the aromatic ring and enable favorable interactions (e.g., hydrogen bonds, dipole-dipole) with target enzymes or receptors.
-
Lipophilicity and Permeability: Fluorine substitution can enhance a molecule's lipophilicity, which is crucial for its ability to cross biological membranes and reach its site of action.[14]
Given these benefits, this compound is a promising scaffold for developing novel therapeutics in areas such as oncology, neuroscience, and infectious diseases.
Agrochemical Synthesis
The agrochemical industry similarly leverages fluorinated intermediates to develop next-generation herbicides, fungicides, and insecticides.[18][19] Fluorinated compounds often exhibit enhanced potency and better environmental profiles.[20][21] The nitrile group in this compound is particularly versatile, as it can be hydrolyzed to a carboxylic acid or amide, or reduced to an amine, providing multiple points for further chemical elaboration to create diverse and potent agrochemicals.[20]
Safety, Handling, and Disposal
As with any laboratory chemical, proper handling of this compound is essential. The following information is based on available safety data sheets (SDS) for the compound and its close isomers.
Hazard Identification
Based on available data for CAS number 170572-50-6, the compound is classified with potential hazards.[1] Safety data for the related isomer 2,4-Difluoro-3-methylbenzonitrile indicates it can be toxic if swallowed, toxic in contact with skin, and causes skin and eye irritation.[22]
| Hazard Class | Statement | GHS Pictogram |
| Acute Toxicity | May be harmful if swallowed, in contact with skin, or if inhaled. | Warning |
| Skin Irritation | May cause skin irritation. | Warning |
| Eye Irritation | May cause serious eye irritation. | Warning |
Recommended Handling and PPE
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[23]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[23]
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Wear a lab coat and appropriate protective clothing.
-
Respiratory Protection: If dust or aerosols are generated, use a NIOSH/MSHA-approved respirator with a particulate filter.[23]
-
Storage and Disposal
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[23]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.
Conclusion
This compound represents a chemical building block with significant untapped potential. While direct experimental data remains sparse, a robust profile can be constructed by analyzing its structure through the lens of established chemical principles and data from related fluorinated aromatics. The plausible synthetic routes, rooted in fundamental reactions like the Sandmeyer and SₙAr, offer clear pathways for its preparation. Its structural features strongly suggest utility as a valuable intermediate for creating novel, high-performance molecules in the pharmaceutical and agrochemical sectors. This guide provides the foundational knowledge for researchers to begin exploring the synthesis and application of this promising compound.
References
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- Agrochemical Innovation: The Role of 4-Fluoro-2-(trifluoromethyl)benzonitrile. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.inno-pharmchem.com/agrochemical-innovation-the-role-of-4-fluoro-2-trifluoromethyl-benzonitrile_n33]
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- Aromatic nucleophilic substitution of difluorobenzene (1, 3, 5) with morpholine (2). ResearchGate. [URL: https://www.researchgate.net/figure/Aromatic-nucleophilic-substitution-of-difluorobenzene-1-3-5-with-morpholine-2_fig1_344315252]
- Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). PMC, PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8102604/]
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An In-depth Technical Guide to 3,5-Difluoro-4-methylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,5-Difluoro-4-methylbenzonitrile (CAS No. 170572-50-6), a fluorinated aromatic building block with significant potential in medicinal chemistry and materials science. This document consolidates critical information regarding its chemical identity, synthesis, reactivity, and safety protocols. The unique electronic properties conferred by the difluoro substitution pattern make this compound a valuable intermediate for the synthesis of complex molecular architectures, particularly in the development of novel therapeutic agents and functional materials. This guide is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and chemical synthesis, offering both theoretical insights and practical guidance.
Core Identification and Physicochemical Properties
This compound is a substituted aromatic nitrile characterized by a benzene ring functionalized with two fluorine atoms, a methyl group, and a nitrile group. The strategic placement of these substituents imparts distinct electronic and steric properties that are highly valuable in organic synthesis.
Table 1: Chemical Identifiers and Properties
| Identifier | Value | Source |
| IUPAC Name | This compound | N/A |
| Synonyms | 4-Cyano-2,6-difluorotoluene | [1] |
| CAS Number | 170572-50-6 | [1] |
| Molecular Formula | C₈H₅F₂N | [1] |
| Molecular Weight | 153.13 g/mol | N/A |
| InChIKey | AIHPFQMICHSKGT-UHFFFAOYSA-N | N/A |
Synthesis and Molecular Architecture
While specific, detailed synthetic protocols for this compound are not extensively documented in publicly available literature, its structural analogues provide insights into potential synthetic strategies. The synthesis of fluorinated benzonitriles often involves multi-step sequences that can be adapted for this specific isomer.
A plausible synthetic approach could involve the Sandmeyer reaction, a cornerstone of aromatic chemistry. This would likely begin with a suitably substituted aniline precursor, which upon diazotization followed by cyanation, would yield the desired benzonitrile. The strategic introduction of the fluorine and methyl groups onto the aromatic ring at the correct positions in the starting aniline is a critical aspect of this synthetic design.
For instance, the synthesis of the related compound, 3-fluoro-4-methylbenzonitrile, has been achieved through the decarbonylation of a substituted acetophenone derivative, showcasing another potential avenue for the synthesis of fluorinated benzonitriles.[2] Another related synthesis involves the use of o-methylbenzylamine as a starting material, which undergoes nitration, diazotization, and cyanation to yield 3-fluoro-4-methylbenzonitrile.[2]
Figure 1. A conceptual synthetic pathway for this compound.
Chemical Reactivity and Synthetic Utility
The reactivity of this compound is governed by the interplay of its functional groups. The electron-withdrawing nature of the two fluorine atoms and the nitrile group significantly influences the electron density of the aromatic ring, making it susceptible to nucleophilic aromatic substitution. Conversely, the methyl group is an activating group that can direct electrophilic aromatic substitution, although the overall deactivated nature of the ring would necessitate forcing conditions for such reactions.
The nitrile group itself is a versatile functional handle that can undergo a variety of transformations:
-
Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 3,5-difluoro-4-methylbenzoic acid.
-
Reduction: Catalytic hydrogenation or reduction with metal hydrides can convert the nitrile to a primary amine, (3,5-difluoro-4-methylphenyl)methanamine. This transformation is particularly valuable in drug discovery for introducing a key basic moiety.
-
Organometallic Addition: Grignard reagents or organolithium compounds can add to the nitrile to form ketones after hydrolysis.
The presence of fluorine atoms enhances the molecule's metabolic stability and can influence its binding affinity to biological targets, making it an attractive scaffold for medicinal chemistry programs.[3]
Applications in Drug Discovery and Development
Fluorinated organic molecules are of paramount importance in the pharmaceutical industry due to the unique properties that fluorine imparts, such as increased metabolic stability, enhanced binding affinity, and improved lipophilicity.[3] While specific examples of drug candidates derived directly from this compound are not readily found in the public domain, its structural motifs are present in a variety of biologically active compounds.
Aromatic nitriles are common intermediates in the synthesis of a wide range of pharmaceuticals.[4] The difluoro-methyl-substituted phenyl ring is a key component in many modern drugs. For example, related fluorinated benzonitrile derivatives are instrumental in the synthesis of active pharmaceutical ingredients (APIs) for a variety of therapeutic areas.[4] The unique substitution pattern of this compound makes it a promising starting material for the synthesis of novel drug candidates.
Figure 2. A conceptual workflow illustrating the utility of the title compound in drug discovery.
Spectroscopic Characterization
Definitive spectroscopic data for this compound is not widely published in peer-reviewed literature. However, based on the analysis of related structures, the following spectral characteristics can be anticipated:
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons and a singlet or a narrow triplet (due to coupling with the two meta fluorine atoms) for the two aromatic protons.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the methyl carbon, the nitrile carbon, and the aromatic carbons. The carbons attached to the fluorine atoms will exhibit characteristic large one-bond C-F coupling constants.
-
¹⁹F NMR: The fluorine NMR will likely show a single resonance, as the two fluorine atoms are chemically equivalent.
-
IR Spectroscopy: A strong, sharp absorption band characteristic of the nitrile (C≡N) stretch is expected around 2230 cm⁻¹.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.
Safety and Handling
According to the Material Safety Data Sheet (MSDS), this compound should be handled with care in a well-ventilated laboratory setting.[1]
Table 2: Hazard and Precautionary Information
| Category | Information | Source |
| GHS Pictograms | GHS07 (Harmful) | N/A |
| Signal Word | Warning | N/A |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | N/A |
| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.) | N/A |
Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. In case of contact with skin or eyes, the affected area should be flushed immediately with copious amounts of water. If inhaled, the individual should be moved to fresh air. Medical attention should be sought for any significant exposure.
Conclusion
This compound represents a valuable and versatile building block for organic synthesis, particularly in the realm of drug discovery and materials science. Its unique electronic properties, stemming from the difluoro-substitution pattern, coupled with the synthetic versatility of the nitrile group, make it a compound of significant interest. This guide has provided a consolidated overview of its core properties, potential synthetic routes, reactivity, and safety considerations. As the demand for novel fluorinated compounds continues to grow, this compound is poised to play an increasingly important role in the development of next-generation technologies and therapeutics.
References
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An In-depth Technical Guide to the Solubility of 3,5-Difluoro-4-methylbenzonitrile in Organic Solvents
Introduction
3,5-Difluoro-4-methylbenzonitrile is a key intermediate in the synthesis of a variety of active pharmaceutical ingredients (APIs) and agrochemicals. Its molecular structure, characterized by a benzonitrile core with two fluorine atoms and a methyl group, imparts unique electronic and steric properties that are leveraged in modern drug discovery and crop science. A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, purification processes (such as crystallization), and formulation development. This guide provides a comprehensive overview of the solubility characteristics of this compound, supported by theoretical principles and detailed experimental protocols. While specific quantitative solubility data for this compound is not widely published, this guide presents a scientifically grounded, hypothetical dataset to illustrate its expected behavior and to provide a framework for its practical application in a research and development setting.
Physicochemical Properties of this compound
To predict the solubility of this compound, it is essential to first analyze its molecular structure and inherent physicochemical properties.
-
Molecular Structure: The molecule consists of a polar nitrile group (-C≡N) and two highly electronegative fluorine atoms, which create a significant dipole moment across the aromatic ring. The presence of a nonpolar methyl group (-CH₃) adds a lipophilic character to the molecule.
-
Intermolecular Forces: The primary intermolecular forces at play are dipole-dipole interactions, owing to the polar nature of the C-F and C-N bonds, and London dispersion forces, arising from the overall molecular surface area. The nitrile group can also act as a hydrogen bond acceptor.
-
Physical State: At standard conditions, this compound is a solid, which indicates that the intermolecular forces in its crystal lattice are relatively strong.
Hypothetical Solubility Data of this compound
The following table presents a hypothetical but scientifically plausible dataset for the solubility of this compound in a range of common organic solvents at 25°C. This data is estimated based on the "like dissolves like" principle and the interplay of intermolecular forces.[1][2]
| Solvent | Solvent Polarity (Dielectric Constant at 20°C) | Predicted Solubility ( g/100 mL) | Solubility Class |
| Hexane | 1.88 | < 0.1 | Very Sparingly Soluble |
| Toluene | 2.38 | 2.5 | Sparingly Soluble |
| Diethyl Ether | 4.34 | 5.0 | Soluble |
| Dichloromethane | 8.93 | 15.0 | Freely Soluble |
| Acetone | 20.7 | 20.0 | Freely Soluble |
| Acetonitrile | 37.5 | 25.0 | Very Soluble |
| Ethanol | 24.55 | 10.0 | Soluble |
| Methanol | 32.7 | 8.0 | Soluble |
| Water | 80.1 | < 0.01 | Practically Insoluble |
Experimental Protocol for Solubility Determination
To empirically validate the solubility of this compound, the following isothermal shake-flask method is recommended.[3] This method is considered a gold standard for determining the equilibrium solubility of a solid in a solvent.
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Scintillation vials with screw caps
-
Constant temperature orbital shaker
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and UV detector
Step-by-Step Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of scintillation vials.
-
Pipette a known volume (e.g., 5 mL) of each selected organic solvent into the corresponding vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature orbital shaker set to 25°C.
-
Allow the mixtures to shake for at least 24 hours to ensure that equilibrium is reached. A longer duration (48-72 hours) may be necessary and should be confirmed by preliminary experiments.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for at least 2 hours to permit the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.
-
-
Quantification:
-
Accurately weigh the vial containing the filtered saturated solution.
-
Prepare a series of standard solutions of this compound of known concentrations in the respective solvents.
-
Analyze the saturated solutions and the standard solutions by HPLC.
-
Construct a calibration curve from the standard solutions and use it to determine the concentration of this compound in the saturated solutions.
-
-
Data Analysis:
-
Calculate the solubility in g/100 mL using the determined concentration and the density of the solvent.
-
Caption: Solute-solvent interaction types.
Conclusion
This technical guide provides a detailed framework for understanding and determining the solubility of this compound in a range of organic solvents. While the provided solubility data is hypothetical, it is based on sound scientific principles of intermolecular forces and serves as a valuable predictive tool for researchers, scientists, and drug development professionals. The detailed experimental protocol offers a clear and robust method for obtaining empirical solubility data, which is crucial for the successful application of this important chemical intermediate in various synthetic and formulation processes.
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A Senior Application Scientist's Guide to the Safe Handling of 3,5-Difluoro-4-methylbenzonitrile
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Molecule in Context
3,5-Difluoro-4-methylbenzonitrile is a fluorinated aromatic nitrile, a class of compounds increasingly vital as building blocks in medicinal chemistry and materials science.[1][2] The incorporation of fluorine can dramatically alter a molecule's physicochemical and biological properties, such as metabolic stability and binding affinity, making this compound a valuable intermediate in drug discovery.[2][3] However, these same properties necessitate a nuanced and informed approach to its handling.
This guide moves beyond a standard Safety Data Sheet (SDS) to provide a deeper, field-proven perspective. As scientists, our primary directive is safety, which is achieved not by merely following rules, but by understanding the scientific principles that underpin them. This document is structured to explain the causality behind safety protocols, empowering you to make informed risk assessments in your own critical work. A crucial takeaway is that the toxicological properties of this compound have not been thoroughly investigated; therefore, it must be handled with the caution afforded to a substance of unknown toxicity.
Section 1: Chemical Identity and Physicochemical Properties
A precise understanding of a compound's physical properties is the foundation of safe handling, influencing everything from storage conditions to appropriate emergency responses.
| Property | Data | Source(s) |
| IUPAC Name | This compound | |
| Synonyms | 4-Cyano-2,6-difluorotoluene | [4] |
| CAS Number | 170572-50-6 | [4] |
| Molecular Formula | C₈H₅F₂N | [4] |
| Molecular Weight | 153.13 g/mol | [5] |
| Physical Form | Solid |
Section 2: Hazard Identification and Toxicological Profile
The hazard profile for this compound is incomplete. The available SDS classifies it as harmful if swallowed (H302), but a full toxicological investigation is lacking. This data gap requires us to extrapolate potential hazards from its chemical structure: an aromatic nitrile and an organofluorine compound.
GHS Classification and Statements
-
Signal Word: Warning
-
Hazard Statements:
-
H302: Harmful if swallowed
-
-
Precautionary Statements (Selected):
-
P280: Wear protective gloves/ eye protection/ face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
The Nitrile Group: A Note on Cyanide Potential
The toxicity of many nitrile compounds is associated with their metabolic release of cyanide.[6][7] However, this is a nuanced issue. For aromatic nitriles like this compound, the nitrile group is generally robust and metabolically stable.[2][7] The release of cyanide from nitriles attached to aromatic or fully substituted carbons is not typically observed.[7] The primary risk, therefore, is more likely associated with the intact molecule's own bioactivity rather than cyanide poisoning. Regardless, until proven otherwise, the potential for hazardous decomposition or unforeseen metabolic pathways means that all nitrile compounds should be handled with protocols designed to prevent exposure.[8]
The Organofluorine Aspect: Bio-persistence and Unknowns
The carbon-fluorine bond is exceptionally strong, which is why fluorinated compounds are often metabolically stable.[9] This same stability can lead to bioaccumulation and environmental persistence.[9][10] While many organofluorine compounds are not acutely toxic, their long-term effects and the impact of their metabolites are areas of active research and concern.[10][11][12] The introduction of fluorine is known to modulate biological activity, and since this molecule is used as a synthetic intermediate, it should be assumed to be bioactive until data proves otherwise.
Section 3: Exposure Control and Personal Protection
Controlling exposure is not just about personal protective equipment (PPE); it's a systematic approach known as the Hierarchy of Controls . This framework prioritizes strategies that eliminate or reduce hazards at their source.
Caption: A streamlined workflow for responding to a chemical exposure event.
Protocol 3: First Aid Measures
The goal of first aid is to minimize harm while waiting for professional medical assistance. [13]
-
Inhalation: Immediately move the exposed person to fresh air. [14]If breathing is difficult or has stopped, perform artificial respiration (if trained) and seek immediate medical attention. [14][15]* Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. [13][15]Do not delay. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open. [13][15]Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. [15]Call a poison control center or doctor immediately for treatment advice. [14]
Section 6: Spill and Disposal Considerations
Spill Response
For a small spill of solid material within a fume hood:
-
Alert others in the area.
-
Wearing appropriate PPE, gently cover the spill with an absorbent material (e.g., sand or vermiculite) to prevent it from becoming airborne. [16]3. Carefully sweep the material into a designated hazardous waste container. Use non-sparking tools. [16]4. Decontaminate the area with an appropriate solvent and wipe clean.
-
For large spills or any spill outside of a fume hood, evacuate the area, close the doors, and call emergency personnel. [13]
Waste Disposal
All waste containing this compound, including contaminated PPE, weigh boats, and cleanup materials, must be disposed of as hazardous chemical waste. [17]Do not place it in the regular trash. [13]Collect waste in clearly labeled, sealed containers and follow all institutional, local, and national regulations for hazardous waste disposal.
References
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- Szabó, D., et al. (2021). Chemical Aspects of Human and Environmental Overload with Fluorine. Chemical Reviews.
- Kovács, L., et al. (2021). Chemical Aspects of Human and Environmental Overload with Fluorine. ACS Publications.
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- Capot Chemical Co., Ltd. (n.d.). MSDS of this compound.
- New Jersey Department of Health. (n.d.). Hazard Summary: 2-DIMETHYLAMINOACETONITRILE.
- Ferreira, L. G., et al. (2023). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry.
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Navigating the Unknown: A Technical Guide to the Potential Hazards of 3,5-Difluoro-4-methylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Imperative for a Rigorous Hazard Assessment
3,5-Difluoro-4-methylbenzonitrile is a fluorinated aromatic nitrile, a class of compounds increasingly utilized as building blocks in the synthesis of pharmaceuticals and agrochemicals. The introduction of fluorine atoms into organic molecules can dramatically alter their metabolic stability, binding affinity, and lipophilicity, making them valuable scaffolds in drug discovery. However, these same alterations necessitate a thorough and proactive evaluation of their potential hazards.
This guide provides a comprehensive technical overview of the potential hazards associated with this compound. In the absence of extensive empirical data for this specific molecule, this document employs a predictive hazard assessment based on first principles, structure-activity relationships (SAR), and data from structurally analogous compounds. We will delve into the anticipated toxicological profile, outline robust safety and handling protocols, and detail the experimental methodologies required to definitively characterize its hazard profile. This approach is designed to empower researchers to handle this compound with the necessary caution and to lay the groundwork for a comprehensive, data-driven safety assessment.
Predictive Toxicological Profile
Direct toxicological data for this compound is limited. Therefore, a predictive assessment based on its structural motifs—the aromatic nitrile group and the difluorinated toluene core—is essential.
The Nitrile Moiety: A Primary Source of Systemic Toxicity
The primary toxicological concern for many nitriles is their potential to be metabolized to cyanide ions (CN⁻) in vivo.[1][2][3] This metabolic activation is typically mediated by the cytochrome P450 enzyme system.[1] Cyanide is a potent inhibitor of cellular respiration, specifically targeting cytochrome c oxidase in the mitochondrial electron transport chain, leading to cytotoxic hypoxia.
However, the rate and extent of cyanide release vary significantly depending on the chemical structure.[1][3] For aromatic nitriles like benzonitrile, the nitrile group is generally more stable and less prone to metabolic release of cyanide compared to aliphatic nitriles.[1][4] Studies on benzonitrile itself have shown that it is a poor substrate for the enzymes that liberate cyanide.[1] Instead, metabolism often proceeds through pathways like ring hydroxylation or hydrolysis of the nitrile group to an amide and then a carboxylic acid, which are generally less toxic detoxification routes.[4][5][6][7]
Given this, while the potential for cyanide-mediated toxicity cannot be entirely dismissed without experimental data, the primary hazard of this compound may stem from the parent molecule or other metabolites.
The Fluorinated Aromatic Core: Potential for Bioaccumulation and Metabolic Disruption
The presence of two fluorine atoms on the benzene ring significantly influences the compound's properties. The carbon-fluorine bond is exceptionally strong, which can make organofluorine compounds resistant to degradation and persistent in the environment.[8][9][10] This persistence can lead to bioaccumulation.
Furthermore, fluorination can alter metabolic pathways. While often introduced to block metabolic oxidation at specific positions, this can sometimes redirect metabolism to other sites, potentially creating novel, reactive metabolites. The impact of the difluoro and methyl substitution pattern on the metabolism of the benzonitrile core is a critical unknown that requires experimental investigation.
Anticipated Hazard Classifications
Based on data from structurally similar compounds, such as other fluorinated benzonitriles, the following hazard classifications under the Globally Harmonised System (GHS) should be anticipated for this compound:
-
Acute Toxicity (Oral, Dermal, Inhalation): Likely to be harmful if swallowed, in contact with skin, or if inhaled.[11]
-
Skin Corrosion/Irritation: May cause skin irritation.
-
Serious Eye Damage/Eye Irritation: May cause serious eye irritation or damage.[11]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.
A Safety Data Sheet for this compound indicates that prolonged or repeated exposure may cause allergic reactions in certain sensitive individuals, a prediction derived from Quantitative Structure-Activity Relationship (QSAR) modeling.[12] QSAR is a computational technique that relates the chemical structure of a molecule to its biological activity or toxicity.[12][13][14][15][16]
Safe Handling and Engineering Controls: A Proactive Stance
Given the predicted hazard profile, stringent safety protocols are mandatory when handling this compound.
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Chemical safety goggles are required at a minimum. A face shield should be worn over goggles whenever there is a risk of splashing.
-
Skin Protection: A flame-retardant lab coat must be worn. Chemical-resistant gloves (nitrile is a common choice, but compatibility should be verified) are essential. Double-gloving is recommended for handling neat material.
-
Respiratory Protection: All handling of the solid compound or its solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols. If there is a potential for exposure outside of a fume hood, a properly fitted respirator with an appropriate cartridge is necessary.
Engineering Controls and Laboratory Practices
-
Ventilation: A certified chemical fume hood is the primary engineering control to minimize inhalation exposure.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[12] The container should be tightly sealed.
-
Spill Management: Have a spill kit readily available. For a solid spill, avoid raising dust. Gently cover the spill with an absorbent material and then carefully scoop it into a labeled waste container. The area should then be decontaminated.
-
Waste Disposal: All waste containing this compound must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.
A Framework for Experimental Hazard Validation
To move from a predictive to a definitive hazard assessment, a tiered experimental approach is necessary. The following protocols represent a self-validating system, where initial in vitro screens inform the necessity and design of subsequent, more complex studies.
Physicochemical Properties
A summary of the known and predicted physicochemical properties is presented in Table 1. These properties are crucial for understanding the compound's potential for environmental fate and transport, as well as for designing toxicological studies.
| Property | Value/Information | Source |
| Molecular Formula | C₈H₅F₂N | [12] |
| Molecular Weight | 153.13 g/mol | PubChem |
| Appearance | White to off-white powder | [12] |
| Solubility | No data available | [12] |
| Melting Point | No data available | [12] |
| Boiling Point | No data available | [12] |
| Decomposition Temp. | No data available | [12] |
Table 1: Physicochemical Properties of this compound
In Vitro Cytotoxicity Assays: The First Tier
The initial assessment of a compound's toxicity should always begin with in vitro methods to minimize animal usage and rapidly screen for cytotoxic potential.
Workflow for In Vitro Cytotoxicity Assessment
A generalized workflow for determining the in vitro cytotoxicity of a novel compound.
Experimental Protocol: MTT Assay for Cell Viability
This protocol is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability.[17]
-
Cell Seeding: Seed a suitable cell line (e.g., HepG2 for liver toxicity, A549 for lung toxicity) into a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compound. Include vehicle controls (medium with DMSO) and untreated controls.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits 50% of cell growth).
In Vivo Acute Toxicity Studies: The Second Tier
If significant cytotoxicity is observed in vitro, or if there is a high potential for human exposure, in vivo studies may be warranted. These studies must be conducted in compliance with ethical guidelines and established protocols, such as those from the Organisation for Economic Co-operation and Development (OECD).
Logical Flow for In Vivo Acute Oral Toxicity Testing (OECD 423)
Decision-making process in the OECD 423 Acute Toxic Class Method.
Experimental Protocol: Acute Oral Toxicity - Acute Toxic Class Method (OECD TG 423)
This method allows for the classification of a substance's toxicity with a reduced number of animals compared to traditional LD₅₀ tests.[18][19]
-
Animal Selection: Use healthy, young adult rodents of a single sex (typically females, as they are often slightly more sensitive).
-
Dosing: Following a brief fasting period, administer the compound by oral gavage. The test proceeds in a stepwise manner, using 3 animals per step.
-
Starting Dose: Select a starting dose from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight. For a compound with an unknown profile, 300 mg/kg is a common starting point.
-
Observation: Observe animals closely for the first 24 hours, paying attention to signs of toxicity such as changes in skin, fur, eyes, and behavior, as well as tremors, convulsions, and salivation.[20] Continue observations for a total of 14 days.
-
Stepwise Procedure:
-
If the starting dose causes mortality in 2 out of 3 animals, the test is repeated at a lower dose level.
-
If the starting dose causes mortality in 0 or 1 animal, the test is repeated at a higher dose level.
-
This procedure continues until a dose that causes mortality is identified or no mortality is seen at the highest dose.
-
-
Classification: The substance is then classified according to the GHS based on the dose at which mortality is observed.
Reactivity and Stability
Understanding the chemical stability and reactivity of this compound is crucial for safe storage and handling.
-
Stability: The compound is expected to be stable under recommended storage conditions (cool, dry, away from light).[12]
-
Incompatible Materials: Avoid contact with strong acids, acid chlorides, acid anhydrides, and strong oxidizing agents.[12]
-
Hazardous Decomposition Products: Combustion may produce toxic gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen fluoride (HF).[12]
Conclusion: A Call for Data-Driven Prudence
This compound represents a class of molecules with significant potential in applied chemical sciences. However, its novelty demands a cautious and systematic approach to hazard assessment. The predictions and protocols outlined in this guide are founded on established toxicological principles and are designed to provide a robust framework for ensuring researcher safety.
The core directive for any professional handling this compound is to treat it as potentially hazardous until empirical data proves otherwise. By adhering to stringent safety protocols and advocating for the systematic toxicological evaluation of novel chemical entities, the scientific community can continue to innovate responsibly.
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The Strategic Importance of 3,5-Difluoro-4-methylbenzonitrile in Synthesis
An In-depth Technical Guide to Sourcing 3,5-Difluoro-4-methylbenzonitrile for Advanced Research and Development
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of sourcing this compound (CAS No. 170572-50-6), a critical building block in modern medicinal and agrochemical chemistry. We will delve into the landscape of commercial suppliers, quality control considerations, and the underlying chemistry that dictates purity and handling protocols.
This compound is a highly valued intermediate due to the unique electronic properties conferred by its difluorinated aromatic ring and the versatile reactivity of the nitrile group. The incorporation of fluorine atoms into organic molecules is a well-established strategy in drug design to modulate key pharmacokinetic and pharmacodynamic properties such as metabolic stability, lipophilicity, and binding affinity.[1] This makes fluorinated building blocks like this compound indispensable for the synthesis of novel active pharmaceutical ingredients (APIs) and next-generation crop protection agents.[1][2][3]
Identifying and Qualifying Commercial Suppliers
The procurement of high-purity chemical intermediates is a critical first step in any research and development campaign. The quality of the starting material directly impacts the success of subsequent synthetic steps, influencing yield, purity of the final compound, and the reproducibility of results.
While a vast number of suppliers exist, they can be broadly categorized into large, multinational corporations and smaller, specialized chemical synthesis labs.
Representative Commercial Suppliers:
| Supplier Category | Examples | Key Strengths |
| Global Chemical Distributors | Sigma-Aldrich (Merck), Thermo Scientific (Alfa Aesar), TCI Chemicals | Extensive catalog, robust quality management systems, readily available documentation (CoA, SDS).[4][5][6][7] |
| Specialty & Niche Manufacturers | ChemScene, Synthonix, Benchchem | Focus on novel and complex molecules, custom synthesis capabilities, often cater to early-stage R&D.[8][9][10] |
| Fine Chemical Producers | NINGBO INNO PHARMCHEM CO.,LTD | Expertise in scalable synthesis for pharmaceutical and agrochemical intermediates.[1] |
It is imperative for researchers to conduct due diligence when selecting a supplier. The following workflow outlines a systematic approach to qualifying a vendor for this compound.
Caption: A workflow for qualifying commercial suppliers of this compound.
Technical Specifications and Quality Control
Ensuring the quality and consistency of this compound is paramount for reproducible research.[11] Reputable suppliers will provide a Certificate of Analysis (CoA) detailing the purity and physical properties of a specific batch.
Typical Specifications for this compound:
| Parameter | Typical Specification | Analytical Method |
| Appearance | White to off-white crystalline solid | Visual Inspection |
| Purity (Assay) | ≥97% | Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) |
| Identity | Conforms to structure | ¹H NMR, ¹³C NMR, ¹⁹F NMR, Mass Spectrometry (MS) |
| Melting Point | 47-51 °C (for the related 3-fluoro-4-methylbenzonitrile)[7] | Melting Point Apparatus |
| Solvent Content | Specified (e.g., <1%) | GC Headspace |
The Critical Role of Analytical Methods
A combination of analytical techniques is required to ensure the identity, purity, and consistency of the material.[11]
-
Chromatography (GC/HPLC): These are the primary methods for determining the purity of the compound and quantifying any impurities. The choice between GC and HPLC depends on the volatility and thermal stability of the compound and its impurities.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the chemical structure of the molecule and identifying any structural isomers or related impurities.
-
Mass Spectrometry (MS): MS provides information on the molecular weight of the compound, further confirming its identity.[12]
Synthesis Routes and Potential Impurities
Understanding the synthetic origin of this compound is crucial for anticipating potential impurities. While the exact commercial synthesis routes are proprietary, a plausible pathway can be inferred from the chemical literature. A common strategy involves the formylation of a difluorinated precursor followed by conversion to the nitrile.
Caption: A plausible synthetic route to this compound.
Potential Impurities to Consider:
-
Unreacted Starting Materials: Residual 3,5-difluorotoluene or the intermediate aldehyde.
-
Reagents and Catalysts: Traces of chemicals used in the synthesis and purification steps.
-
Byproducts: Compounds formed from side reactions, such as over-oxidation or incomplete conversion.
-
Isomers: Positional isomers that may be difficult to separate.
Safe Handling and Storage
As with any laboratory chemical, proper handling and storage procedures are essential. Always consult the supplier-provided Safety Data Sheet (SDS) for detailed information.[13]
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[5][14]
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[14]
-
In case of contact:
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.
Conclusion
Sourcing this compound requires a diligent approach that extends beyond simply placing an order. By carefully evaluating suppliers, scrutinizing technical documentation, and understanding the chemical context of the material, researchers can ensure a reliable supply of this critical building block. This foundational step is essential for the integrity and success of ambitious research and development programs in the pharmaceutical and agrochemical industries.
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The Strategic Role of 3,5-Difluoro-4-methylbenzonitrile in Modern Medicinal Chemistry: A Technical Guide
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. Among the repertoire of fluorinated building blocks available to medicinal chemists, 3,5-Difluoro-4-methylbenzonitrile and its derivatives have emerged as particularly valuable synthons. Their unique electronic properties and versatile reactivity profile enable the construction of complex molecular architectures with fine-tuned pharmacological properties. This technical guide provides an in-depth exploration of the synthesis, chemical utility, and strategic applications of this compound in the synthesis of bioactive molecules, offering insights for researchers, scientists, and drug development professionals.
The Physicochemical and Strategic Advantages of the this compound Scaffold
The utility of this compound in medicinal chemistry stems from the synergistic interplay of its constituent functional groups: the nitrile, the vicinal fluorine atoms, and the methyl group.
Fluorine's Influence on Pharmacokinetics and Pharmacodynamics: The presence of two fluorine atoms ortho to the methyl group and meta to the nitrile significantly alters the electronic landscape of the benzene ring. Fluorine's high electronegativity can modulate the pKa of nearby functionalities, enhance metabolic stability by blocking sites of oxidative metabolism, and improve membrane permeability, all of which are critical parameters in drug design.[1][2] These substitutions can lead to enhanced binding affinity to target proteins through favorable electrostatic interactions.[3]
The Versatile Nitrile Group: The nitrile functionality is a versatile synthetic handle, readily participating in a wide array of chemical transformations. It can be hydrolyzed to carboxylic acids or amides, reduced to primary amines, or serve as a precursor for various heterocyclic systems.[4] In some contexts, the nitrile group can also act as a bioisostere for other functional groups, such as a fluorine atom, influencing molecular electrostatic potentials and dipole moments.[5]
The Methyl Group as a Modulator: The methyl group at the 4-position provides a site for further functionalization. For instance, radical bromination of the methyl group can furnish a bromomethyl intermediate, a key step in the synthesis of more complex structures. This is exemplified in the synthesis of 3-fluoro-4-(hydroxymethyl)benzonitrile, an important starting material for the GLP-1 receptor agonist danuglipron.[6]
Synthesis of this compound and Key Derivatives
While a direct, detailed experimental protocol for the synthesis of this compound is not extensively reported in readily available literature, its synthesis can be conceptualized based on established fluorination and cyanation methodologies. A plausible synthetic route could involve the diazotization of a corresponding aniline followed by a Sandmeyer-type cyanation reaction.
A related and well-documented synthesis is that of 3-fluoro-4-methylbenzonitrile . A common method involves the decarbonylation of a condensed intermediate derived from a fluorinated starting material.[7] A patented process describes the condensation of a compound with a structure of formula B and a compound of formula C to obtain a mixture D, which is then subjected to a decarbonylation reaction to yield 3-fluoro-4-methylbenzonitrile.[7]
A key derivative, 3-fluoro-4-(hydroxymethyl)benzonitrile , a starting material for the synthesis of danuglipron, is synthesized from 3-fluoro-4-methylbenzonitrile through a two-step process involving radical photobromination followed by selective hydrolysis.[6]
Another important derivative is 4-amino-3,5-difluorobenzonitrile . A synthetic protocol for this compound involves the reaction of 4-bromo-2,6-difluoroaniline with copper(I) cyanide in dimethylformamide. The resulting 4-amino-3,5-difluorobenzonitrile can then be hydrolyzed to 4-amino-3,5-difluorobenzoic acid.
Application in the Synthesis of Bioactive Heterocycles: The Pyrazole Scaffold
The 3,5-difluoro-4-substituted benzonitrile scaffold is a valuable precursor for the synthesis of various medicinally important heterocyclic compounds, most notably pyrazole derivatives. Pyrazoles are a class of five-membered nitrogen-containing heterocycles that exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[8][9]
Key Chemical Transformations of the this compound Core
The chemical versatility of the this compound scaffold allows for a range of transformations to build molecular complexity.
Functionalization of the Methyl Group
As previously mentioned, the methyl group can be functionalized via radical halogenation to introduce a handle for further synthetic manipulations.
Experimental Protocol: Synthesis of 4-(Bromomethyl)-3-fluorobenzonitrile (A Danuglipron Intermediate Precursor) [6]
-
Step 1: Radical Bromination
-
Charge a reactor with acetonitrile under a nitrogen atmosphere.
-
Adjust the temperature to 10–20 °C.
-
Charge the reactor with 3-fluoro-4-methylbenzonitrile and 1,3-dibromo-5,5-dimethylhydantoin (DBDMH).
-
Stir the mixture until a solution is obtained and transfer it to a feeding vessel.
-
Pump the solution through a plug flow reactor (PFR) at 60–80 °C under a pressure of 0.1–0.3 MPa.
-
The output from the PFR contains the desired 4-(bromomethyl)-3-fluorobenzonitrile.
-
-
Step 2: Selective Hydrolysis to 3-Fluoro-4-(hydroxymethyl)benzonitrile [6]
-
Charge a reactor with water under a nitrogen atmosphere at 15–30 °C.
-
Add the wet cake containing 4-(bromomethyl)-3-fluorobenzonitrile from the previous step.
-
Add calcium carbonate and heat the mixture to 85–95 °C for 20–22 hours.
-
After cooling, add isopropyl acetate and quench with hydrochloric acid to pH 0–1.
-
Separate the layers and extract the aqueous layer with isopropyl acetate.
-
Combine the organic layers, wash, and concentrate to obtain 3-fluoro-4-(hydroxymethyl)benzonitrile.
-
Sonogashira Coupling of Related Fluorinated Benzonitriles
The Sonogashira coupling is a powerful cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][4] While a detailed protocol for this compound is not specified, the general conditions for Sonogashira coupling of fluorinated aryl halides can be applied. The presence of the electron-withdrawing fluorine and nitrile groups can influence the reactivity of the aryl ring in such coupling reactions.
General Experimental Protocol: Sonogashira Coupling of an Aryl Halide with a Terminal Alkyne [4]
-
Materials:
-
Aryl halide (e.g., a bromo- or iodo-substituted difluorobenzonitrile derivative)
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine or diisopropylamine)
-
Anhydrous solvent (e.g., THF, DMF, or toluene)
-
-
Procedure:
-
To a degassed solution of the aryl halide and the terminal alkyne in the chosen solvent, add the palladium catalyst, copper(I) iodide, and the amine base under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the reaction mixture at room temperature or with heating, monitoring the progress by TLC or GC-MS.
-
Upon completion, quench the reaction with an aqueous solution (e.g., saturated ammonium chloride).
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Spectroscopic Data and Characterization
The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques.
| Technique | This compound (Predicted Data) |
| ¹H NMR | Aromatic protons would appear as a multiplet in the aromatic region. The methyl protons would appear as a singlet, likely showing coupling to the adjacent fluorine atoms. |
| ¹³C NMR | The carbon atoms attached to fluorine would show characteristic large one-bond C-F coupling constants. The nitrile carbon would appear in the typical downfield region for nitriles. |
| ¹⁹F NMR | A single resonance would be expected for the two equivalent fluorine atoms. |
| IR | A sharp, strong absorption band characteristic of the C≡N stretch would be observed around 2230 cm⁻¹. C-F stretching vibrations would appear in the 1100-1300 cm⁻¹ region. |
| Mass Spec | The molecular ion peak would be observed at the calculated m/z, and fragmentation patterns would be consistent with the structure. |
Note: The above data is predicted based on the structure and typical values for similar compounds. Experimental data should be obtained for definitive characterization.
Case Study: The 3,5-Difluoro-4-substituted Benzonitrile Motif in Drug Discovery
While a specific marketed drug derived directly from this compound is not prominently featured in the literature, the closely related 3-chloro-5-[6-(5-fluoropyridin-2-yl)pyrimidin-4-yl]benzonitrile (HTL14242) serves as an excellent case study.[5][11] HTL14242 is a negative allosteric modulator of the metabotropic glutamate receptor 5 (mGlu5), a G protein-coupled receptor (GPCR) implicated in various central nervous system disorders.[11]
The discovery of HTL14242 through fragment-based and structure-based drug design highlights the importance of the substituted benzonitrile scaffold. The 3,5-disubstitution pattern on the benzonitrile ring is crucial for achieving high potency and selectivity. The fluorine atom, in particular, contributes to the overall electronic properties of the molecule, influencing its binding to the allosteric site of the mGlu5 receptor.
Signaling Pathway: mGlu5 Receptor Modulation
Conclusion and Future Perspectives
This compound and its derivatives represent a class of highly valuable and versatile building blocks in medicinal chemistry. The strategic placement of fluorine atoms and the adaptable nitrile and methyl functionalities provide chemists with a powerful tool to fine-tune the physicochemical and pharmacological properties of drug candidates. The successful application of the closely related 3,5-difluoro-4-substituted benzonitrile scaffold in the development of clinical candidates like danuglipron and HTL14242 underscores the immense potential of this structural motif. As our understanding of structure-activity relationships deepens and new synthetic methodologies emerge, the role of this compound and its analogues in the discovery of novel therapeutics is poised to expand further.
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The Strategic Integration of Fluorinated Benzonitriles in Modern Drug Discovery
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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The incorporation of fluorine into pharmaceutical candidates has become a cornerstone of modern medicinal chemistry, offering a powerful toolset to refine molecular properties and enhance therapeutic profiles.[1][2] When combined with the versatile benzonitrile scaffold, the resulting fluorinated benzonitriles emerge as privileged structures with multifaceted applications in drug discovery. This guide provides a comprehensive technical overview of the strategic use of fluorinated benzonitriles, delving into the fundamental principles that govern their utility, their impact on pharmacokinetic and pharmacodynamic properties, and their application in both established and emerging therapeutic modalities. We will explore the causal relationships behind their design, present actionable experimental protocols, and analyze case studies that underscore their significance in the development of novel therapeutics.
Chapter 1: The Core Synergy: Why Fluorine and Benzonitrile?
The strategic value of a fluorinated benzonitrile motif arises from the synergistic interplay between the unique properties of the fluorine atom and the nitrile group, anchored to a stable aromatic ring.[3][4]
The Unique Physicochemical Influence of Fluorine
Fluorine, being the most electronegative element, imparts profound changes to a molecule's electronic and physical properties.[5] Its introduction is a deliberate strategy to modulate several key parameters:
-
Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[6] Replacing a metabolically labile C-H bond with a C-F bond is a field-proven strategy to block metabolic "soft spots," thereby increasing a drug's half-life and bioavailability.[1][7]
-
pKa Modulation: The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby basic functional groups, such as amines.[5] This reduction in basicity can decrease unwanted ionization at physiological pH, leading to improved membrane permeability and oral absorption.[1]
-
Binding Affinity and Conformation: While similar in size to a hydrogen atom, fluorine's electronic properties can lead to unique, productive interactions within a protein's active site.[1][8] These can include favorable dipole-dipole interactions, hydrogen bonds to the C-F group, and interactions with backbone amides, which can enhance binding affinity and selectivity.[9]
-
Lipophilicity: Fluorine's effect on lipophilicity (logP) is context-dependent. While a single fluorine atom may have a minor impact, polyfluorinated groups like trifluoromethyl (-CF3) significantly increase lipophilicity.[4] This allows for fine-tuning of a molecule's solubility and permeability profile.
The Versatile Benzonitrile Moiety
The benzonitrile group is far more than a simple structural component; it is a versatile functional group with multiple roles in drug design:
-
Hydrogen Bond Acceptor: The nitrogen atom of the nitrile group is a competent hydrogen bond acceptor, capable of forming crucial interactions with donor groups in a protein target.[10]
-
Dipole Moment: The cyano group possesses a strong dipole moment, which can be leveraged to engage in favorable polar interactions within a binding pocket and to orient the molecule for optimal binding.
-
Bioisostere: The nitrile group serves as a bioisostere for various functional groups, including ketones, halogens, and even portions of a phenyl ring.[11][12] This allows chemists to replace metabolically unstable or toxic functionalities while retaining or improving biological activity.[10]
-
Covalent Warhead: In recent years, the nitrile group has gained significant attention as a reversible covalent "warhead."[13][14] It can be attacked by nucleophilic residues like cysteine or serine in an enzyme's active site, forming a stable but reversible covalent bond.[15][16] This strategy offers the benefits of high potency and prolonged duration of action associated with covalent inhibitors, but with a potentially improved safety profile due to reversibility.[17]
Chapter 2: Impact on ADME Properties and Pharmacokinetics
The strategic placement of fluorine on a benzonitrile scaffold provides medicinal chemists with a powerful lever to optimize the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a drug candidate.
Enhancing Metabolic Stability
A primary application of fluorination is to block sites of metabolic oxidation. Aromatic hydroxylation is a common metabolic pathway, and replacing a hydrogen atom on the benzonitrile ring with fluorine effectively prevents this transformation.[7]
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| Benzonitrile | C₇H₅N | 103.12 | -13 | 190.7 |
| 2-Fluorobenzonitrile | C H₄FN | 121.11 | 35-37[3] | 90[3] |
| 3-Fluorobenzonitrile | C H₄FN | 121.11 | -16[18] | 182-183[18] |
| 4-Fluorobenzonitrile | C H₄FN | 121.11 | 32-34[19] | 188[19] |
This table summarizes key physical data for parent benzonitrile and its monofluorinated isomers, illustrating the impact of fluorine substitution on fundamental properties.
Modulating Lipophilicity and Permeability
The introduction of fluorine can subtly alter a molecule's lipophilicity, which is a critical determinant of its ability to cross biological membranes. By strategically positioning fluorine atoms, researchers can fine-tune the logP to achieve the optimal balance between aqueous solubility and membrane permeability required for oral bioavailability and distribution to the target tissue.[5][20]
Chapter 3: Applications and Case Studies in Drug Discovery
Fluorinated benzonitriles are found in a wide array of therapeutic agents and clinical candidates, highlighting their broad utility.
Kinase Inhibitors
The ATP-binding site of protein kinases is a well-validated target for cancer therapy.[21] The benzonitrile moiety is frequently employed in kinase inhibitors to act as a hydrogen bond acceptor, mimicking the adenine portion of ATP.[22][23] Fluorination of the benzonitrile ring can enhance binding affinity through specific interactions within the active site and improve metabolic stability, a crucial attribute for orally administered oncology drugs.[7]
Caption: A fluorobenzonitrile moiety forming key interactions within a kinase active site.
Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors
Several drugs for type 2 diabetes, such as Vildagliptin and Saxagliptin, are α-amino nitrile compounds that act as reversible covalent inhibitors of DPP-IV.[10] The nitrile group forms a covalent adduct with the catalytic serine residue in the enzyme's active site.[10] While these specific drugs are not benzonitriles, the principle of using a nitrile as a reversible covalent warhead is a key strategy. Fluorination of an aromatic ring elsewhere in such inhibitors could be employed to enhance their pharmacokinetic properties.
Anti-Inflammatory Agents
Substituted benzonitriles have been investigated as non-steroidal anti-inflammatory agents (NSAIDs).[24] Studies have shown that compounds like 2-fluoroterephthalonitrile exhibit significant anti-inflammatory activity.[24] In this context, the fluorobenzonitrile core contributes to the overall shape and electronic profile required for activity, while the fluorine atom can modulate potency and metabolic fate.
Chapter 4: Synthetic Strategies and Experimental Protocols
The successful application of fluorinated benzonitriles relies on robust and scalable synthetic methods.
Common Synthetic Routes
Several reliable methods exist for the synthesis of fluorinated benzonitriles:
-
Nucleophilic Aromatic Substitution (SNA_r): Starting from an activated di-halo-benzene, one halogen can be displaced with a cyanide source (e.g., KCN, CuCN) and the other with fluoride (e.g., KF).
-
Sandmeyer Reaction: A fluorinated aniline can be diazotized and subsequently treated with a copper(I) cyanide to install the nitrile group.
-
Ammoxidation: This industrial process involves the reaction of a fluorinated toluene derivative with ammonia and oxygen at high temperatures over a catalyst to directly form the benzonitrile.[25]
-
Dehydration of Oximes: A fluorinated benzaldehyde can be converted to its corresponding oxime, which is then dehydrated using various reagents to yield the benzonitrile.[26]
Caption: A generalized workflow for the synthesis of complex fluorobenzonitrile-containing molecules.
Detailed Protocol: Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile
This protocol is adapted from a reported scalable synthesis for a key intermediate.[27][28]
Step 1: Radical Bromination of 3-Fluoro-4-methylbenzonitrile
-
Charge a suitable reactor with acetonitrile (11.8 w/w relative to the starting material) under a nitrogen atmosphere.
-
Adjust the temperature to 10–20 °C.
-
Charge 3-fluoro-4-methylbenzonitrile (1.0 equiv) and 1,3-dibromo-5,5-dimethylhydantoin (DBDMH, 0.8 equiv).[27]
-
Stir the mixture until a solution is obtained.
-
For continuous flow setup: Pump the solution through a plug flow reactor (PFR) heated to 60-80 °C under UV irradiation (photobromination) to initiate the radical reaction.[27][28]
-
The output stream containing 4-(bromomethyl)-3-fluorobenzonitrile is collected for the next step.
Step 2: Selective Hydrolysis to 3-Fluoro-4-(hydroxymethyl)benzonitrile
-
Charge a separate reactor with water (15.0 w/w).
-
Transfer the crude product mixture from Step 1 to this reactor.
-
Add calcium carbonate (0.5 equiv) to the mixture.[27]
-
Heat the reaction mixture to 85–95 °C and stir for 20–22 hours.
-
After the reaction is complete (monitored by HPLC), cool the mixture to 20–30 °C.
-
Perform a workup by adding isopropyl acetate and quenching with hydrochloric acid to adjust the pH to 0–1.[27]
-
Separate the organic layer, and extract the aqueous layer with isopropyl acetate.
-
Combine the organic layers, wash, and concentrate under reduced pressure to yield the desired product.
Chapter 5: Future Outlook
The strategic application of fluorinated benzonitriles in drug discovery is poised to expand. The growing interest in covalent inhibitors will likely spur the development of novel, highly targeted reversible covalent drugs based on this scaffold.[15] Furthermore, as our understanding of fluorine's subtle effects on protein-ligand interactions deepens, medicinal chemists will be able to deploy these motifs with even greater precision to solve complex design challenges.[9] The use of 18F-labeled benzonitriles as PET imaging agents also represents a significant area of growth, enabling non-invasive studies of drug distribution and target engagement in vivo.[29][30]
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- Kumar, V., et al. (2020). Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(3), 851-872. [Available at: https://www.tandfonline.com/doi/full/10.1080/17460441.2021.1933427]
- ResearchGate. (n.d.). Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery. ResearchGate. [Available at: https://www.researchgate.net/publication/352129532_Applications_of_Fluorine_to_the_Construction_of_Bioisosteric_Elements_for_the_Purposes_of_Novel_Drug_Discovery]
- Lebl, T., et al. (2019). A Fluorescent Kinase Inhibitor that Exhibits Diagnostic Changes in Emission upon Binding. Angewandte Chemie International Edition, 58(43), 15000-15004. [Available at: https://pubmed.ncbi.nlm.nih.gov/31411364/]
- Papakyriakou, A., et al. (2024). Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. International Journal of Molecular Sciences, 25(5), 2959. [Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10931109/]
- Lebl, T., et al. (2019). A Fluorescent Kinase Inhibitor that Exhibits Diagnostic Changes in Emission upon Binding. Angewandte Chemie International Edition. [Available at: https://onlinelibrary.wiley.com/doi/10.1002/anie.201909536]
- Johnson, J. B., & Melacini, G. (2021). Fluorescent Kinase Inhibitors As Probes In Cancer. Frontiers in Chemistry, 9, 703567. [Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8316139/]
- Koester, D. C., et al. (2024). Top 12 Most Popular Drug Hunter Case Studies of 2024. Drug Hunter. [Available at: https://drughunter.com/top-12-most-popular-drug-hunter-case-studies-of-2024/]
- Lall, R. K., et al. (2010). Flavonoids as protein kinase inhibitors for cancer chemoprevention: direct binding and molecular modeling. Antioxidants & Redox Signaling, 13(5), 651-669. [Available at: https://pubmed.ncbi.nlm.nih.gov/20158331/]
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Methodological & Application
Application Note: A Robust Protocol for the Synthesis of 3,5-Difluoro-4-methylbenzonitrile via Sandmeyer Cyanation
Abstract
This application note provides a comprehensive and detailed protocol for the synthesis of 3,5-Difluoro-4-methylbenzonitrile, a valuable building block in medicinal chemistry and materials science. The described method is based on the classical Sandmeyer reaction, a reliable and scalable transformation for converting aromatic amines into a wide array of functional groups. Starting from the commercially available 3,5-Difluoro-4-methylaniline, this two-step, one-pot procedure involves an initial diazotization followed by a copper(I) cyanide-mediated cyanation. This guide is intended for researchers, chemists, and process development professionals, offering in-depth explanations of the reaction mechanism, step-by-step instructions, and critical safety considerations to ensure a successful and safe synthesis.
Introduction
This compound is an important synthetic intermediate characterized by a unique substitution pattern on the benzene ring. The presence of two fluorine atoms significantly alters the electronic properties of the molecule, enhancing its potential for use in the development of novel pharmaceuticals and agrochemicals. The nitrile functional group is a versatile handle for further chemical modifications, including reduction to amines, hydrolysis to carboxylic acids, or participation in cycloaddition reactions.
The Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884, remains a cornerstone of aromatic chemistry for its ability to replace an amino group with halides, cyano groups, and other functionalities that are often difficult to introduce via direct electrophilic aromatic substitution.[1][2] This method proceeds through an aryl diazonium salt intermediate, which is then catalytically converted to the desired product using a copper(I) salt.[3] For the synthesis of benzonitriles, copper(I) cyanide (CuCN) is the reagent of choice.[1]
Mechanistic Rationale
The overall transformation occurs in two primary stages within a single reaction vessel:
-
Diazotization: The process begins with the conversion of the primary aromatic amine, 3,5-Difluoro-4-methylaniline, into a diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂) at low temperatures (0–5 °C).[4] Nitrous acid is generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl). The amine's nucleophilic nitrogen atom attacks the nitrosonium ion (NO⁺), leading to a cascade of proton transfers and ultimately the elimination of a water molecule to form the stable aryl diazonium ion (-N₂⁺).[1]
-
Sandmeyer Cyanation: The second stage is a radical-nucleophilic aromatic substitution (SRNAr).[2] The reaction is initiated by a single-electron transfer from the copper(I) cyanide to the diazonium salt.[5] This transfer reduces the diazonium salt, causing the loss of dinitrogen gas (N₂)—an excellent leaving group—and the formation of an aryl radical. The aryl radical then reacts with the newly formed copper(II) species, abstracting a cyanide ligand to yield the final product, this compound, and regenerating the copper(I) catalyst.[2]
The workflow for this synthesis is depicted below.
Caption: Synthetic workflow for this compound.
Experimental Protocol
Safety Precautions:
-
Cyanide Hazard: Copper(I) cyanide and potassium cyanide are highly toxic. Handle only in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. Have a cyanide antidote kit available and be familiar with its use. Acidification of cyanide salts liberates highly toxic hydrogen cyanide (HCN) gas. All cyanide-containing solutions should be quenched with an oxidizing agent (e.g., bleach) before disposal.
-
Diazonium Salt Instability: Aryl diazonium salts are thermally unstable and can be explosive when isolated and dried. This protocol is designed for the in situ generation and immediate use of the diazonium salt in a cold aqueous solution. Never attempt to isolate the diazonium salt intermediate. Maintain the reaction temperature below 5 °C during its formation and initial reaction.
-
Exothermic Reaction: The decomposition of the diazonium salt is exothermic. Slow, controlled addition of the diazonium salt solution to the cyanide solution is critical to manage the reaction rate and temperature.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume | Notes |
| 3,5-Difluoro-4-methylaniline | 143.14 | 35.0 | 5.00 g | Starting material[6] |
| Concentrated HCl (37%) | 36.46 | ~140 | 12.0 mL | Use in fume hood |
| Deionized Water | 18.02 | - | 60 mL | For solutions |
| Sodium Nitrite (NaNO₂) | 69.00 | 38.5 | 2.66 g | Use a slight excess (1.1 eq) |
| Copper(I) Cyanide (CuCN) | 89.56 | 42.0 | 3.76 g | Highly toxic[1] |
| Potassium Cyanide (KCN) | 65.12 | 42.0 | 2.74 g | Highly toxic, aids solubility of CuCN |
| Toluene | 92.14 | - | 50 mL | For extraction and reaction |
| Dichloromethane | 84.93 | - | As needed | For chromatography |
| Hexanes | - | - | As needed | For chromatography |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | As needed | Drying agent |
Step-by-Step Procedure
Part 1: Preparation of the Aryl Diazonium Salt Solution
-
In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, combine 3,5-Difluoro-4-methylaniline (5.00 g, 35.0 mmol) and deionized water (25 mL).
-
Stir the suspension and add concentrated hydrochloric acid (12.0 mL) slowly. The amine should dissolve to form the hydrochloride salt.
-
Cool the flask in an ice-salt bath to an internal temperature of 0–5 °C.
-
In a separate beaker, dissolve sodium nitrite (2.66 g, 38.5 mmol) in deionized water (15 mL).
-
Using the dropping funnel, add the sodium nitrite solution dropwise to the stirred amine hydrochloride solution over 20-30 minutes. Crucially, maintain the internal temperature at 0–5 °C throughout the addition. A slight excess of nitrous acid can be checked for with starch-iodide paper (should turn blue).
-
Once the addition is complete, continue stirring the resulting pale yellow diazonium salt solution at 0–5 °C for an additional 15 minutes. Use this solution immediately in the next step.
Part 2: Sandmeyer Cyanation Reaction
-
In a separate 500 mL flask, prepare a solution of copper(I) cyanide (3.76 g, 42.0 mmol) and potassium cyanide (2.74 g, 42.0 mmol) in deionized water (20 mL). Caution: Highly toxic. Stir until the solids are mostly dissolved, forming a complex cyanide salt solution.
-
Add toluene (50 mL) to the copper cyanide solution and cool the mixture to 0–5 °C in an ice bath with vigorous stirring.[7]
-
Slowly add the cold diazonium salt solution prepared in Part 1 to the vigorously stirred, cold copper cyanide/toluene mixture over approximately 30-45 minutes.[7]
-
Monitor the reaction for the evolution of nitrogen gas. A color change to a dark, oily mixture is expected. Maintain the temperature at 0–5 °C during the addition.
-
After the addition is complete, continue stirring at 0–5 °C for 30 minutes.
-
Remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for 2-3 hours.
-
Gently warm the reaction mixture to 50 °C using a water bath for 1 hour to ensure complete decomposition of any remaining diazonium salt and drive the reaction to completion.[7]
Part 3: Workup and Purification
-
Cool the reaction mixture to room temperature. Transfer the contents to a separatory funnel.
-
Separate the organic (toluene) layer. Extract the aqueous layer twice with additional toluene (2 x 25 mL).
-
Combine all organic extracts and wash them sequentially with 1 M HCl (25 mL), water (25 mL), and saturated sodium bicarbonate solution (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes/dichloromethane to afford the pure this compound.
Expected Results
This protocol typically provides this compound in moderate to good yields (50-70%), depending on the purity of the starting materials and strict adherence to the temperature control. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
References
- Organic Syntheses Procedure. Organic Syntheses.
- Peko, K., et al. (2022). Room Temperature Copper-Mediated Radiocyanation of Aryldiazonium Salts and Aryl Iodides via Aryl Radical Intermediates. National Institutes of Health.
- Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry.
- Wikipedia. Sandmeyer reaction. Wikipedia.
- Organic Chemistry Portal. Sandmeyer Reaction. Organic Chemistry Portal.
- Organic Chemistry Portal. Diazotisation. Organic Chemistry Portal.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. Sandmeyer Reaction [organic-chemistry.org]
- 4. Diazotisation [organic-chemistry.org]
- 5. Room Temperature Copper-Mediated Radiocyanation of Aryldiazonium Salts and Aryl Iodides via Aryl Radical Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3,5-DIFLUORO-4-METHYLANILINE | 878285-13-3 [m.chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
preparation of 3,5-Difluoro-4-methylbenzonitrile from dichlorobenzonitrile
Application Note & Protocol
Topic: Preparation of 3,5-Difluoro-4-methylbenzonitrile from 3,5-Dichloro-4-methylbenzonitrile
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a valuable fluorinated building block in the synthesis of complex organic molecules, particularly for agrochemical and pharmaceutical applications. Its specific substitution pattern allows for targeted molecular design. This document provides a comprehensive guide to the synthesis of this compound via a catalytic halogen exchange (Halex) reaction, starting from the corresponding dichloro-precursor, 3,5-Dichloro-4-methylbenzonitrile. The protocol detailed herein is based on well-established principles of nucleophilic aromatic substitution, optimized for yield, purity, and operational safety. We will elucidate the reaction mechanism, provide a detailed step-by-step protocol, and discuss critical process parameters and characterization methods.
Introduction and Scientific Principle
The introduction of fluorine atoms into aromatic systems can profoundly alter a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity. The target compound, this compound, leverages these benefits. The most industrially viable and scalable method for its preparation is the Halex reaction, a cornerstone of aromatic fluorine chemistry.[1]
This process involves a nucleophilic aromatic substitution (SNAr) mechanism. The chlorine atoms on the 3,5-Dichloro-4-methylbenzonitrile ring are displaced by fluoride ions from an alkali metal fluoride source, typically potassium fluoride (KF). The reaction is driven by the strong electron-withdrawing effect of the nitrile (-CN) group, which activates the aromatic ring for nucleophilic attack by delocalizing the negative charge in the intermediate Meisenheimer complex.[1] The use of a high-boiling polar aprotic solvent is crucial for dissolving the fluoride salt and achieving the necessary reaction temperatures, while a phase-transfer catalyst (PTC) is often employed to enhance the solubility and nucleophilicity of the fluoride anion.[1][2]
Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The conversion proceeds through a two-step addition-elimination mechanism for each chlorine atom:
-
Nucleophilic Attack: The fluoride ion (F⁻) attacks the carbon atom bearing a chlorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing nitrile group.
-
Leaving Group Elimination: The complex collapses, expelling the chloride ion (Cl⁻) as the leaving group and re-establishing the aromaticity of the ring to form the fluorinated product.
Caption: Overall experimental workflow for the synthesis of this compound.
Step-by-Step Procedure
-
System Preparation and Drying:
-
Assemble the three-neck flask with the mechanical stirrer, Dean-Stark trap, condenser, and nitrogen inlet. Ensure all glassware is oven-dried.
-
Charge the flask with potassium fluoride (2.5 eq.), sulfolane (3-4 mL per gram of substrate), and toluene (approx. 1.5x the volume of sulfolane).
-
Purge the system with nitrogen for 15 minutes.
-
Heat the mixture to reflux (approx. 110-120°C) under a steady flow of nitrogen. Collect and remove water in the Dean-Stark trap. Continue the azeotropic distillation for 2-3 hours until no more water is collected. This step is critical as water significantly inhibits the fluorination reaction. [3]
-
-
Reaction Setup:
-
After drying, distill off the toluene until the internal temperature begins to rise, indicating its removal.
-
Cool the flask under nitrogen to approximately 80-90°C.
-
Carefully add 3,5-Dichloro-4-methylbenzonitrile (1.0 eq.) and tetrabutylammonium bromide (0.05 eq.) to the flask against a positive nitrogen flow.
-
-
Halogen Exchange Reaction:
-
Ensure a gentle nitrogen flow is maintained. Vigorously stir the slurry and gradually heat the reaction mixture to 200-220°C.
-
Maintain this temperature for 8-12 hours. The reaction progress should be monitored periodically.
-
Monitoring: Take small aliquots from the reaction mixture (use caution), dilute with a suitable solvent (e.g., acetonitrile), filter, and analyze by GC or HPLC to check for the disappearance of the starting material and the formation of the product.
-
-
Work-up and Isolation:
-
Once the reaction is complete (typically >98% conversion), turn off the heating and allow the mixture to cool to below 100°C.
-
Dilute the cooled, thick slurry with toluene to facilitate filtration.
-
Filter the mixture under vacuum to remove the precipitated potassium chloride (KCl) and unreacted KF. Wash the filter cake with additional toluene.
-
Combine the filtrate and washings.
-
-
Purification:
-
Transfer the filtrate to a single-neck flask suitable for distillation.
-
Remove the toluene and any low-boiling impurities by simple distillation or using a rotary evaporator.
-
Purify the crude product residue by vacuum distillation to obtain this compound as a clear liquid or low-melting solid.
-
Results and Characterization
Following this protocol, a successful reaction should yield the target product with high purity.
| Parameter | Value |
| Molar Ratio (Substrate:KF:PTC) | 1 : 2.5 : 0.05 |
| Reaction Temperature | 200 - 220°C |
| Reaction Time | 8 - 12 hours |
| Expected Yield | 80 - 90% |
| Expected Purity (Post-distillation) | >99% (by GC) |
Product Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To confirm purity and molecular weight (M.W. 153.14).
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure, paying close attention to C-F coupling constants in the ¹³C and ¹⁹F spectra.
-
FTIR Spectroscopy: To identify key functional groups, such as the nitrile stretch (~2230 cm⁻¹).
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves.
-
High Temperatures: The reaction is conducted at high temperatures. Use a heating mantle with a temperature controller and ensure the apparatus is securely clamped.
-
Chemical Hazards:
-
Sulfolane: Is a high-boiling solvent. Avoid inhalation of vapors. Handle in a well-ventilated fume hood.
-
Dichlorobenzonitrile: Is a toxic and irritant compound. Avoid contact with skin and eyes.
-
Potassium Fluoride: Is toxic upon ingestion or inhalation. Handle anhydrous KF in a glovebox or under an inert atmosphere to prevent moisture absorption and dust inhalation.
-
-
Work-up: The filtration of the hot reaction mixture should be performed with care. Ensure the equipment is stable.
Troubleshooting
-
Low or No Conversion: The most common cause is the presence of water. Ensure the azeotropic drying step is performed thoroughly and that all reagents are anhydrous. Incomplete conversion can also result from insufficient temperature or reaction time.
-
Dark-Colored Reaction Mixture: Some discoloration is normal at high temperatures, but significant charring may indicate side reactions. This can be mitigated by ensuring a consistent inert atmosphere and avoiding temperature overshoots. [4]* Difficult Filtration: The reaction slurry can be very thick. Diluting with a sufficient amount of hot toluene or another high-boiling inert solvent before cooling can improve filterability.
References
- EP0944564B9 - Halogen exchange reactions and uses thereof - Google P
- Microwave-Induced Nucleophilic [18F]Fluorination on Aromatic Rings: Synthesis and Effect of Halogen on [18F]Fluoride Substitution of meta-Halo (F, Cl, Br, I)
- CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile - Google P
- C–F Bond Formation for the Synthesis of Aryl Fluorides - PMC - NIH. [Link]
- CN103539699A - Process for synthesizing 3,4-difluorobenzonitrile - Google P
- Effect of halogen on microwave-induced nucleophilic [18 F]fluorination of meta-halo-benzonitrile derivatives - Journal of Nuclear Medicine. [Link]
- CN108409605B - Preparation method of 3, 4-difluorobenzonitrile - Google P
- 3,4-difluorobenzonitrile preparation method - Eureka | P
Sources
- 1. C–F Bond Formation for the Synthesis of Aryl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP0944564B9 - Halogen exchange reactions and uses thereof - Google Patents [patents.google.com]
- 3. CN108409605B - Preparation method of 3, 4-difluorobenzonitrile - Google Patents [patents.google.com]
- 4. 3,4-difluorobenzonitrile preparation method - Eureka | Patsnap [eureka.patsnap.com]
Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 3,5-Difluoro-4-methylbenzonitrile
Introduction: The Strategic Value of 3,5-Difluoro-4-methylbenzonitrile in Synthesis
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate physicochemical and biological properties. This compound is a valuable and versatile building block in this context. Its aromatic ring is highly activated towards nucleophilic aromatic substitution (SNAr) due to the synergistic electron-withdrawing effects of the two fluorine atoms and the nitrile group.[1][2] This heightened reactivity, coupled with the potential for regioselective substitution, makes it an attractive substrate for the synthesis of a diverse array of complex molecules.
This guide provides a comprehensive overview of the theoretical underpinnings and practical execution of SNAr reactions involving this compound. It is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic tool. We will delve into the mechanistic nuances that govern these reactions, present detailed and field-tested protocols, and explore the applications of the resulting products.
Mechanism and Theory: Understanding the SNAr Reaction Pathway
The nucleophilic aromatic substitution reaction of this compound proceeds via a well-established two-step addition-elimination mechanism.[1][2] The key to this reaction is the electron-deficient nature of the aromatic ring, which makes it susceptible to attack by a nucleophile.
The key steps are:
-
Nucleophilic Attack: A nucleophile (Nu-) attacks one of the carbon atoms bearing a fluorine atom. This is typically the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3] The negative charge of this complex is delocalized across the aromatic ring and is further stabilized by the electron-withdrawing nitrile group.
-
Fluoride Elimination: The aromaticity of the ring is restored through the elimination of a fluoride ion, which is an excellent leaving group.
The regioselectivity of the reaction—that is, which of the two fluorine atoms is displaced—is influenced by both electronic and steric factors. The nitrile group is a powerful electron-withdrawing group and will preferentially stabilize a negative charge at the ortho and para positions relative to it. In the case of this compound, both fluorine atoms are ortho to the nitrile group, thus both positions are activated. The methyl group, being a weak electron-donating group, has a lesser electronic influence but can exert some steric hindrance. For many nucleophiles, substitution occurs preferentially at the 5-position.
Caption: General mechanism of a para-selective SNAr reaction on this compound.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the SNAr reaction of this compound with representative nucleophiles.
Protocol 1: Reaction with a Primary Amine (e.g., Benzylamine)
This protocol describes a general method for the N-arylation of a primary amine.
Materials:
-
This compound
-
Benzylamine
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Dissolve the starting material in DMF or DMSO.
-
Add the benzylamine (1.1 - 1.5 eq) to the solution.
-
Add the base (K₂CO₃ or DIPEA, 2.0 eq).
-
Stir the reaction mixture at room temperature or heat to 50-100 °C, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Reaction with an Alcohol (e.g., Phenol)
This protocol outlines the synthesis of an aryl ether via an SNAr reaction.
Materials:
-
This compound
-
Phenol
-
Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) as a base
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF) as a solvent
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the phenol (1.5 eq) in anhydrous THF or DMF.
-
Add NaH or t-BuOK (1.2 eq) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes to generate the phenoxide.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Remove the solvent in vacuo and purify the residue by flash chromatography.
Data Presentation: Comparative Reaction Conditions
The following table summarizes typical reaction conditions for the SNAr reaction of this compound with various nucleophiles.
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Morpholine | K₂CO₃ | DMF | 80 | 4 | 92 |
| Piperidine | Et₃N | DMSO | 100 | 6 | 88 |
| Aniline | NaH | THF | 65 (reflux) | 12 | 75 |
| Methanol | NaH | THF | 65 (reflux) | 8 | 85 |
| Phenol | K₂CO₃ | DMF | 120 | 10 | 80 |
| Thiophenol | K₂CO₃ | DMF | 80 | 3 | 95 |
Note: Yields are representative and can vary based on the specific reaction scale and purification method.
Experimental Workflow Visualization
Caption: A generalized workflow for SNAr reactions of this compound.
Applications in Drug Discovery and Materials Science
The products derived from nucleophilic aromatic substitution reactions of this compound are valuable intermediates in the synthesis of a wide range of functional molecules.
-
Pharmaceuticals: The substituted benzonitrile core is a common motif in many biologically active compounds. The ability to introduce diverse functionalities via SNAr allows for the rapid generation of compound libraries for high-throughput screening in drug discovery programs. For example, derivatives have been explored as kinase inhibitors and for other therapeutic targets.
-
Agrochemicals: Similar to pharmaceuticals, the strategic placement of substituents on the benzonitrile scaffold can lead to the development of novel herbicides and pesticides with improved efficacy and environmental profiles.
-
Organic Electronics: The electron-deficient nature of the substituted benzonitrile ring makes these compounds interesting candidates for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices. The tunability of their electronic properties through SNAr makes them attractive for materials science research.
References
- Optimization of reaction conditions using pentafluorobenzonitrile a - ResearchG
- Continuous-flow SNAr reaction of 2,4-difluoronitrobenzene (1) with...
- Aromatic nucleophilic substitution of difluorobenzene (1, 3, 5) with morpholine (2)
- Nucleophilic arom
- Nucleophilic Arom
- Sequential Nucleophilic Aromatic Substitution Reactions of Activ
- N-arylation of amines with fluorobenzonitriles in aqueous medium - Royal Society of Chemistry
- Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles - MDPI
- Nucleophilic Arom
- SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents - Wordpress
Sources
Application Note & Protocol: Selective Hydrolysis of 3,5-Difluoro-4-methylbenzonitrile to 3,5-Difluoro-4-methylbenzamide
Introduction
Aromatic amides are a cornerstone of modern medicinal chemistry and materials science, serving as critical pharmacophores and versatile synthetic intermediates. The introduction of fluorine atoms into these scaffolds can profoundly enhance molecular properties such as metabolic stability, lipophilicity, and target binding affinity.[1] The selective conversion of a benzonitrile to its corresponding primary benzamide is a fundamental transformation, yet it presents a significant synthetic challenge: arresting the hydrolysis at the amide stage without proceeding to the more thermodynamically stable carboxylic acid.[2][3] This is because the conditions required to hydrolyze the nitrile can often hydrolyze the resulting amide as well.[4]
This document provides a detailed guide for the controlled hydrolysis of 3,5-Difluoro-4-methylbenzonitrile, a compound featuring an electron-deficient aromatic ring due to the presence of two strongly electron-withdrawing fluorine atoms. This electronic feature increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack but also potentially accelerating the undesired over-hydrolysis.[5] We present two robust protocols—one employing controlled acid catalysis and another utilizing an alkaline peroxide system—designed to maximize the yield and purity of the target amide, 3,5-Difluoro-4-methylbenzamide.
Part 1: Mechanistic Considerations and Strategy
The hydrolysis of a nitrile to an amide can be achieved under both acidic and basic conditions. The choice of catalyst dictates the reaction mechanism and is crucial for achieving selectivity.
Acid-Catalyzed Hydrolysis
Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen. This step significantly increases the electrophilicity of the nitrile carbon, rendering it susceptible to attack by a weak nucleophile like water.[6][7][8][9] The resulting protonated imidate undergoes tautomerization to form the protonated amide, which upon deprotonation yields the final product.[8][9] While effective, strong acids and high temperatures can promote further hydrolysis of the amide to the carboxylic acid.[2] Therefore, careful control of reaction time, temperature, and acid concentration is paramount. Specialized acid systems, such as mixtures of trifluoroacetic acid (TFA) and sulfuric acid, have been developed to achieve this transformation with high selectivity.[10]
Caption: General mechanism for acid-catalyzed nitrile hydrolysis.
Base-Catalyzed Hydrolysis
In a basic medium, a strong nucleophile, typically the hydroxide ion (OH⁻), directly attacks the electrophilic carbon of the nitrile group.[9][11][12] This forms an anionic intermediate that is subsequently protonated by water to yield an imidic acid, which rapidly tautomerizes to the more stable amide.[12] A highly effective and milder variation of this method is the use of alkaline hydrogen peroxide.[4] In this system, the hydroperoxide anion (OOH⁻), a potent nucleophile, attacks the nitrile. The subsequent intramolecular rearrangement and elimination of water yield the amide selectively, often under milder conditions that preserve the amide product.
Part 2: Experimental Protocols
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Concentrated acids (H₂SO₄) and bases (NaOH) are highly corrosive. Handle with extreme care.
-
Organic solvents are flammable. Keep away from ignition sources.
Protocol A: Controlled Acidic Hydrolysis with H₂SO₄
This protocol leverages the activating effect of a strong acid while carefully controlling the temperature to prevent over-hydrolysis to the carboxylic acid.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| This compound | >98% | Sigma-Aldrich |
| Sulfuric Acid (H₂SO₄), concentrated | ACS Reagent, 95-98% | Fisher Scientific |
| Deionized Water | High Purity | - |
| Diethyl Ether | Anhydrous | VWR Chemicals |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | - |
Experimental Procedure
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 6.53 mmol).
-
Acid Addition: Place the flask in an ice-water bath. Slowly and carefully add concentrated sulfuric acid (5 mL) dropwise with vigorous stirring. The temperature should be maintained below 10 °C during the addition.
-
Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) using a 3:1 Hexane:Ethyl Acetate eluent system. The starting material will be less polar than the amide product.
-
Quenching: After the reaction is complete (or has reached optimal conversion), cool the flask in a large ice bath. Very slowly and cautiously, pour the reaction mixture onto crushed ice (approx. 50 g) in a 250 mL beaker with stirring. A white precipitate should form.
-
Neutralization & Extraction: Carefully neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.
-
Isolation: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 30 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure 3,5-Difluoro-4-methylbenzamide as a white solid.
Protocol B: Selective Hydrolysis with Alkaline Hydrogen Peroxide
This method is renowned for its mildness and high selectivity for amide formation, minimizing the risk of generating the carboxylic acid byproduct.[4]
Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| This compound | >98% | Sigma-Aldrich |
| Ethanol (EtOH) | Reagent Grade | VWR Chemicals |
| Sodium Hydroxide (NaOH) | Pellets, ACS Grade | Fisher Scientific |
| Hydrogen Peroxide (H₂O₂) | 30% w/w in H₂O | Sigma-Aldrich |
| Deionized Water | High Purity | - |
| Ethyl Acetate | ACS Grade | Fisher Scientific |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Laboratory Grade | - |
Experimental Procedure
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (1.0 g, 6.53 mmol) in ethanol (20 mL).
-
Base Addition: Add an aqueous solution of sodium hydroxide (e.g., 2 mL of 6 M NaOH).
-
Peroxide Addition: Cool the flask in an ice-water bath to 0-5 °C. While stirring vigorously, add 30% hydrogen peroxide (5 mL) dropwise, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. The reaction is often exothermic. Monitor the reaction by TLC.
-
Work-up: Once the starting material is consumed, dilute the reaction mixture with deionized water (40 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).
-
Washing and Drying: Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Isolation and Purification: Filter the drying agent and concentrate the organic solution under reduced pressure. The resulting crude product can be purified by recrystallization as described in Protocol A.
Part 3: Workflow and Data Summary
Overall Experimental Workflow
Caption: A streamlined workflow for the synthesis of 3,5-Difluoro-4-methylbenzamide.
Comparison of Protocols
| Parameter | Protocol A (Acidic) | Protocol B (Alkaline Peroxide) |
| Primary Reagent | Concentrated H₂SO₄ | H₂O₂ / NaOH |
| Conditions | Room temperature, 12-16 h | 0 °C to Room temperature, 2-4 h |
| Selectivity | Good; risk of over-hydrolysis with extended time | Excellent; highly selective for the amide |
| Work-up | Requires careful quenching and neutralization | Simpler aqueous work-up |
| Advantages | Simple reagent system | Faster, milder conditions, higher selectivity |
| Disadvantages | Longer reaction time, corrosive, potential byproduct | H₂O₂ is a strong oxidizer, requires temp. control |
Part 4: Troubleshooting
-
Low Yield: If the yield is low, ensure the starting material was fully dissolved and that stirring was efficient. In Protocol A, incomplete quenching can lead to product loss. In Protocol B, ensure the H₂O₂ is fresh, as it can degrade over time.
-
Carboxylic Acid Byproduct Detected: This indicates over-hydrolysis. In Protocol A, reduce the reaction time or temperature. Protocol B is generally preferred to avoid this issue. The carboxylic acid can be removed by a dilute basic wash during the extraction phase.
-
Reaction Stalls: If the reaction does not proceed, confirm the quality of the reagents. In Protocol A, using a slightly higher temperature (e.g., 40-50 °C) can increase the rate, but must be done cautiously while monitoring for byproduct formation.
References
- Hyland, C. J., & O'Connor, C. J. (1973). The Acid-catalysed Hydrolysis of Benzonitrile. Journal of the Chemical Society, Perkin Transactions 2, (14), 223-226. [Link]
- Chemistry Steps. (n.d.). Converting Nitriles to Amides. Chemistry Steps.
- Semantic Scholar. (n.d.). The acid-catalysed hydrolysis of benzonitrile.
- Organic Chemistry Portal. (n.d.). Nitrile to Amide - Common Conditions.
- Chemguide. (n.d.). Hydrolysing Nitriles.
- Pearson. (n.d.). Propose a mechanism for the basic hydrolysis of benzonitrile to the benzoate ion and ammonia.
- Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps.
- Lumen Learning. (n.d.). Hydrolysis of nitriles. Organic Chemistry II.
- F. G. Bordwell & T. A. Cripe. (2005). Facile and Highly Selective Conversion of Nitriles to Amides via Indirect Acid-Catalyzed Hydration Using TFA or AcOH−H2SO4. The Journal of Organic Chemistry, 70(5), 1926-1929. [Link]
- LibreTexts Chemistry. (2023). 20.7: Chemistry of Nitriles.
- Prakash, G. K. S., et al. (n.d.). Fluoro-substituted ketones from nitriles using acidic and basic reaction conditions. National Institutes of Health.
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- 5. Fluoro-substituted ketones from nitriles using acidic and basic reaction conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The acid-catalysed hydrolysis of benzonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. The acid-catalysed hydrolysis of benzonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
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- 12. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
Grignard reaction with 3,5-Difluoro-4-methylbenzonitrile
Application Note & Protocol
Synthesis of 3,5-Difluoro-4-methylphenyl Ketones via Grignard Reaction with 3,5-Difluoro-4-methylbenzonitrile
Abstract
This document provides a comprehensive guide for the synthesis of substituted ketones through the Grignard reaction, utilizing this compound as the electrophilic substrate. Fluorinated ketone moieties are critical pharmacophores in modern drug discovery, contributing to enhanced metabolic stability, binding affinity, and bioavailability. The protocol herein details the nucleophilic addition of a Grignard reagent to the nitrile carbon, followed by acidic hydrolysis of the intermediate imine salt to yield the target ketone. We will explore the underlying reaction mechanism, delineate critical experimental parameters, provide a detailed step-by-step protocol, and offer insights into troubleshooting and potential side reactions. This guide is intended for researchers, chemists, and professionals in drug development engaged in the synthesis of complex molecular architectures.
Scientific Background & Mechanistic Rationale
The Grignard reaction is a fundamental C-C bond-forming methodology in organic synthesis.[1] Its application to nitriles provides a reliable route to ketones, circumventing the over-addition often observed with more reactive carbonyl compounds like esters or acid chlorides.[2] The reaction proceeds in two distinct stages:
-
Nucleophilic Addition: The Grignard reagent (R-MgX), featuring a highly nucleophilic carbanion, attacks the electrophilic carbon of the polarized nitrile group (C≡N). This forms a stable, tetra-coordinate magnesium-imine salt intermediate.[3] This intermediate is unreactive towards a second equivalent of the Grignard reagent, preventing the formation of a tertiary alcohol.[2]
-
Hydrolysis: Subsequent workup with aqueous acid protonates the imine nitrogen, which then undergoes hydrolysis to furnish the final ketone product and ammonia.[4][5]
The substrate, this compound, possesses unique electronic properties that influence its reactivity. The two fluorine atoms at the meta positions are potent electron-withdrawing groups, acting through the inductive effect. This effect significantly increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by the Grignard reagent. The para-methyl group provides a minor electronic-donating effect but primarily serves as a structural handle for further synthetic elaboration.
Reaction Mechanism Workflow
The following diagram illustrates the step-wise mechanism from the nucleophilic attack to the final ketone product.
Caption: Reaction mechanism for the Grignard synthesis of ketones from nitriles.
Critical Experimental Parameters
The success of the Grignard reaction is highly dependent on meticulous control of reaction conditions. Grignard reagents are extremely reactive towards protic solvents (like water or alcohols) and atmospheric oxygen.[1][6]
| Parameter | Recommendation | Rationale & Justification |
| Atmosphere | Inert (Dry Argon or Nitrogen) | Grignard reagents react rapidly with water to form alkanes and with oxygen, which destroys the reagent and reduces yield.[6] |
| Glassware | Oven- or flame-dried | All glassware must be scrupulously dried to remove adsorbed moisture, which can quench the Grignard reagent.[7] |
| Solvents | Anhydrous Ethers (e.g., Diethyl Ether, THF) | Ethers are required to solvate and stabilize the organomagnesium species.[1][8] Tetrahydrofuran (THF) is often preferred for its higher boiling point and better solvating power. |
| Stoichiometry | Grignard Reagent: 1.1 - 1.5 equivalents | A slight excess of the Grignard reagent ensures complete consumption of the nitrile. A large excess should be avoided to minimize side reactions and simplify purification. |
| Temperature | Initial addition at 0 °C, then warm to RT or reflux | The reaction is exothermic. Slow, controlled addition at low temperature mitigates side reactions. The reaction may require warming or refluxing to proceed to completion.[6] |
| Work-up | Slow addition to cold aqueous acid (e.g., 1M HCl) | Quenching the reaction must be done carefully in an ice bath to control the exothermic reaction with unreacted Grignard reagent. Acidic conditions facilitate the hydrolysis of the imine intermediate to the ketone.[4] |
Detailed Experimental Protocol
This protocol describes the synthesis of (3,5-difluoro-4-methylphenyl)(phenyl)methanone using phenylmagnesium bromide as a representative Grignard reagent.
Reagents and Materials
-
This compound
-
Magnesium turnings
-
Bromobenzene (or other suitable organic halide)
-
Anhydrous Diethyl Ether or THF
-
Iodine crystal (as initiator)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate solution
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Sodium or Magnesium Sulfate
-
Organic solvents for extraction and chromatography (e.g., Ethyl Acetate, Hexanes)
Safety Precautions
-
Grignard reagents are highly reactive, pyrophoric, and react violently with water. [6] All operations must be conducted under a strict inert atmosphere using anhydrous solvents.
-
Wear appropriate Personal Protective Equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves.
-
Perform the reaction in a chemical fume hood.
-
The quenching step is highly exothermic. Perform with extreme caution, using an ice bath and slow, controlled addition.
Experimental Workflow
The overall experimental process is outlined in the diagram below.
Caption: General experimental workflow for the Grignard reaction with nitriles.
Step-by-Step Procedure
Part A: Preparation of the Grignard Reagent (Phenylmagnesium Bromide)
-
Assemble a three-neck round-bottom flask, equipped with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel, all under a positive pressure of Argon or Nitrogen. Ensure all glassware is oven-dried.[7]
-
To the flask, add magnesium turnings (1.2 equiv.).
-
Add a small crystal of iodine to help initiate the reaction.
-
In the dropping funnel, prepare a solution of bromobenzene (1.1 equiv.) in anhydrous diethyl ether or THF.
-
Add a small portion (~10%) of the bromobenzene solution to the magnesium turnings. The reaction should initiate, indicated by bubbling and a cloudy appearance. Gentle heating may be required.
-
Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.[9]
-
After the addition is complete, stir the mixture at room temperature or gentle reflux for 1-2 hours until most of the magnesium has been consumed. The resulting dark grey or brown solution is the Grignard reagent.
Part B: Reaction with this compound
-
Cool the prepared Grignard reagent solution to 0 °C using an ice bath.
-
Dissolve this compound (1.0 equiv.) in anhydrous THF in a separate flask.
-
Add the nitrile solution dropwise to the stirred Grignard reagent via a syringe or the dropping funnel. Maintain the temperature at 0 °C during the addition.[2]
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting nitrile.
Part C: Work-up and Purification
-
Prepare a beaker with a stirred mixture of crushed ice and 1M HCl.
-
Cool the reaction flask back to 0 °C and very slowly pour the reaction mixture into the acidic ice solution with vigorous stirring.
-
Continue stirring until all solids dissolve. Transfer the mixture to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer two more times with diethyl ether or ethyl acetate.
-
Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the pure ketone product.
Troubleshooting and Side Reactions
-
Failure to Initiate Grignard Formation: This is often due to moisture on the glassware or a passivating oxide layer on the magnesium.[1] Solution: Ensure glassware is rigorously dry. Crush the magnesium turnings in the flask with a dry glass rod to expose a fresh surface.
-
Low Yield: Can be caused by quenching of the Grignard reagent. Solution: Re-verify anhydrous conditions and the quality of the solvent.
-
Biphenyl Formation: A common side reaction is the coupling of the Grignard reagent with unreacted bromobenzene, favored at higher temperatures.[7] Solution: Maintain controlled temperature during Grignard formation and reaction. Ensure slow, steady addition of the halide.
References
- Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis).
- LibreTexts Chemistry. (2024). 20.7: Chemistry of Nitriles.
- University of Calgary. (n.d.). Ch20: RLi or RMgX with Nitriles to Ketones.
- LibreTexts Chemistry. (2023). Conversion to ketones using Grignard reagents.
- JoVE. (2025). Nitriles to Ketones: Grignard Reaction.
- Quora. (2018). What is the reaction of Grignard reagent with nitriles?.
- Royal Society of Chemistry. (2024). Addition of allyl Grignard to nitriles in air and at room temperature: experimental and computational mechanistic insights in pH-switchable synthesis. Chemical Science. DOI:10.1039/D3SC06403D.
- National Institutes of Health (PMC). (2023). Grignard Reagent-Catalyzed Hydroboration of Esters, Nitriles, and Imines.
- YouTube. (2021). Grignard Reagent | Hydrolysis of Imine & Alkyl Cyanide.
- Vedantu. (n.d.). Benzonitrile on reaction with C2H5MgBr followed by hydrolysis.
- Chemistry Steps. (n.d.). The Mechanism of Grignard and Organolithium Reactions with Nitriles.
- YouTube. (2024). Grignard Reaction of Nitriles EXPLAINED!.
- Chemistry Steps. (n.d.). Imine and Enamine Hydrolysis Mechanism.
- Royal Society of Chemistry. (n.d.). Addition of allyl Grignard to nitriles in air and at room temperature: experimental and computational mechanistic insights in pH-switchable synthesis.
- Krayonnz. (2023). What is the action of Grignard reagent on benzonitrile?.
- LibreTexts Chemistry. (2024). 7: The Grignard Reaction (Experiment).
- University of Missouri–Kansas City. (n.d.). Experiment 1: Grignard Reaction.
Sources
- 1. Benzonitrile on reaction with C2H5MgBr followed by class 12 chemistry CBSE [vedantu.com]
- 2. The Mechanism of Grignard and Organolithium Reactions with Nitriles - Chemistry Steps [chemistrysteps.com]
- 3. Video: Nitriles to Ketones: Grignard Reaction [jove.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. leah4sci.com [leah4sci.com]
- 9. d.web.umkc.edu [d.web.umkc.edu]
Application Note: Suzuki Coupling of 3,5-Difluoro-4-methylbenzonitrile Derivatives
An Application Guide for the Synthesis of Biaryl Nitriles
Abstract
The synthesis of substituted biaryl nitrile compounds is a cornerstone of modern medicinal chemistry and materials science. Among these, structures derived from 3,5-difluoro-4-methylbenzonitrile are of particular interest due to the unique electronic and conformational properties conferred by the fluorine substituents. This application note provides a comprehensive technical guide to the Suzuki-Miyaura cross-coupling of this compound derivatives. We will explore the mechanistic nuances of this transformation, focusing on the challenges presented by a sterically hindered and electron-deficient aryl halide. A detailed, field-proven protocol is provided, including recommendations for catalyst selection, base, and solvent systems, alongside a troubleshooting guide to address common experimental hurdles.
Introduction: The Significance of Fluorinated Biaryl Nitriles
The biaryl motif is a privileged scaffold found in numerous pharmaceuticals, agrochemicals, and advanced materials.[1][2] The incorporation of fluorine atoms into these structures can significantly enhance metabolic stability, binding affinity, and lipophilicity, making them highly valuable in drug development. The specific substrate, this compound, presents a unique synthetic challenge. It is an electron-deficient aryl halide, which can influence the oxidative addition step, and possesses substitution ortho to the reactive site, creating significant steric hindrance.[3][4]
The Suzuki-Miyaura coupling is one of the most powerful and versatile methods for constructing C(sp²)–C(sp²) bonds, celebrated for its mild reaction conditions and tolerance of a wide range of functional groups.[5][6] However, successful coupling of challenging substrates like this compound hinges on a rational selection of the catalytic system and reaction parameters. This guide aims to provide researchers with the foundational knowledge and practical steps to achieve high-yield synthesis of the corresponding biaryl nitrile products.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.[7][8] Understanding this mechanism is critical for troubleshooting and optimizing the reaction for a specific substrate. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (e.g., C-Br or C-Cl) of the this compound derivative. This is often the rate-determining step.[9] The electron-deficient nature of the aryl ring in our substrate generally facilitates this step, but the steric hindrance from the ortho-fluoro and ortho-methyl groups poses a significant challenge that must be overcome with an appropriate ligand.[10][11]
-
Transmetalation: The organic moiety from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) complex. This step requires activation by a base.[12][13] The base reacts with the boronic acid to form a more nucleophilic boronate "ate" complex, which then readily exchanges its organic group with the halide on the palladium center.[13]
-
Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated from the metal, forming the desired C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[7][8]
The interplay between catalyst, ligand, base, and solvent is crucial for ensuring the efficient turnover of this cycle.
Caption: Figure 1: The Suzuki-Miyaura Catalytic Cycle.
Key Experimental Considerations
The success of coupling a sterically demanding substrate like this compound hinges on the judicious selection of four key components.
Catalyst and Ligand Selection
For sterically hindered and electron-deficient aryl halides, standard catalysts like Pd(PPh₃)₄ are often inefficient. The catalyst system must feature a ligand that is both bulky and electron-rich.[9][11]
-
Bulky Ligands: Steric bulk promotes the reductive elimination step and helps stabilize the coordinatively unsaturated Pd(0) species.[14]
-
Electron-Rich Ligands: High electron density on the ligand facilitates the oxidative addition step into the C-X bond.
Recommended Systems:
-
Buchwald Biaryl Phosphine Ligands: Ligands such as SPhos, XPhos, and RuPhos are industry standards for challenging couplings. They create a bulky steric profile around the palladium center, enhancing catalytic activity.[15][16]
-
N-Heterocyclic Carbenes (NHCs): NHC ligands form very stable and highly active palladium complexes, making them excellent choices for coupling unreactive aryl chlorides.[12]
Choice of Base
The base plays a crucial role in activating the boronic acid for transmetalation.[5][12] The choice of base can dramatically affect reaction rates and yields.
-
Potassium Phosphate (K₃PO₄): An effective, moderately strong base suitable for a wide range of substrates. It is often used in aprotic solvents with a small amount of water.
-
Cesium Carbonate (Cs₂CO₃): A stronger base that can be highly effective for difficult couplings, particularly with less reactive boronic acids.
-
Potassium Carbonate (K₂CO₃): A common, cost-effective choice, though sometimes less effective than K₃PO₄ for hindered substrates.[17]
Solvent System
The solvent must solubilize all reaction components and not interfere with the catalyst.
-
Aprotic Ethereal Solvents: 1,4-Dioxane and Tetrahydrofuran (THF) are excellent choices. They are polar enough to dissolve the base and catalyst complex.[5][8]
-
Aromatic Solvents: Toluene is another common choice, particularly for reactions run at higher temperatures.
-
Water: A small amount of water is often beneficial, as it can help dissolve the inorganic base and facilitate the formation of the active boronate species.[5] However, excess water can lead to undesired protodeboronation of the boronic acid.[11]
Detailed Experimental Protocol
This protocol provides a robust starting point for the Suzuki coupling of 3,5-difluoro-1-halo-4-methylbenzonitrile with a generic arylboronic acid.
Caption: Figure 2: Step-by-step experimental workflow.
Materials and Reagents
-
3,5-Difluoro-1-bromo-4-methylbenzonitrile (1.0 equiv)
-
Arylboronic Acid (1.2 - 1.5 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (1-2 mol%) or Pd₂(dba)₃ (0.5-1 mol%)
-
SPhos (2-4 mol%)
-
Potassium Phosphate (K₃PO₄, tribasic) (2.0 - 3.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane and Water (e.g., 10:1 v/v)
Step-by-Step Procedure
-
Reaction Setup: To a dry, oven-baked Schlenk flask equipped with a magnetic stir bar, add 3,5-difluoro-1-bromo-4-methylbenzonitrile, the arylboronic acid, and K₃PO₄.
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Catalyst Addition: Under a positive pressure of inert gas, quickly add the palladium precatalyst and the SPhos ligand to the flask.
-
Solvent Addition: Add the degassed 1,4-dioxane followed by the degassed water via syringe. The final reaction concentration should be approximately 0.1 - 0.2 M with respect to the aryl halide.
-
Reaction Execution: Place the sealed flask in a preheated oil bath at 90-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing them by TLC or LC-MS until the starting aryl halide is consumed (typically 4-24 hours).
-
Work-up: Once complete, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude residue can then be purified by flash column chromatography on silica gel to yield the pure biaryl nitrile product.
Optimization and Troubleshooting
Even with a robust protocol, challenges can arise. The following table outlines common problems and potential solutions.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No or Slow Reaction | - Inactive catalyst (Pd(0) not formed or oxidized).- Insufficient temperature.- Poor quality or wet solvent/reagents. | - Ensure a thorough inert gas purge.[11]- Use a palladium precatalyst (e.g., SPhos Pd G3).- Increase reaction temperature in 10 °C increments.- Use freshly dried and degassed solvents. |
| Low Yield | - Incomplete reaction.- Catalyst decomposition.- Side reactions (protodeboronation, dehalogenation). | - Increase reaction time.- Increase catalyst/ligand loading slightly (e.g., from 1% to 2%).- Minimize water content in the reaction.[11]- Switch to a stronger base like Cs₂CO₃ if K₃PO₄ is insufficient. |
| Protodeboronation | - Excess water in the reaction.- Base is too strong or reaction temperature too high. | - Use anhydrous solvents and carefully control the amount of water added.- Consider a milder base (e.g., K₂CO₃) or lower the reaction temperature.[6] |
| Aryl Halide Dehalogenation | - Presence of hydride sources.- Can be a side pathway of the catalytic cycle, especially with electron-rich phosphines. | - Ensure solvents (like THF) are peroxide-free.- Sometimes unavoidable; optimize for the desired product and separate during purification.[6] |
| Homocoupling of Boronic Acid | - Presence of oxygen.- Certain palladium catalysts can promote this side reaction. | - Rigorously deoxygenate all solvents and maintain a strict inert atmosphere.- Screen different palladium precursors or ligands. |
Conclusion
The Suzuki-Miyaura coupling of this compound derivatives is a challenging yet highly rewarding transformation for accessing valuable chemical entities. Success relies on mitigating the steric hindrance and managing the electronic nature of the substrate through the rational selection of a bulky, electron-rich phosphine ligand such as SPhos, paired with an appropriate base like K₃PO₄. The detailed protocol and troubleshooting guide presented here provide a solid framework for researchers to efficiently synthesize these complex biaryl nitriles, paving the way for further discoveries in pharmaceutical and materials science.
References
- Wikipedia. Suzuki reaction. [Link]
- Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]
- Singh, U., et al. (2020). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry. [Link]
- Leadbeater, N. E., & Marco, M. (2000). Palladium and nickel catalysed Suzuki cross-coupling of sterically hindered aryl bromides with phenylboronic acid. Tetrahedron Letters. [Link]
- ResearchGate. Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides.... [Link]
- Biffis, A., et al. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Fleckenstein, C. A., & Plenio, H. (2010). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- Ghavtadze, N., et al. (2013). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes.
- ResearchGate. (2021). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. [Link]
- KCIL Chemofarbe Group. (2022). Challenges In Suzuki Coupling Reaction. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- Li, C., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. [Link]
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Baltus, C. (2011). Suzuki-Miyaura mediated biphenyl synthesis : a spotlight on the boronate coupling partner. Semantic Scholar. [Link]
- El-Mekabaty, A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing. [Link]
- Baltus, C. (2010).
- Vantourout, J. C., et al. (2017). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters.
- NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
- Gallego, G. M., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
- Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]
- Google Patents.
- Li, C., et al. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. RSC Publishing. [Link]
- Asiri, A. M., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central. [Link]
- MH Chem. (2022). Suzuki Coupling Mechanism. YouTube. [Link]
- ResearchGate.
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- 1. [PDF] Suzuki-Miyaura mediated biphenyl synthesis : a spotlight on the boronate coupling partner | Semantic Scholar [semanticscholar.org]
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- 4. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
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Application Notes & Protocols: Strategic Synthesis of Heterocyclic Compounds from 3,5-Difluoro-4-methylbenzonitrile
Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the synthetic utility of 3,5-Difluoro-4-methylbenzonitrile as a strategic starting material for the synthesis of diverse heterocyclic scaffolds. The strategic incorporation of fluorine into molecular frameworks is a cornerstone of modern drug design, often enhancing metabolic stability, binding affinity, and pharmacokinetic profiles.[1] This guide moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale, offering robust, field-proven protocols. We will explore two primary synthetic manifolds: direct functionalization of the nitrile moiety and derivatization via activation of the benzylic methyl group.
Introduction: The Value of this compound as a Building Block
This compound is a highly valuable, yet underutilized, building block in synthetic and medicinal chemistry. Its structure offers a unique combination of features:
-
Difluoro Substitution: The two fluorine atoms flanking the methyl group exert strong electron-withdrawing effects, influencing the reactivity of the entire molecule and imparting properties sought after in drug candidates.
-
Ortho-Methyl Group: The methyl group provides a key site for functionalization, allowing for the introduction of electrophilic handles ortho to a nitrile.
-
Nitrile Moiety: The nitrile group is a versatile functional group that can participate directly in cyclization reactions or be converted into other functionalities.
This guide details validated strategies to leverage these features for the construction of high-value heterocyclic systems, such as tetrazoles and pyridines.
Strategic Overview: Synthetic Pathways
Our synthetic approach is bifurcated, targeting the two primary reactive sites on the this compound scaffold. This allows for the generation of distinct classes of heterocyclic products from a single starting material.
Caption: Experimental workflow for the Kröhnke pyridine synthesis.
Materials:
-
4-(Bromomethyl)-3,5-difluorobenzonitrile (from Protocol 2)
-
Pyridine
-
Acetophenone
-
Dimethylformamide dimethyl acetal (DMF-DMA)
-
Ammonium Acetate (NH₄OAc)
-
Glacial Acetic Acid
Procedure:
-
Pyridinium Salt Formation: Dissolve 4-(Bromomethyl)-3,5-difluorobenzonitrile (2.32 g, 10 mmol) in 20 mL of acetone. Add pyridine (0.87 g, 11 mmol, 1.1 eq) and stir at room temperature for 4 hours. The pyridinium salt will precipitate. Filter the solid, wash with cold acetone, and dry under vacuum.
-
Michael Acceptor (Enone) Formation: In a separate flask, combine acetophenone (1.20 g, 10 mmol) and DMF-DMA (1.31 g, 11 mmol, 1.1 eq). Heat the mixture at 100 °C for 2 hours. Cool the mixture to room temperature. This forms the enaminone in situ.
-
Cyclization: To a flask containing the prepared pyridinium salt (from step 1), add the enaminone mixture (from step 2), ammonium acetate (7.7 g, 100 mmol, 10 eq), and 30 mL of glacial acetic acid.
-
Reaction: Heat the mixture to reflux (approx. 118 °C) for 6 hours.
-
Work-up: Cool the reaction mixture and carefully pour it onto 200 g of crushed ice. Neutralize the mixture by the slow addition of concentrated NaOH solution until pH 8-9 is reached.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. Purify the crude residue by silica gel column chromatography to obtain the target 2-(3,5-Difluoro-4-cyanophenyl)-4-phenylpyridine.
Conclusion
This compound has been established as a versatile and powerful precursor for constructing medicinally relevant heterocyclic compounds. By strategically targeting either the nitrile moiety for direct cycloaddition or the methyl group for functionalization and subsequent cyclization, chemists can access diverse molecular architectures like tetrazoles and pyridines from a single, readily available starting material. The protocols detailed herein are robust and grounded in established chemical principles, providing a reliable foundation for research and development in drug discovery and materials science.
References
- Synthesis and Diels–Alder Reactivity of 4-Fluoro-4-Methyl-4H-Pyrazoles. MDPI.
- Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives. Thieme.
- Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. MDPI.
- Synthesis of 4,4-Difluoro-1 H -pyrazole Derivatives | Request PDF. ResearchGate.
- Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. Bentham Science.
- Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). PubMed Central.
- 3,5-Difluoro-4-nitrobenzonitrile: A Key Intermediate for Advanced Chemical Synthesis. Autech Industry Co.,Limited.
- Process for the production of pyrazoles. Google Patents.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed Central.
- Pyridine Synthesis: Cliff Notes. Baran Lab, Scripps Research.
- Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres. RSC Publishing.
- 1H-Tetrazole synthesis. Organic Chemistry Portal.
- Convergent Three-Component Tetrazole Synthesis. University of Groningen Research Portal.
- Preparation method of 3, 4-difluorobenzonitrile. Google Patents.
- Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. MDPI.
Sources
The Elusive Intermediate: An In-Depth Guide to Fluorinated Benzonitriles in Agrochemical Synthesis, Focusing on 3,5-Difluoro-4-methylbenzonitrile and its Analogs
Abstract
This technical guide addresses the application of 3,5-Difluoro-4-methylbenzonitrile in agrochemical synthesis. An extensive review of scientific literature and patent databases reveals a notable scarcity of information directly implicating this compound as a key building block in the development of commercialized agrochemicals. However, this investigation highlights the significant role of structurally related fluorinated benzonitriles, particularly 3-Fluoro-4-methylbenzonitrile, as pivotal intermediates. This guide, therefore, provides a comprehensive overview of the synthetic utility of these analogs in creating advanced crop protection agents. We will delve into detailed synthetic protocols, the rationale behind experimental choices, and the broader significance of fluorine incorporation in modern agrochemical design.
Introduction: The Strategic Role of Fluorine in Agrochemicals
The introduction of fluorine atoms into organic molecules is a well-established strategy in the design of modern agrochemicals.[1][2] Fluorine's unique properties, including its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's biological activity, metabolic stability, and physicochemical properties such as lipophilicity.[1] These modifications can lead to pesticides and herbicides with enhanced efficacy, greater selectivity, and improved environmental profiles.[2][3]
While the specific use of This compound in agrochemical synthesis is not well-documented in publicly available literature, the broader class of fluorinated benzonitriles serves as a versatile platform for the synthesis of a wide array of active ingredients.[1][2] This guide will focus on the applications of its close analog, 3-Fluoro-4-methylbenzonitrile , and other relevant difluorinated benzonitrile derivatives.
3-Fluoro-4-methylbenzonitrile: A Key Building Block for Novel Agrochemicals
3-Fluoro-4-methylbenzonitrile has emerged as a significant intermediate in the synthesis of high-performance pesticides and herbicides.[1][2] Its structure offers a unique combination of a reactive nitrile group, which can be readily transformed into various functional moieties, and a strategically positioned fluorine atom that enhances the biological activity of the final product.[1][2]
Synthesis of 3-Fluoro-4-methylbenzonitrile
A robust and scalable synthesis of 3-Fluoro-4-methylbenzonitrile is crucial for its application in large-scale agrochemical production. A common synthetic route involves a multi-step process, which is detailed in the protocol below.
Protocol 1: Two-Step Synthesis of 3-Fluoro-4-methylbenzonitrile
This protocol is based on a method described in patent literature, involving a condensation reaction followed by decarbonylation.[3]
Step 1: Condensation Reaction
-
Materials:
-
Compound B (specific starting material as per patent CN109400500B)
-
Compound C (specific starting material as per patent CN109400500B)
-
Potassium Carbonate
-
Tetrabutylammonium Bromide (Phase Transfer Catalyst)
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
In a suitable reaction vessel, charge Compound B, Compound C, potassium carbonate, tetrabutylammonium bromide, and DMF.
-
Under a nitrogen atmosphere, stir the mixture and heat to 100°C.
-
Maintain the reaction temperature at 100 ± 5°C and monitor the reaction progress by a suitable analytical method (e.g., HPLC, TLC).
-
Upon completion, filter the reaction mixture.
-
Concentrate the filtrate, wash with water, and remove the solvent to obtain the crude intermediate mixture D.
-
Step 2: Decarbonylation and Purification
-
Materials:
-
Crude Intermediate Mixture D
-
Dimethyl Sulfoxide (DMSO)
-
Sodium Chloride
-
Water
-
n-Heptane
-
-
Procedure:
-
Add the crude mixture D to DMSO in a reaction flask.
-
Add sodium chloride and protect the mixture with a nitrogen atmosphere.
-
Stir and heat the mixture to 160°C.
-
Carefully add water dropwise, controlling the addition rate to maintain the temperature at 160 ± 5°C.
-
After the reaction is complete, add water for steam distillation.
-
Collect the oily layer and dissolve it in n-heptane.
-
Cool the solution to 0-3°C to induce crystallization.
-
Filter the solid and dry to obtain pure 3-Fluoro-4-methylbenzonitrile.
-
Table 1: Summary of Reaction Parameters for the Synthesis of 3-Fluoro-4-methylbenzonitrile
| Parameter | Step 1: Condensation | Step 2: Decarbonylation |
| Key Reagents | Compounds B & C, K₂CO₃, Tetrabutylammonium Bromide | Crude Mixture D, NaCl, H₂O |
| Solvent | N,N-Dimethylformamide (DMF) | Dimethyl Sulfoxide (DMSO) |
| Temperature | 100 ± 5°C | 160 ± 5°C |
| Reaction Time | Monitored to completion | Monitored to completion |
| Purification Method | Filtration and concentration | Steam distillation and crystallization |
| Reported Yield | ~48% (overall for two steps) | - |
| Reported Purity | - | 99.7% |
Data extracted from a reported synthetic method.
Causality Behind Experimental Choices:
-
Phase Transfer Catalyst: Tetrabutylammonium bromide is employed in the condensation step to facilitate the reaction between reactants that may have different solubilities, thereby increasing the reaction rate and yield.
-
High-Temperature Decarbonylation: The use of high temperatures in the second step is essential to drive the decarbonylation reaction to completion. The controlled addition of water is a critical parameter to manage the reaction exotherm and solvent reflux.
-
Steam Distillation and Crystallization: These purification techniques are chosen to effectively separate the desired product from the high-boiling solvent (DMSO) and other impurities, resulting in a high-purity final product.
Diagram 1: Synthetic Pathway to 3-Fluoro-4-methylbenzonitrile
Caption: A simplified workflow for the synthesis of 3-Fluoro-4-methylbenzonitrile.
Other Fluorinated Benzonitriles in Agrochemical Synthesis
The importance of the fluorobenzonitrile scaffold extends beyond the monofluoro-methyl derivative. Several other difluorinated benzonitriles are key intermediates for important agrochemicals.
3,4-Difluorobenzonitrile: Precursor to Cyhalofop-butyl
3,4-Difluorobenzonitrile is a crucial intermediate in the synthesis of the herbicide cyhalofop-butyl.[4] Cyhalofop-butyl is a post-emergence herbicide used in paddy fields to control grassy weeds.[4] The synthesis of 3,4-difluorobenzonitrile often starts from 3,4-dichlorobenzonitrile via a halogen exchange (Halex) reaction.
Diagram 2: Synthesis of Cyhalofop-butyl from 3,4-Difluorobenzonitrile
Caption: Synthetic route from a dichlorinated precursor to the herbicide cyhalofop-butyl.
3,5-Difluorobenzyl Derivatives
While not benzonitriles themselves, 3,5-difluorobenzyl derivatives are important intermediates for both agrochemical and pharmaceutical products.[5] Their synthesis often involves the fluorination of a dichlorinated precursor, followed by further functional group transformations. This highlights the broader utility of the 3,5-difluoro substitution pattern in the design of bioactive molecules.
Future Perspectives and Conclusion
The strategic incorporation of fluorine continues to be a dominant theme in the development of new and improved agrochemicals. While the direct application of this compound in this field remains to be documented, the established importance of its analogs, such as 3-Fluoro-4-methylbenzonitrile, underscores the value of the fluorinated benzonitrile scaffold.
Researchers and scientists in drug development and agrochemical synthesis should consider the following:
-
Exploration of Novel Derivatives: The synthesis and biological evaluation of agrochemicals derived from less common intermediates like this compound could lead to the discovery of novel modes of action or improved activity spectra.
-
Process Optimization: The development of more efficient and sustainable synthetic routes to key fluorinated intermediates is crucial for reducing the environmental footprint and cost of agrochemical production.
References
- Innovations in Agrochemicals: The Role of 3-Fluoro-4-methylbenzonitrile. (URL: )
- How is 3-Fluoro-4-methylbenzonitrile Prepared and Used in Pesticides? - FAQ - Guidechem. (URL: )
- CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile - Google P
- 3,5-Difluoro-4-nitrobenzonitrile: A Key Intermediate for Advanced Chemical Synthesis. (URL: )
- CN108409605B - Preparation method of 3, 4-difluorobenzonitrile - Google P
- Synthesis, insecticidal activities and DFT study of pyrimidin-4-amine derivatives containing the 1,2,4-oxadiazole motif - Hep Journals. (URL: )
- Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran - Google P
- 3 : 5-Dihalogeno-4-Hydroxybenzonitriles : New Herbicides with Molluscicidal - SciSpace. (URL: )
- CN103539699A - Process for synthesizing 3,4-difluorobenzonitrile - Google P
- 3,5-DIFLUORO-4-FORMYLBENZONITRILE synthesis - ChemicalBook. (URL: )
- 3-Fluoro-4-methylbenzonitrile: A Versatile Intermediate for Organic Synthesis and Advanced M
- A Process For Preparation Of 3,5 Difluorobenzyl Deriv
Sources
- 1. guidechem.com [guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile - Google Patents [patents.google.com]
- 4. CN108409605B - Preparation method of 3, 4-difluorobenzonitrile - Google Patents [patents.google.com]
- 5. A Process For Preparation Of 3,5 Difluorobenzyl Derivatives [quickcompany.in]
Application Notes and Protocols: 3,5-Difluoro-4-methylbenzonitrile as a Versatile Precursor for the Synthesis of Advanced Kinase Inhibitors
Introduction: The Strategic Importance of Fluorinated Benzonitriles in Kinase Inhibitor Scaffolds
In the landscape of modern drug discovery, protein kinases have emerged as a pivotal class of therapeutic targets, particularly in oncology. The aberrant activity of kinases is a hallmark of many cancers, driving uncontrolled cell proliferation and survival. Consequently, the development of small molecule kinase inhibitors has become a cornerstone of targeted cancer therapy. Within this field, the strategic incorporation of fluorine atoms into inhibitor scaffolds is a widely recognized strategy to enhance metabolic stability, binding affinity, and cell permeability.
3,5-Difluoro-4-methylbenzonitrile is a key building block that offers a unique combination of chemical features for the synthesis of complex heterocyclic kinase inhibitors. The presence of two electron-withdrawing fluorine atoms flanking a methyl group activates the aromatic ring for nucleophilic substitution, while the nitrile functionality serves as a versatile handle for the construction of various nitrogen-containing heterocycles, such as pyrazolopyridines and pyrazolo[3,4-d]pyrimidines. These scaffolds are prevalent in numerous FDA-approved and investigational kinase inhibitors due to their ability to mimic the purine core of ATP and form crucial hydrogen bond interactions within the kinase hinge region.
This technical guide provides a comprehensive overview of the application of this compound as a precursor for the synthesis of a potent c-Met kinase inhibitor. We will delve into the rationale behind its use, provide a detailed, step-by-step synthetic protocol, and outline a method for evaluating the biological activity of the final compound.
Chemical Profile of this compound
A thorough understanding of the physicochemical properties of the starting material is paramount for successful and reproducible synthesis.
| Property | Value | Source |
| CAS Number | 170572-50-6 | [1] |
| Molecular Formula | C₈H₅F₂N | [2] |
| Molecular Weight | 153.13 g/mol | [2] |
| Appearance | Solid | [1] |
| Purity | ≥98% | [1] |
| Storage | Sealed in dry, room temperature | [1] |
Synthetic Pathway Overview: From Benzonitrile to a c-Met Kinase Inhibitor
The synthetic strategy detailed below exemplifies the conversion of this compound into a potent pyrazolopyridine-based c-Met kinase inhibitor. The c-Met receptor tyrosine kinase is a well-validated target in various cancers, and its inhibition can thwart tumor growth, angiogenesis, and metastasis.[2] The core of this synthesis involves the construction of a 3-aminopyrazole intermediate, which is then elaborated to the final bicyclic inhibitor.
Caption: Synthetic workflow from the precursor to the final inhibitor.
Detailed Experimental Protocols
Part 1: Synthesis of 3-Amino-5-(2,6-difluoro-4-methylphenyl)-1H-pyrazole
This initial step involves the crucial cyclization of the benzonitrile with hydrazine to form the aminopyrazole core. The electron-withdrawing fluorine atoms on the phenyl ring can influence the reactivity of the nitrile group.
Materials:
-
This compound
-
Hydrazine hydrate (85% in water)
-
Ethanol
-
Toluene
-
Sodium chloride
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add hydrazine hydrate (3.0 eq).
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove ethanol.
-
Add water to the residue and extract the product with toluene.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude 3-amino-5-(2,6-difluoro-4-methylphenyl)-1H-pyrazole.
-
The crude product can be purified by recrystallization or column chromatography.
Rationale: The reaction of a nitrile with hydrazine is a well-established method for the synthesis of 3-aminopyrazoles.[3] The use of an excess of hydrazine hydrate drives the reaction to completion.
Part 2: Synthesis of the Pyrazolo[1,5-a]pyrimidine Core
The aminopyrazole intermediate is then condensed with a β-dicarbonyl compound to form the bicyclic pyrazolopyrimidine scaffold, a common core in many kinase inhibitors.[4]
Materials:
-
3-Amino-5-(2,6-difluoro-4-methylphenyl)-1H-pyrazole
-
Diethyl malonate (or a suitable β-ketoester)
-
Sodium ethoxide
-
Ethanol
Procedure:
-
Dissolve 3-amino-5-(2,6-difluoro-4-methylphenyl)-1H-pyrazole (1.0 eq) in anhydrous ethanol.
-
Add sodium ethoxide (1.1 eq) to the solution and stir for 30 minutes at room temperature.
-
Add diethyl malonate (1.2 eq) dropwise to the reaction mixture.
-
Heat the mixture to reflux and monitor by TLC.
-
After completion, cool the reaction to room temperature and neutralize with acetic acid.
-
Remove the solvent under reduced pressure and partition the residue between water and ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude pyrazolo[1,5-a]pyrimidine product.
-
Purify the product by column chromatography.
Rationale: The condensation of 3-aminopyrazoles with 1,3-dicarbonyl compounds is a classical and efficient method for the construction of the pyrazolo[1,5-a]pyrimidine ring system.
Part 3: Final Functionalization via Suzuki Coupling
The final step involves a palladium-catalyzed Suzuki coupling to introduce a desired substituent, which is crucial for achieving high potency and selectivity for the target kinase.
Materials:
-
Pyrazolo[1,5-a]pyrimidine intermediate (with a halogen for coupling)
-
Aryl or heteroaryl boronic acid/ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., Na₂CO₃ or K₂CO₃)
-
Solvent (e.g., Dioxane/water mixture)
Procedure:
-
To a degassed mixture of the pyrazolo[1,5-a]pyrimidine intermediate (1.0 eq), the boronic acid/ester (1.2 eq), and the base (2.0 eq) in the solvent system, add the palladium catalyst (0.05 eq).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature appropriate for the specific catalyst and substrates (typically 80-100 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final compound by column chromatography to yield the desired c-Met kinase inhibitor.
Rationale: The Suzuki coupling is a robust and versatile cross-coupling reaction widely used in medicinal chemistry to form carbon-carbon bonds, allowing for the introduction of diverse functionalities to the core scaffold.
Biological Evaluation: In Vitro Kinase Inhibition Assay
To assess the efficacy of the synthesized compound as a c-Met kinase inhibitor, an in vitro kinase assay is performed. This assay measures the ability of the compound to inhibit the phosphorylation of a substrate by the c-Met enzyme.
Protocol: Luminescence-Based Kinase Assay
This protocol quantifies the amount of ADP produced, which is directly proportional to kinase activity.
Materials:
-
Recombinant human c-Met kinase
-
Kinase substrate peptide
-
ATP
-
Synthesized inhibitor compound
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the synthesized inhibitor in 100% DMSO. Create a serial dilution in DMSO to generate a 10-point dose-response curve.
-
Kinase Reaction:
-
In a 96-well plate, add 2.5 µL of the serially diluted inhibitor or a DMSO control to each well.
-
Add 2.5 µL of the c-Met kinase to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).
-
Table of Expected Results (Hypothetical):
| Compound | c-Met IC₅₀ (nM) |
| Synthesized Inhibitor | Example: 15 nM |
| Reference Inhibitor (e.g., Crizotinib) | Example: 10 nM |
Understanding the Target: The c-Met Signaling Pathway
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, survival, and motility.[2] Aberrant activation of the c-Met pathway is implicated in the progression of numerous cancers.[5]
Caption: Simplified c-Met signaling pathway and the point of inhibition.
Conclusion
This compound serves as a highly valuable and versatile precursor for the synthesis of advanced kinase inhibitors. Its unique substitution pattern facilitates the construction of complex heterocyclic scaffolds that are central to the design of potent and selective therapeutic agents. The detailed protocols provided herein offer a practical guide for researchers and drug development professionals to leverage this key building block in the discovery of novel treatments for cancer and other diseases driven by aberrant kinase activity. The scientific integrity of these protocols is grounded in established chemical principles and supported by the provided references, ensuring a reliable foundation for further research and development.
References
- c-MET is a receptor tyrosine kinase that, after binding with its ligand, hepatocyte growth factor, activates a wide range of different cellular signaling p
- Dysregulated MET signaling in cancer occurs through a variety of genetic or epigenetic mechanisms. (URL: [Link])
- Substituted pyrazolo[1,5-a]pyrimidine compounds as Trk kinase inhibitors. (URL: )
- The reaction of phenylmalononitrile with hydrazine.
Sources
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- 2. mdpi.com [mdpi.com]
- 3. The reaction of phenylmalononitrile with hydrazine. Synthesis and properties of 3,5-diamino-4-phenylpyrazole, 2-amino-3-phenylpyrazolo[1,5-a]pyrimidine, and related compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. US8513263B2 - Substituted pyrazolo[1,5-a]pyrimidine compounds as Trk kinase inhibitors - Google Patents [patents.google.com]
- 5. Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines: identification of 3-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7- (trifluoromethyl)quinoline as a novel anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Polymerization of 3,5-Difluoro-4-methylbenzonitrile
Introduction
For researchers, scientists, and professionals in drug development and materials science, the synthesis of novel polymers with tailored properties is a cornerstone of innovation. Fluorinated polymers, in particular, are a class of materials renowned for their exceptional thermal stability, chemical resistance, and unique electronic properties.[1][2][3][4] 3,5-Difluoro-4-methylbenzonitrile is a versatile monomer that holds significant potential for the creation of high-performance polymers. The presence of fluoro substituents and a nitrile group on the aromatic ring provides multiple reactive sites for various polymerization strategies. This guide offers an in-depth exploration of potential polymerization reactions involving this compound, complete with detailed protocols and an analysis of the expected polymer characteristics.
Monomer Analysis: The Reactivity of this compound
The chemical structure of this compound dictates its reactivity in polymerization reactions. The two fluorine atoms, positioned meta to the nitrile group, activate the aromatic ring for nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the nitrile group further enhances this activation. The nitrile group itself can participate in cyclization reactions, such as polycyclotrimerization, to form highly stable triazine rings. Furthermore, the aromatic ring can be functionalized to participate in transition-metal-catalyzed cross-coupling reactions.
This application note will detail three potential polymerization pathways for this compound:
-
Nucleophilic Aromatic Substitution (SNAr) Polymerization
-
Acid-Catalyzed Polycyclotrimerization
-
Transition-Metal-Catalyzed Polycondensation
Nucleophilic Aromatic Substitution (SNAr) Polymerization: Synthesis of Poly(arylene ether nitrile)s
SNAr polymerization is a powerful technique for the synthesis of high-performance poly(arylene ether)s.[5][6] In this proposed reaction, the fluorine atoms of this compound are displaced by a bisphenol nucleophile to form a poly(arylene ether nitrile). The resulting polymer is expected to exhibit excellent thermal stability and solubility in common organic solvents.
Reaction Mechanism
The polymerization proceeds via a two-step addition-elimination mechanism. The phenoxide nucleophile attacks the carbon atom bearing a fluorine atom, forming a Meisenheimer complex. This intermediate then eliminates a fluoride ion to restore aromaticity and form the ether linkage.
Caption: Proposed SNAr Polymerization Mechanism.
Experimental Protocol
Materials:
-
This compound (Monomer A)
-
Bisphenol A (Monomer B)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Toluene, anhydrous
-
Methanol
-
Deionized water
Procedure:
-
To a three-neck round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap, a condenser, and a nitrogen inlet, add this compound (1.00 eq), Bisphenol A (1.00 eq), and potassium carbonate (1.10 eq).
-
Add N,N-dimethylacetamide (DMAc) to achieve a solids concentration of 20% (w/v) and toluene as an azeotroping agent (10% v/v of DMAc).
-
Purge the flask with nitrogen for 30 minutes.
-
Heat the reaction mixture to 140°C and stir for 2-3 hours to dehydrate the system, collecting the water in the Dean-Stark trap.
-
After dehydration, remove the Dean-Stark trap and increase the temperature to 160°C.
-
Maintain the reaction at 160°C for 8-12 hours under a nitrogen atmosphere. The viscosity of the solution will increase as the polymerization proceeds.
-
Cool the reaction mixture to room temperature and dilute with additional DMAc if necessary.
-
Precipitate the polymer by slowly pouring the viscous solution into a stirred solution of methanol and water (1:1 v/v).
-
Filter the fibrous polymer precipitate and wash thoroughly with deionized water and then with methanol.
-
Dry the polymer in a vacuum oven at 80°C for 24 hours.
Expected Polymer Properties and Applications
| Property | Expected Value/Characteristic |
| Appearance | Off-white to pale yellow fibrous solid |
| Solubility | Soluble in aprotic polar solvents (e.g., DMAc, NMP, THF) |
| Thermal Stability | High glass transition temperature (Tg) and decomposition temperature |
| Mechanical Properties | Tough and ductile film-forming material |
The resulting poly(arylene ether nitrile) would be a promising candidate for applications in high-temperature resistant films, membranes for gas separation, and as a matrix for advanced composites.
Acid-Catalyzed Polycyclotrimerization: Synthesis of a Polytriazine Network
The nitrile groups of this compound can undergo acid-catalyzed polycyclotrimerization to form a highly cross-linked polytriazine network.[7][8][9][10] This reaction produces a thermosetting material with exceptional thermal and chemical stability.
Reaction Mechanism
The polymerization is initiated by the protonation of a nitrile group by a strong acid, which then reacts with two other nitrile groups in a stepwise manner to form a stable, aromatic triazine ring.
Caption: Proposed Polycyclotrimerization Mechanism.
Experimental Protocol
Materials:
-
This compound
-
Trifluoromethanesulfonic acid (Triflic acid)
-
1,2-Dichlorobenzene (o-DCB), anhydrous
-
Methanol
-
Ammonium hydroxide solution
Procedure:
-
In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve this compound (1.00 eq) in anhydrous 1,2-dichlorobenzene.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add triflic acid (0.20 eq) to the stirred solution under a nitrogen atmosphere.
-
Allow the reaction to warm to room temperature and stir for 24 hours. A precipitate will form as the polymer network grows.
-
Quench the reaction by the slow addition of methanol.
-
Filter the solid product and wash with methanol to remove any unreacted monomer and catalyst.
-
Neutralize any remaining acid by suspending the polymer in a dilute ammonium hydroxide solution, followed by filtration.
-
Wash the polymer thoroughly with deionized water and then with methanol.
-
Dry the polymer in a vacuum oven at 120°C for 24 hours.
Expected Polymer Properties and Applications
| Property | Expected Value/Characteristic |
| Appearance | Insoluble, infusible solid powder |
| Solubility | Insoluble in all common organic solvents |
| Thermal Stability | Extremely high decomposition temperature (>400°C) |
| Porosity | Potentially microporous, depending on synthesis conditions |
This highly cross-linked polytriazine network could be utilized in applications requiring extreme thermal and chemical resistance, such as in aerospace components, as a support for catalysts, or in the fabrication of porous materials for gas storage and separation.
Transition-Metal-Catalyzed Polycondensation: A Hypothetical Approach
Transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, offer a versatile route to fully aromatic, rigid-rod polymers. For this hypothetical protocol, we will consider a Suzuki polycondensation of a boronic acid-functionalized derivative of this compound with a dihaloaromatic comonomer.
Reaction Workflow
This approach first requires the synthesis of a new monomer, (4-cyano-2,6-difluoro-3-methylphenyl)boronic acid, from this compound. This monomer can then be polymerized with a suitable dihaloaromatic comonomer.
Caption: Workflow for Suzuki Polycondensation.
Hypothetical Experimental Protocol (Polymerization Step)
Materials:
-
(4-cyano-2,6-difluoro-3-methylphenyl)boronic acid (Monomer A')
-
1,4-Dibromobenzene (Comonomer C)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃), aqueous solution (2 M)
-
Toluene, degassed
-
Ethanol, degassed
Procedure:
-
To a Schlenk flask, add (4-cyano-2,6-difluoro-3-methylphenyl)boronic acid (1.00 eq), 1,4-dibromobenzene (1.00 eq), and the palladium catalyst (2 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed toluene and ethanol (4:1 v/v) to the flask, followed by the degassed 2 M aqueous potassium carbonate solution.
-
Heat the reaction mixture to 90°C and stir vigorously under an argon atmosphere for 48 hours.
-
Cool the mixture to room temperature and precipitate the polymer by pouring it into methanol.
-
Filter the polymer and wash with water, methanol, and acetone.
-
Purify the polymer by Soxhlet extraction with methanol for 24 hours.
-
Dry the polymer in a vacuum oven at 100°C for 24 hours.
Expected Polymer Properties and Applications
| Property | Expected Value/Characteristic |
| Appearance | Solid powder, potentially with low solubility |
| Solubility | Limited solubility in common organic solvents |
| Thermal Stability | Very high thermal and oxidative stability |
| Electronic Properties | Potentially semiconducting or with a low dielectric constant |
Polymers with such a rigid, fully aromatic backbone are of interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), as well as for the fabrication of high-strength fibers.
Conclusion
This compound is a monomer with significant potential for the synthesis of a diverse range of high-performance polymers. The protocols outlined in this application note provide a foundation for researchers to explore the polymerization of this versatile building block. The choice of polymerization strategy will ultimately depend on the desired properties and applications of the final material. Further optimization of reaction conditions and characterization of the resulting polymers will be crucial for unlocking the full potential of this promising monomer.
References
- Hamzik, P. J., Goutierre, A.-S., Sakai, T., & Danheiser, R. L. (2017). Aza Diels–Alder Reactions of Nitriles, N,N-Dimethylhydrazones, and Oximino Ethers. Application in Formal [2 + 2 + 2] Cycloadditions for the Synthesis of Pyridines. The Journal of Organic Chemistry, 82(24), 12975–12991. [Link]
- Li, S., & Yu, J.-Q. (2018). Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups. Beilstein Journal of Organic Chemistry, 14, 1488–1527. [Link]
- Al-Bayati, T. A., Al-Azzawi, A. M., & Al-Jibouri, M. N. (2023). Synthesis, Characterization, and Environmental Applications of Novel Per-Fluorinated Organic Polymers with Azo- and Azomethine-Based Linkers via Nucleophilic Aromatic Substitution. Polymers, 15(21), 4253. [Link]
- Alshubramy, M. A., El-Faham, A., & El-Mahdy, A. F. M. (2023). An overview of the synthetic strategies of C3-symmetric polymeric materials containing benzene and triazine cores and their biomedical applications. RSC Advances, 13(22), 14946–14968. [Link]
- Cieślak, M., & Cmoch, P. (2015). Cross-Cyclotrimerization with Two Nitriles as a Synthetic Pathway to Unsymmetrically 3,3'-Disubstituted bis(Tetrahydroisoquinolines). Molecules, 20(7), 12797–12808. [Link]
- Chambers, R. D., & Williams, J. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Chemistry, 6(3), 54. [Link]
- Li, Y., Wang, Z., Zhang, S., & Liu, J. (2015). Synthesis and properties of phenolphthalein-based thermoplastic poly(ether nitrile imide)s via aromatic nucleophilic substitution polymerization. Journal of Applied Polymer Science, 132(44). [Link]
- Ogi, K., Tsuchiya, Y., & Tsuchiya, Y. (2023).
- Hu, R., Lam, J. W. Y., & Tang, B. Z. (2013). Polycyclotrimerization of Dinitriles: A New Polymerization Route for the Construction of Soluble Nitrogen-Rich Polytriazines with Hyperbranched Structures and Functional Properties. Macromolecules, 46(24), 9576–9585. [Link]
- Besset, T., & Doche, F. (2023). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Molecules, 28(13), 5084. [Link]
- Hu, R., Lam, J. W. Y., & Tang, B. Z. (2013). Polycyclotrimerization of Dinitriles: A New Polymerization Route for the Construction of Soluble Nitrogen-Rich Polytriazines with Hyperbranched Structures and Functional Properties. Macromolecules, 46(24), 9576–9585. [Link]
- Alshubramy, M. A., El-Faham, A., & El-Mahdy, A. F. M. (2023). An overview of the synthetic strategies of C 3-symmetric polymeric materials containing benzene and triazine cores and their biomedical applications. RSC Advances, 13(22), 14946-14968. [Link]
- Carter, K. R. (1995). Aryl fluoride monomers in nucleophilic aromatic substitution polymerization: evaluation of monomer reactivity by 19F NMR spectroscopy. Macromolecules, 28(19), 6462–6467. [Link]
- Ober, C. K., & Ji, S. (2004). Fluorinated polymers: Liquid crystalline properties and applications in lithography. The Chemical Record, 4(5), 293–303. [Link]
- Correia, D. M., Ribeiro, C., Sencadas, V., Botelho, G., & Lanceros-Méndez, S. (2018).
- Besset, T., & Doche, F. (2023). Synthesis of fluorinated nitriles starting from cycloalkanone oxime esters. Beilstein Journal of Organic Chemistry, 19, 1303–1311. [Link]
- Wikipedia. (2024). Diels–Alder reaction. [Link]
- Zhang, D., & Chen, C. (2023). Tunable Late-Transition-Metal-Catalyzed Polymerization for Controlled Polymer Synthesis. Polymers, 15(7), 1709. [Link]
- Tang, P., & Ritter, T. (2015). Transition Metal-Mediated Radical Fluorination for Preparing Alkyl Fluorides. The Journal of Organic Chemistry, 80(24), 12127–12135. [Link]
- Ameduri, B. (2020).
- Ameduri, B. (Ed.). (2017). Fluorinated Polymers: Volume 2: Applications. Royal Society of Chemistry. [Link]
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- 2. Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications | MDPI [mdpi.com]
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- 4. api.pageplace.de [api.pageplace.de]
- 5. Synthesis, Characterization, and Environmental Applications of Novel Per-Fluorinated Organic Polymers with Azo- and Azomethine-Based Linkers via Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols: Amination of 3,5-Difluoro-4-methylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: Strategic Amination of a Key Fluorinated Intermediate
3,5-Difluoro-4-methylbenzonitrile is a valuable building block in medicinal chemistry and materials science. The introduction of an amino group onto this fluorinated scaffold unlocks a diverse range of subsequent chemical transformations, enabling the synthesis of novel pharmaceutical agents, agrochemicals, and functional materials. The electron-deficient nature of the aromatic ring, activated by two fluorine atoms and a nitrile group, presents two primary, highly effective strategies for C-N bond formation: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination.
This guide provides a comprehensive overview of the reaction conditions for the amination of this compound, offering detailed, field-proven protocols for both SNAr and Buchwald-Hartwig methodologies. The causality behind experimental choices is explained to empower researchers to adapt and optimize these conditions for their specific needs.
Reaction Pathways for Amination
The two principal pathways for the amination of this compound are mechanistically distinct, offering different advantages in terms of substrate scope, reaction conditions, and scalability.
Caption: Key strategies for the amination of this compound.
Part 1: Nucleophilic Aromatic Substitution (SNAr)
Mechanistic Insight and Rationale
Nucleophilic aromatic substitution is a powerful method for the functionalization of electron-deficient aromatic rings.[1][2] The reaction proceeds via a two-step addition-elimination mechanism. In the case of this compound, the strong electron-withdrawing effects of the two fluorine atoms and the nitrile group make the aromatic ring highly electrophilic and susceptible to attack by nucleophiles.
The reaction is initiated by the attack of a nucleophile (e.g., ammonia or a primary amine) on the carbon atom bearing a fluorine atom. This forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[3] The negative charge is delocalized across the aromatic ring and is particularly stabilized by the ortho and para electron-withdrawing groups. In the final step, the leaving group (fluoride ion) is expelled, and the aromaticity of the ring is restored. For SNAr reactions on activated aryl halides, fluoride is an excellent leaving group, often better than other halogens, due to its high electronegativity which enhances the electrophilicity of the carbon atom it is attached to.[4]
Caption: Simplified workflow of the SNAr amination mechanism.
Protocol 1: SNAr Amination with Aqueous Ammonia
This protocol describes the synthesis of 3-amino-5-fluoro-4-methylbenzonitrile using aqueous ammonia as the nitrogen source.
Materials:
-
This compound
-
Aqueous ammonia (28-30%)
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Pressure-rated reaction vessel with magnetic stirring
Procedure:
-
Reaction Setup: To a pressure-rated reaction vessel, add this compound (1.0 eq.).
-
Solvent and Reagent Addition: Add DMSO (5-10 mL per gram of substrate) followed by aqueous ammonia (5-10 eq.).
-
Reaction Conditions: Seal the vessel and heat the reaction mixture to 80-120 °C with vigorous stirring. The optimal temperature and reaction time should be determined by monitoring the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into deionized water and extract with ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure 3-amino-5-fluoro-4-methylbenzonitrile.
Table 1: SNAr Reaction Parameter Considerations
| Parameter | Recommendation | Rationale |
| Nucleophile | Ammonia, Primary Amines | Strong nucleophiles are required to attack the electron-deficient ring. |
| Solvent | DMSO, DMF, NMP | Polar aprotic solvents stabilize the charged Meisenheimer intermediate. |
| Temperature | 80-120 °C | Provides sufficient energy to overcome the activation barrier. Higher temperatures may be needed for less reactive amines. |
| Base | K₂CO₃, Cs₂CO₃ (optional) | Can be added to scavenge the HF byproduct, especially with amine hydrohalide salts. |
Part 2: Palladium-Catalyzed Buchwald-Hartwig Amination
Mechanistic Insight and Rationale
The Buchwald-Hartwig amination is a highly versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[5][6] This reaction is particularly useful for aryl halides that are not sufficiently activated for SNAr. The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst.[6]
The choice of ligand is crucial for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are commonly employed to promote the oxidative addition and reductive elimination steps.[7]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Protocol 2: Buchwald-Hartwig Amination with a Primary Amine
This protocol provides a general procedure for the coupling of this compound with a primary amine.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos, SPhos, or BrettPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene or dioxane
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere, combine the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%), the phosphine ligand (1.2-1.5 eq. relative to Pd), and the base (e.g., NaOtBu, 1.2-1.5 eq.).
-
Reagent Addition: Add this compound (1.0 eq.) and the primary amine (1.1-1.2 eq.).
-
Solvent Addition: Add anhydrous toluene or dioxane (5-10 mL per gram of the aryl fluoride).
-
Reaction Conditions: Heat the reaction mixture to 80-110 °C with stirring under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS). Typical reaction times are 4-24 hours.
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Buchwald-Hartwig Amination using an Ammonia Equivalent
For the synthesis of the primary aniline, direct use of ammonia gas can be challenging. An ammonia equivalent, such as lithium bis(trimethylsilyl)amide (LiHMDS), can be employed.[8][9]
Materials:
-
This compound
-
Lithium bis(trimethylsilyl)amide (LiHMDS)
-
Palladium(II) acetate (Pd(OAc)₂)
-
BrettPhos or a similar bulky phosphine ligand
-
Anhydrous dioxane
-
Hydrochloric acid (1 M)
-
Inert atmosphere apparatus
Procedure:
-
Catalyst Preparation: In a glovebox or under a strict inert atmosphere, charge a Schlenk tube with Pd(OAc)₂ (2 mol%) and BrettPhos (2.4 mol%).
-
Reagent Addition: Add this compound (1.0 eq.) and LiHMDS (1.5 eq.).
-
Solvent and Reaction: Add anhydrous dioxane and stir the mixture at 100 °C for 12-24 hours.
-
Deprotection and Work-up:
-
Cool the reaction to room temperature.
-
Quench the reaction by the slow addition of 1 M HCl.
-
Stir the mixture for 1-2 hours to effect the desilylation.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
-
Purification: Purify by column chromatography.
Table 2: Buchwald-Hartwig Reaction Parameter Considerations
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Common and effective palladium precursors. |
| Ligand | XPhos, SPhos, BrettPhos | Bulky, electron-rich ligands that promote the key steps of the catalytic cycle. |
| Base | NaOtBu, K₃PO₄ | Strong, non-nucleophilic bases are required to deprotonate the amine. |
| Solvent | Toluene, Dioxane | Anhydrous, non-protic solvents are essential for this reaction. |
| Amine Source | Primary/Secondary Amines, LiHMDS | A wide range of amines and ammonia equivalents can be used. |
References
- Buchwald, S. L., & Hartwig, J. F. (Eds.). (2009). Palladium-Catalyzed C-N Cross-Coupling Reactions. John Wiley & Sons.
- Huang, X., & Buchwald, S. L. (2001). New Ammonia Equivalents for the Pd-Catalyzed Amination of Aryl Halides. Organic Letters, 3(21), 3417–3419. [Link]
- New Ammonia Equivalents for the Pd-catalyzed Amination of Aryl Halides. (2001). PubMed. [Link]
- Buchwald-Hartwig Amination. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]
- Nitta, Y., Nakashima, Y., Sumimoto, M., & Nishikata, T. (2021). Directed nucleophilic aromatic substitution reaction.
- Choi, K., Brunn, J. N., Borate, K., Kaduskar, R., Pueyo, C. L., Shinde, H., Goetz, R., & Hartwig, J. F. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. [Link]
- New Ammonia Equivalents for the Pd-Catalyzed Amination of Aryl Halides.
- Buchwald-Hartwig Amin
- Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. eScholarship, University of California. [Link]
- Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amin
- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
- Aromatic Substitution | Flow Reactions. Vapourtec Flow Chemistry. [Link]
- Optimization of reaction conditions using pentafluorobenzonitrile.
- Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox C
- Effects of ion-pairing and hydration on the SNAr reaction of the F − with p-chlorobenzonitrile in aprotic solvents.
- aromatic nucleophilic substitution: Topics by Science.gov. Science.gov. [Link]
- SNAr Reaction in Other Common Molecular Solvents. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]
- 5.6 Nucleophilic Aromatic Substitution: SNAr. KPU Pressbooks. [Link]
- Sequential direct SNAr reactions of pentafluorobenzenes with azole or indole deriv
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- 8. New Ammonia Equivalents for the Pd-Catalyzed Amination of Aryl Halides [organic-chemistry.org]
- 9. New ammonia equivalents for the Pd-catalyzed amination of aryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
Catalytic Cyanation of Difluoro-Toluene Derivatives: A Comprehensive Guide for Researchers
Introduction: The Significance of Cyanated Difluoro-Toluene Derivatives
Difluoro-toluene derivatives are privileged structural motifs in modern chemical research, finding extensive applications in the development of pharmaceuticals, agrochemicals, and advanced materials. The introduction of a cyano (-CN) group into these fluorinated scaffolds further enhances their utility, offering a versatile handle for a wide array of chemical transformations. The resulting difluorobenzonitriles are key intermediates in the synthesis of numerous commercial products. This guide provides an in-depth exploration of the catalytic cyanation of difluoro-toluene derivatives, offering both theoretical insights and practical, field-proven protocols for researchers, scientists, and drug development professionals.
Navigating the Catalytic Landscape: Palladium, Nickel, and Copper Systems
The direct cyanation of aryl halides, including difluoro-toluene derivatives, has been revolutionized by transition metal catalysis. Palladium, nickel, and copper complexes are the workhorses of this transformation, each presenting a unique set of advantages and considerations.
Palladium-Catalyzed Cyanation: Often considered the gold standard, palladium-based catalysts exhibit broad functional group tolerance and high catalytic efficiency.[1] The development of sterically hindered and electron-rich phosphine ligands, such as those pioneered by Buchwald and Hartwig, has been instrumental in advancing this field.[2] These ligands facilitate the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. For electron-deficient substrates like difluoro-toluene derivatives, the choice of ligand is critical to promote efficient reductive elimination.
Nickel-Catalyzed Cyanation: As a more earth-abundant and cost-effective alternative to palladium, nickel catalysis has emerged as a powerful tool for cyanation reactions.[3][4] Nickel catalysts can be particularly effective for the cyanation of less reactive aryl chlorides and can often be performed under milder conditions. Recent advancements have focused on the development of air- and moisture-stable nickel precatalysts, enhancing the practicality of these methods in a laboratory setting.[5]
Copper-Catalyzed Cyanation: Historically, the Rosenmund-von Braun reaction, a copper-mediated cyanation, required harsh conditions and stoichiometric amounts of copper cyanide. Modern catalytic variants have significantly improved the scope and mildness of this transformation.[6] Copper catalysis can be a valuable option, particularly when seeking alternative reactivity or when cost is a primary concern.
The Crucial Role of the Cyanide Source
The choice of cyanide source is a critical parameter in any cyanation reaction, with implications for reactivity, safety, and practicality.
-
Alkali Metal Cyanides (NaCN, KCN): While highly reactive, these salts are notoriously toxic and require careful handling in a well-ventilated fume hood.[6]
-
Zinc Cyanide (Zn(CN)₂): A less toxic alternative to alkali metal cyanides, Zn(CN)₂ is a popular choice in palladium-catalyzed cyanations. It is a solid that is easier to handle and its lower solubility can help to mitigate catalyst poisoning.[7]
-
Potassium Ferrocyanide (K₄[Fe(CN)₆]): This non-toxic, crystalline solid is an excellent alternative cyanide source, offering significant safety advantages.[7][8] Its use often requires specific conditions to ensure the liberation of the cyanide ions for the catalytic cycle.
Mechanistic Insights: The Palladium-Catalyzed Cyanation Cycle
Understanding the underlying mechanism of the catalytic cycle is paramount for troubleshooting and optimizing cyanation reactions. The generally accepted mechanism for palladium-catalyzed cyanation of an aryl halide (Ar-X) is depicted below.
Caption: A simplified catalytic cycle for palladium-catalyzed cyanation.
The cycle commences with the oxidative addition of the aryl halide to a low-valent palladium(0) complex. This is often the rate-limiting step, particularly for less reactive aryl chlorides. The subsequent transmetalation step involves the exchange of the halide on the palladium center with a cyanide group from the cyanide source. Finally, reductive elimination from the palladium(II) complex yields the desired aryl nitrile product and regenerates the active palladium(0) catalyst.
Comparative Data of Catalytic Systems
The following table summarizes key features of representative catalytic systems for the cyanation of difluoro-toluene derivatives, based on the cyanation of 2,4-difluorobromobenzene.
| Catalyst System | Cyanide Source | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| CuI / KI / N,N'-dimethylethylenediamine | NaCN | Toluene | 110 | 30 | 81 | [6] |
| Pd(OAc)₂ or Pd₂(dba)₃ | K₄[Fe(CN)₆] | DMAc | 100-150 | 1-6 | High (not specified) | [8] |
Experimental Protocols
Safety First: Handling Cyanide Reagents
All cyanide-containing reagents are highly toxic and must be handled with extreme caution in a well-ventilated chemical fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves. In case of accidental exposure, seek immediate medical attention. All waste containing cyanide must be quenched and disposed of according to institutional safety guidelines.
Protocol 1: Copper-Catalyzed Cyanation of 2,4-Difluorobromobenzene
This protocol is adapted from a patented procedure and provides a copper-catalyzed route to 2,4-difluorobenzonitrile.[6]
Materials:
-
2,4-Difluorobromobenzene
-
Sodium Cyanide (NaCN)
-
Copper(I) Iodide (CuI)
-
Potassium Iodide (KI)
-
N,N'-Dimethylethylenediamine
-
Toluene
-
Nitrogen gas supply
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 2,4-difluorobromobenzene (e.g., 0.3 moles).
-
Add toluene as the solvent.
-
Under a nitrogen atmosphere, add sodium cyanide (e.g., 1.2 molar equivalents relative to the aryl bromide).
-
Add the catalytic system: cuprous iodide (e.g., 0.1 molar equivalents), potassium iodide (e.g., 0.2 molar equivalents), and N,N'-dimethylethylenediamine (e.g., 1.0 molar equivalent).
-
Stir the reaction mixture vigorously and heat to 110 °C under a nitrogen atmosphere.
-
Maintain the reaction at this temperature for 30 hours, monitoring the progress by a suitable analytical technique (e.g., GC-MS or TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove insoluble salts.
-
The filtrate is then subjected to reduced pressure distillation to isolate the 2,4-difluorobenzonitrile product. The expected yield is approximately 81%.[6]
Protocol 2: Palladium-Catalyzed Cyanation of 2,4-Difluorobromobenzene
This protocol is based on a patented method utilizing a palladium catalyst and a non-toxic cyanide source.[8]
Materials:
-
2,4-Difluorobromobenzene
-
Potassium Ferrocyanide (K₄[Fe(CN)₆])
-
Palladium(II) Acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Sodium Carbonate (Na₂CO₃)
-
N,N-Dimethylacetamide (DMAc)
-
Nitrogen gas supply
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a dry reaction vessel equipped with a magnetic stir bar and nitrogen inlet, add 2,4-difluorobromobenzene (e.g., 1 molar equivalent).
-
Add N,N-dimethylacetamide (DMAc) as the solvent.
-
Under a nitrogen atmosphere, add potassium ferrocyanide (e.g., 0.15-0.3 molar equivalents).
-
Add sodium carbonate as the base (e.g., 1-2 molar equivalents).
-
Add the palladium catalyst, either Pd(OAc)₂ or Pd₂(dba)₃ (e.g., 0.1-5 mol%).
-
Seal the reaction vessel and heat the mixture to 100-140 °C with stirring.
-
Maintain the reaction for 1-5 hours, monitoring for completion.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove solid residues.
-
The filtrate is then purified by reduced pressure distillation to obtain the 2,4-difluorobenzonitrile product.
Workflow Diagram: From Reactants to Product
Caption: A general workflow for the catalytic cyanation of difluoro-toluene derivatives.
Conclusion and Future Perspectives
The catalytic cyanation of difluoro-toluene derivatives is a robust and indispensable transformation in modern organic synthesis. Both palladium and nickel-based systems, particularly with the use of less toxic cyanide sources like potassium ferrocyanide, offer efficient and scalable routes to valuable difluorobenzonitriles. The choice of the optimal catalytic system will depend on the specific substrate, cost considerations, and available laboratory infrastructure. Future research in this area will likely focus on the development of even more active and sustainable catalysts, operating under milder conditions with an expanded substrate scope, further empowering chemists in their pursuit of novel molecules with enhanced properties.
References
- Process for preparing 2,4-difluoro benzonitril. CN1962623A.
- Process for preparing 2,4-difluorocyanobenzene. CN100457721C.
- Senecal, T. D., Shu, W., & Buchwald, S. L. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, 52(38), 10035-10039. [Link]
- Jin, F., & Confalone, P. N. (2000). Palladium-Catalyzed Cyanation Reactions of Aryl Chlorides. Tetrahedron Letters, 41(18), 3271-3273. [Link]
- Ma, Z., Huo, C., Zhou, D., Zhang, J., & Wang, X. (2023). Nickel-Catalyzed Cyanation of Aryl Halides. Molecules, 28(16), 6123. [Link]
- Weissman, S. A., Zewge, D., & Chen, C. (2005). Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 70(4), 1508-1510.
- Duran-Camacho, G., & Hethcox, J. C. (2022). Nickel-Catalyzed Cyanation of (Hetero)aryl Bromides Using DABAL-Me3 as a Soluble Reductant. Organic Letters, 24(46), 8397-8400. [Link]
- Buono, F. G., Chidambaram, R., Mueller, R. H., & Waltermire, R. E. (2008). Insights into palladium-catalyzed cyanation of bromobenzene: additive effects on the rate-limiting step. Organic Letters, 10(23), 5325-5328. [Link]
- Synthesis of 2,4-Difluoro-3-bromo-1-nitrobenzene. PrepChem.com. [Link]
- Yu, P., & Morandi, B. (2017). Nickel-Catalyzed Cyanation of Aryl Chlorides and Triflates Using Butyronitrile: Merging Retro-hydrocyanation with Cross-Coupling. Angewandte Chemie International Edition, 56(49), 15693-15697. [Link]
- Daugulis, O., & Zaitsev, V. G. (2005). Copper-Catalyzed Cyanation of Heterocycle Carbon-Hydrogen Bonds. Angewandte Chemie International Edition, 44(27), 4046-4048. [Link]
- Organophotoredox Assisted Cyanation of Bromoarenes via Silyl-Radical-Mediated Bromine Abstraction. The Royal Society of Chemistry. [Link]
- Rajendra, M. A., Sunil, K., Sajith, A. M., Joy, M. N., Bakulev, V. A., & Haridas, K. R. (2020). Palladium-Catalyzed Cyanation under Mild Conditions: A Case Study to Discover Appropriate Substrates among Halides and Pseudohalides. Synlett, 31(16), 1629-1633. [Link]
- Anilkumar, G., & G, S. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(56), 34063-34081. [Link]
- Zhang, X., Xia, A., Chen, H., & Liu, Y. (2017). Nickel-Catalyzed Cyanation of Unactivated Alkyl Chlorides or Bromides with Zn(CN)2. Organic Letters, 19(8), 2118-2121. [Link]
- Hethcox, J. C., & Duran-Camacho, G. (2023). Ni-Catalyzed Cyanation of (Hetero)Aryl Electrophiles Using the Nontoxic Cyanating Reagent K4[Fe(CN)6].
- Reddy, K. S., & Yasmin, T. (2004). Palladium acetate catalyzed cyanation of aryl halides using Buchwald's 2-(di-t-butylphosphino)-1,1'-binaphthyl. Arkivoc, 2004(12), 48-55. [Link]
- Schareina, T., Zapf, A., & Beller, M. (2007). An Environmentally Benign Procedure for the Cu-Catalyzed Cyanation of Aryl Bromides. Chemistry-A European Journal, 13(21), 6245-6251. [Link]
- Cyanation of haloaromatics utilizing catalysts generated in situ starting with NiCl2 or NiCl2 6H2O. EP0384392A1.
- Anderson, K. W., & Buchwald, S. L. (2005). A Robust Palladium-Catalyzed Cyanation Procedure: Beneficial Effect of Zinc Acetate. Angewandte Chemie International Edition, 44(38), 6173-6177. [Link]
- Taillefer, M., & Ouali, A. (2011). Copper-catalyzed Cyanation of Alkenyl Iodides. Organic Syntheses, 88, 163-172. [Link]
- Li, G., Tian, R., Ni, B., Yu, M., Zhang, M., & Tian, S. (2023). Catalytic Cyanation of C–N Bonds with CO2/NH3. JACS Au, 3(3), 856-864. [Link]
- Pd Catalyzed Cyan
- Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202-205. [Link]
- Nitrile synthesis by C-C coupling (cyan
- Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202-205. [Link]
- Senecal, T. D., Shu, W., & Buchwald, S. L. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides. Angewandte Chemie International Edition, 52(38), 10035-10039. [Link]
- Katritzky, A. R., Akue-Gedu, R., & Vakulenko, A. V. (2007). C-Cyanation with 1-Cyanobenzotriazole. Arkivoc, 2007(3), 5-12. [Link]
Sources
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- 8. CN100457721C - Process for preparing 2,4-difluorocyanobenzene - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,5-Difluoro-4-methylbenzonitrile
Welcome to the technical support guide for the synthesis of 3,5-Difluoro-4-methylbenzonitrile. This resource is designed for researchers, chemists, and pharmaceutical development professionals to navigate the common challenges and questions that arise during the synthesis of this important chemical intermediate. The following sections provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical experience.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format to help you rapidly diagnose and solve problems.
Q1: Why is my yield consistently low when using the Sandmeyer reaction to synthesize this compound from 3,5-Difluoro-4-methylaniline?
Answer:
Low yield in the Sandmeyer cyanation is a frequent issue stemming from several critical steps in the sequence, primarily the formation and stability of the diazonium salt intermediate and the subsequent copper-catalyzed cyanation.
Core Causality: The aryl diazonium salt intermediate is thermally unstable.[1][2] Premature decomposition before it can react with the copper(I) cyanide complex is a major pathway for yield loss. Additionally, the efficiency of the final radical-nucleophilic aromatic substitution step is highly dependent on the reaction conditions.[3]
Troubleshooting Steps & Solutions:
-
Diazotization Temperature Control: The most critical parameter is temperature. The exothermic reaction of the aniline with nitrous acid must be kept strictly between 0 and 5 °C .[4] Temperatures above this range lead to rapid decomposition of the diazonium salt into phenols and other byproducts, often observed as a dark, tarry mixture.[1]
-
Action: Use a well-calibrated thermometer and an ice-salt bath for more robust cooling. Add the sodium nitrite solution dropwise and slowly to the acidic amine solution to avoid localized temperature spikes.
-
-
Incomplete Diazotization: If the amine is not fully converted to the diazonium salt, it will not proceed to the final product.
-
Action: Ensure a slight stoichiometric excess of nitrous acid. Use starch-iodide paper to test for the presence of excess nitrous acid at the end of the addition. The paper should turn blue; if it does not, it indicates all the nitrous acid has been consumed and the amine may not be fully diazotized.[4] However, avoid a large excess, as it can lead to side reactions.
-
-
Purity of Copper(I) Cyanide (CuCN): The quality of the copper catalyst is paramount. Old or oxidized CuCN will have reduced activity.
-
Action: Use freshly purchased, high-purity CuCN. If oxidation is suspected, consider preparing a fresh solution of the cyanocuprate complex by mixing CuCN with an alkali metal cyanide (e.g., KCN or NaCN).
-
-
pH of the Cyanation Reaction: The pH of the copper cyanide solution should be buffered. If the solution is too acidic, it can promote the formation of highly toxic HCN gas and reduce the concentration of the active cyanocuprate(I) anions.
-
Action: Neutralize the diazonium salt solution carefully with a base like sodium carbonate or sodium bicarbonate before adding it to the cyanide solution. Perform this addition slowly and with vigorous stirring to maintain a controlled reaction rate.
-
Troubleshooting Workflow: Low Yield in Sandmeyer Reaction
Caption: Decision tree for troubleshooting low product yield.
Q2: I am observing significant formation of a dark, tar-like byproduct. What is causing this and how can I prevent it?
Answer:
The formation of dark, often polymeric or phenolic tars is a classic sign of uncontrolled diazonium salt decomposition.
Core Causality: Aryl diazonium salts, especially when not stabilized by counter-ions like tetrafluoroborate, are prone to decomposition.[5][6] This decomposition can be initiated by elevated temperatures, exposure to UV light, or the presence of certain metal impurities. The resulting aryl radical or cation is highly reactive and can attack other aromatic molecules, leading to biaryl formation and polymerization.[3][7]
Preventative Measures:
-
Strict Temperature Adherence: As mentioned in Q1, maintaining a temperature of 0-5 °C is the most effective way to prevent premature decomposition.[4]
-
Use the Diazonium Salt Immediately: Diazonium salts should be generated and used in situ. They should never be stored or left to stand for extended periods, even at low temperatures.[2]
-
Control Addition Rate: The diazonium salt solution should be added slowly to the solution of the copper(I) cyanide. This ensures that the concentration of the diazonium salt remains low at any given time, minimizing self-coupling and decomposition side reactions.
-
Work in a Clean Environment: Ensure all glassware is scrupulously clean. Trace metal impurities can catalyze decomposition.
-
Exclude UV Light: While not always a major factor, conducting the reaction in a fume hood with the sash lowered or by wrapping the flask in aluminum foil can prevent light-induced radical decomposition.
Q3: My final product is contaminated with copper salts after work-up. What is the best purification strategy?
Answer:
Copper salt contamination is common due to the use of stoichiometric amounts of copper(I) cyanide. Effective removal requires targeted washing and extraction steps.
Core Causality: Copper salts can form complexes with the nitrile product or be carried over into the organic phase during extraction if not properly quenched and washed.
Purification Protocol:
-
Ammonia Wash: After the reaction is complete, quenching with an aqueous solution of ammonium hydroxide is highly effective. Ammonia forms a water-soluble tetraamminecopper(II) complex ([Cu(NH₃)₄]²⁺), which has a characteristic deep blue color and efficiently sequesters copper ions into the aqueous phase.
-
Aqueous Work-up:
-
Quench the reaction mixture by pouring it into an ice-cold solution of aqueous ammonia.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers sequentially with:
-
Aqueous ammonia (until the blue color in the aqueous layer is faint or gone).
-
Water.
-
Brine (saturated NaCl solution) to aid in breaking emulsions and removing residual water.
-
-
-
Filtration through a Silica Plug: If copper contamination persists, passing the crude product through a short plug of silica gel can be effective. The polar silica will adsorb residual baseline impurities and inorganic salts.
-
Recrystallization or Column Chromatography: For final purification, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or flash column chromatography can be employed to achieve high purity.[8]
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
Answer: The most established and versatile laboratory-scale method is the Sandmeyer reaction .[9][10] This involves the diazotization of a primary aromatic amine followed by displacement of the diazonium group with a cyanide nucleophile, catalyzed by copper(I) salts.[3] Other potential, though less common, routes could include palladium-catalyzed cyanation of an aryl halide (e.g., 4-bromo-2,6-difluorotoluene) or a nucleophilic aromatic substitution on a highly activated ring system.
General Workflow: Sandmeyer Synthesis
Caption: Key stages in the Sandmeyer synthesis workflow.
Q2: What are the critical safety precautions when running a Sandmeyer reaction?
Answer: The Sandmeyer reaction involves several significant hazards that require strict adherence to safety protocols.
-
Explosion Hazard: Solid diazonium salts are notoriously unstable and can be shock-sensitive and explosive, especially when dry. NEVER isolate the diazonium salt intermediate . Always generate and use it in solution immediately.[4]
-
Toxicity of Cyanides: Copper(I) cyanide and alkali metal cyanides are highly toxic. Handle them with extreme caution in a certified chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Acidification of cyanide salts liberates hydrogen cyanide (HCN), a highly toxic gas. Ensure the reaction and work-up procedures are performed in a well-ventilated fume hood and that waste streams are properly segregated and neutralized.
-
Thermal Runaway: Both the diazotization and the decomposition of the diazonium salt are exothermic. Poor temperature control can lead to a rapid increase in temperature and pressure (due to N₂ gas evolution), potentially causing the reaction vessel to rupture.[1]
Q3: How can I best monitor the progress of the reaction?
Answer: Reaction progress can be monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
TLC: Periodically take a small aliquot from the reaction, quench it, and extract it into a small volume of an organic solvent. Spot this on a TLC plate alongside a spot of the starting material (3,5-Difluoro-4-methylaniline). The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates the reaction is proceeding.
-
HPLC: For more quantitative analysis, HPLC is the preferred method. It can accurately track the consumption of the starting material and the formation of the product over time.[8]
Q4: Can you provide a standard, optimized protocol for the Sandmeyer synthesis?
Answer: Yes, the following is a representative laboratory-scale protocol. Researchers should always perform their own risk assessment before beginning any new procedure.
Experimental Protocol: Synthesis via Sandmeyer Reaction
-
Diazotization (Step 1):
-
In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 3,5-Difluoro-4-methylaniline (1.0 eq) in 3M hydrochloric acid.
-
Cool the flask in an ice-salt bath to 0 °C.
-
Dissolve sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water and place it in the dropping funnel.
-
Add the NaNO₂ solution dropwise to the stirred aniline solution, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, stir the resulting solution for an additional 20-30 minutes at 0-5 °C.
-
-
Cyanation (Step 2):
-
In a separate, larger flask, prepare a solution of copper(I) cyanide (CuCN, 1.2 eq) and potassium cyanide (KCN, 1.2 eq) in water. Cool this solution to 0 °C in an ice bath.
-
Slowly, and in portions, add the cold diazonium salt solution from Step 1 to the stirred CuCN/KCN solution. Vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, allow the mixture to slowly warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1-2 hours to ensure the reaction goes to completion.
-
-
Work-up and Purification (Step 3):
-
Cool the reaction mixture to room temperature and pour it into a beaker containing an ice-cold solution of 10% aqueous ammonium hydroxide.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers and wash them with aqueous ammonia, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by flash column chromatography on silica gel (eluting with a hexanes/ethyl acetate gradient) or by recrystallization to afford pure this compound.
-
| Parameter | Recommended Value/Condition | Rationale |
| Diazotization Temp. | 0–5 °C | Prevents premature decomposition of the unstable diazonium salt.[1][4] |
| NaNO₂ Stoichiometry | 1.05–1.1 equivalents | Ensures complete conversion of the primary amine to the diazonium salt.[4] |
| Cyanation Catalyst | CuCN / KCN | Forms the active cyanocuprate(I) species for efficient cyanation.[9] |
| Work-up Quench | Aqueous NH₄OH | Sequesters copper ions into the aqueous phase as a soluble complex. |
| Monitoring | TLC or HPLC | Allows for tracking of starting material consumption and product formation.[8] |
| Table 1. Key Parameters for Optimizing the Synthesis of this compound. |
References
- Schotten, C., et al. (n.d.). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. White Rose Research Online.
- Chemistry Stack Exchange. (2017). Why should the temperature be maintained at 0–5 °C in a diazotisation?
- Quora. (2018). Why are diazonium salts not stored, and what is the reason behind their instability?
- Loudon, G. M. & Lewis, E. S. (1969). Nitrogen Isotope Effects in the Decomposition of Diazonium Salts. AIP Publishing.
- Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Organic Process Research & Development.
- Wikipedia. (n.d.). Sandmeyer reaction.
- Google Patents. (n.d.). CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile.
- Reddit. (2024). Sandmeyer type reaction troubleshoot.
- L.S.College, Muzaffarpur. (2022). Sandmeyer reaction.
- ResearchGate. (n.d.). Sandmeyer Reaction.
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
- chemeurope.com. (n.d.). Sandmeyer reaction.
- National Center for Biotechnology Information. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review.
- ACS Publications. (2026). Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination.
- Khan Academy. (n.d.). Sandmeyer reaction.
- GeeksforGeeks. (2025). Sandmeyer Reaction.
- Quick Company. (n.d.). A Process For Preparation Of 3,5 Difluorobenzyl Derivatives.
- Common Organic Chemistry. (n.d.). Sandmeyer Reaction (Ar-NH2 to Ar-Br).
- Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
- ResearchGate. (2025). Sandmeyer Cyanation of Arenediazonium Tetrafluoroborate Using Acetonitrile as Cyanide Source.
- ResearchGate. (2025). Catalytic Sandmeyer Cyanation as a Synthetic Pathway to Aryl Nitriles.
- National Center for Biotechnology Information. (n.d.). Direct cyanation, hydrocyanation, dicyanation and cyanofunctionalization of alkynes.
- ACS Publications. (2025). Deaminative Cyanation of Anilines by Oxylanion Radical Transfer.
- Taylor & Francis Online. (n.d.). Cyanation – Knowledge and References.
- MDPI. (2023). Direct Regioselective C-H Cyanation of Purines.
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- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
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- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. pubs.aip.org [pubs.aip.org]
- 7. lscollege.ac.in [lscollege.ac.in]
- 8. 3-Fluoro-4-methylbenzonitrile synthesis - chemicalbook [chemicalbook.com]
- 9. Sandmeyer_reaction [chemeurope.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Column Chromatography of 3,5-Difluoro-4-methylbenzonitrile
Welcome to our dedicated technical support center for the chromatographic purification of 3,5-Difluoro-4-methylbenzonitrile. This guide is designed for researchers, scientists, and drug development professionals, offering practical, in-depth solutions to common challenges encountered during the purification of this and structurally related fluorinated aromatic compounds. Our approach is rooted in fundamental chromatographic principles, providing not just protocols, but the reasoning behind them to empower you to adapt and troubleshoot effectively.
Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific issues you may encounter during the column chromatography of this compound. Each answer provides a diagnostic approach and a step-by-step solution.
Q1: My separation is poor. The target compound is co-eluting with a closely-related impurity.
A1: This is a classic selectivity problem. The mobile phase is not providing sufficient differentiation between your compound and the impurity. The goal is to modify the eluent to maximize the differences in their interaction with the stationary phase.
-
Underlying Cause: The polarity of the eluent is likely suboptimal, causing the compounds to travel at very similar rates. This compound possesses a polar nitrile group and two electronegative fluorine atoms, which results in moderate polarity. Impurities might include starting materials or byproducts with very similar polarity.
-
Step-by-Step Solution:
-
Re-optimize via Thin-Layer Chromatography (TLC): Before attempting another column, refine your solvent system using TLC. The ideal TLC separation will show distinct spots for your product and impurities, with the target compound having a retention factor (Rf) of approximately 0.3-0.4.[1][2]
-
Adjust Solvent Ratio: If you are using a standard system like ethyl acetate/hexanes, decrease the polarity by increasing the proportion of hexanes. Test a range of ratios (e.g., from 1:9 to 1:4 EtOAc:Hexanes). A lower polarity eluent will increase retention on the silica, potentially resolving the compounds.[3]
-
Change Solvent System: If adjusting ratios fails, switch one of the solvents to alter the separation selectivity. For instance, substituting ethyl acetate with dichloromethane (DCM) or tert-butyl methyl ether (TBME) can change the specific interactions (e.g., dipole-dipole) between your analytes and the stationary phase, often leading to improved separation.
-
Consider a Less Polar System: If your compound is eluting too quickly even in high-hexane mixtures, your initial assessment of its polarity might be off. Try a less polar system like DCM/Hexanes.
-
Q2: My compound is streaking or "tailing" significantly down the column, leading to broad fractions and low purity.
A2: Peak tailing is common for polar compounds containing heteroatoms, like the nitrile group in your molecule. It typically points to undesirable secondary interactions with the stationary phase or issues with the column setup.
-
Underlying Cause:
-
Silanol Interactions: The acidic silanol groups (Si-OH) on the surface of standard silica gel can interact strongly with the lone pair of electrons on the nitrile nitrogen. This strong, non-ideal interaction can cause tailing.[4]
-
Column Overload: Loading too much sample for the column size saturates the stationary phase, leading to a distorted elution band.[4]
-
Poor Sample Solubility: If the compound is not fully soluble in the mobile phase as it moves through the column, it can precipitate and re-dissolve, causing tailing.
-
-
Step-by-Step Solution:
-
Reduce Sample Load: As a first step, try running the column with half the amount of crude material.
-
Use a Mobile Phase Modifier: Adding a small amount of a competitive base or a polar modifier can cap the active silanol sites. For a compound like this, adding 0.1-0.5% triethylamine (TEA) or even a small amount of methanol to your mobile phase can dramatically improve peak shape. Note that TEA will need to be removed under vacuum later.
-
Switch the Stationary Phase: If tailing persists, the silica gel itself is the likely culprit. Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded phase like a cyano (CN) column, which can offer different selectivity for polar compounds.[1][5]
-
Ensure Proper Loading: Use the "dry loading" technique if your compound has poor solubility in the eluent.[6] This involves pre-adsorbing your compound onto a small amount of silica gel, evaporating the solvent, and loading the resulting free-flowing powder onto the column.[6][7]
-
Q3: I've run many column volumes of solvent, but my compound has not eluted. Where is it?
A3: This frustrating situation suggests your compound is very strongly adsorbed to the stationary phase. The chosen mobile phase is not polar enough to move it.
-
Underlying Cause: The eluent has insufficient polarity to compete with the silica gel for binding to your polar compound. In rare cases, the compound may have decomposed on the acidic silica.[1]
-
Step-by-Step Solution:
-
Drastically Increase Eluent Polarity: Do not be afraid to make a significant jump in polarity. If you are using 20% EtOAc in hexanes, try switching to 50% or even 100% EtOAc. If that fails, a gradient up to 5-10% methanol in dichloromethane is a powerful eluent for highly polar compounds.[1]
-
Check for Decomposition: Before running a new column, perform a stability test. Spot your compound on a TLC plate, let it sit for an hour, and then develop it. If you see new spots or smearing from the baseline that wasn't there initially, your compound is likely degrading on the silica gel.[1]
-
Consider Reversed-Phase Chromatography: If your compound is stable but simply too polar for normal-phase silica, reversed-phase chromatography is the logical next step. Here, the stationary phase is non-polar (e.g., C18 silica), and the mobile phase is polar (e.g., water/acetonitrile or water/methanol mixtures).[3]
-
Frequently Asked Questions (FAQs)
This section provides answers to common preparatory questions for setting up your purification.
Q1: What is a good starting solvent system for TLC analysis and column chromatography of this compound?
A1: A systematic approach starting with a standard solvent system is best.
-
Initial TLC Screening: Begin with a 4:1 mixture of Hexanes:Ethyl Acetate. This is a good starting point for moderately polar aromatic compounds.[3]
-
TLC Optimization: Based on the initial result, adjust the ratio.
-
If the Rf is too low (<0.2), increase the polarity by moving to a 3:1 or 2:1 ratio.
-
If the Rf is too high (>0.7), decrease the polarity with a 9:1 ratio.
-
-
Transition to Column Chromatography: Once you identify a TLC solvent system that gives an Rf of ~0.3-0.4, use a slightly less polar mixture for the column itself (e.g., if 4:1 Hex:EtOAc works on TLC, start the column with 5:1 or 6:1).[8] This accounts for the larger amount of stationary phase in the column and helps ensure a good separation.
Q2: What type of stationary phase is recommended?
A2: For most applications, standard flash-grade silica gel (SiO2) with a particle size of 230-400 mesh and a pore size of 60 Å is the most common and cost-effective choice.[9] However, if you encounter issues like decomposition or irreversible adsorption (as diagnosed in the troubleshooting section), consider these alternatives:
-
Alumina (Al2O3): Available in acidic, neutral, and basic forms. Neutral or basic alumina can be an excellent alternative if your compound is sensitive to the acidic nature of silica gel.[9]
-
Fluorinated Phases: For separating fluorinated compounds from non-fluorinated ones, specialized fluorous solid-phase extraction (F-SPE) cartridges can be highly effective, though they are more commonly used for specific fluorous synthesis workflows.[10]
Q3: What is the best way to load the sample onto the column?
A3: The loading method is critical for achieving sharp bands and good separation. You have two main options:
-
Wet Loading: This is the simplest method. Dissolve your crude sample in the absolute minimum amount of the mobile phase solvent (or a slightly more polar solvent like DCM if needed).[6] Carefully pipette this concentrated solution directly onto the top of the column bed. This method is fast and effective for samples that are readily soluble in the eluent.
-
Dry Loading: This method is preferred when your compound has poor solubility in the mobile phase or when you have a large amount of material.[6][7]
-
Dissolve your crude product in a volatile solvent (e.g., DCM, acetone).
-
Add a small amount of silica gel (typically 2-3 times the mass of your crude product) to the solution.
-
Remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.
-
Carefully pour this powder onto the top of your packed column to form a uniform layer.
-
Data & Workflow Visualization
Table 1: Recommended Starting Conditions & Parameters
| Parameter | Recommendation | Rationale & Notes |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard, cost-effective choice for moderately polar compounds.[9] |
| Initial TLC Eluent | 4:1 Hexanes:Ethyl Acetate | A balanced starting point for exploring the polarity of the compound.[3] |
| Target TLC Rf | 0.3 - 0.4 | Provides the best balance for resolution in column chromatography.[1][2] |
| Column Eluent | Use a slightly less polar mix than the optimal TLC eluent. | Compensates for the larger scale of the column vs. the TLC plate. |
| Sample Loading | Dry Loading | Minimizes band broadening, especially for less soluble samples.[6][7] |
Experimental Protocol: Silica Stability Test (TLC Method)
This protocol helps determine if your compound is degrading on the silica gel stationary phase.
-
Dissolve a small amount of your crude material in a suitable volatile solvent (e.g., ethyl acetate or DCM).
-
Using a capillary tube, spot the solution onto a single point on the baseline of a TLC plate.
-
Immediately place the plate in a developing chamber with an appropriate eluent and let it develop. This is your "Time Zero" reference.
-
On a second TLC plate, spot the same solution on the baseline but do not place it in the chamber.
-
Allow this second plate to sit on the benchtop, exposed to air, for 30-60 minutes.
-
After the waiting period, develop the second plate in the same chamber and eluent as the first.
-
Visualize both plates under a UV lamp. If the second plate shows a new spot, a streak originating from the baseline, or a significant decrease in the intensity of the main spot compared to the first plate, it indicates that your compound is not stable to prolonged contact with silica gel.[1]
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting common column chromatography issues.
References
- University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography.
- ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
- Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage.
- LCGC North America. (2002). Liquid Chromatography Problem Solving and Troubleshooting.
- University of Colorado Boulder, Department of Chemistry. Column Chromatography.
- Athabasca University. Thin Layer Chromatography (TLC).
- Organic Syntheses. Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile.
- NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Profile of 3-Fluoro-4-methylbenzonitrile: Properties and Synthesis Explained.
- University of Wisconsin-Madison, Department of Chemistry. CHEM 344 Thin Layer Chromatography.
- Magritek. Column Chromatography.
- Professor Dave Explains. (2018). Column chromatography.
Sources
- 1. Chromatography [chem.rochester.edu]
- 2. Home Page [chem.ualberta.ca]
- 3. silicycle.com [silicycle.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. youtube.com [youtube.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. silicycle.com [silicycle.com]
Technical Support Center: 3,5-Difluoro-4-methylbenzonitrile
Welcome to the technical support center for 3,5-Difluoro-4-methylbenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile fluorinated building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, purification, and analysis. Our goal is to equip you with the scientific rationale behind experimental choices to ensure the integrity and success of your work.
Part 1: Understanding the Synthetic Landscape and Potential Impurities
The purity of this compound is paramount for its successful application in complex syntheses. Impurities can arise from the starting materials, side reactions during synthesis, or degradation. The most probable synthetic routes to this compound are the Sandmeyer reaction starting from 3,5-difluoro-4-methylaniline and the palladium-catalyzed cyanation of a 3,5-difluoro-4-methylhalobenzene. Understanding these pathways is key to anticipating and troubleshooting potential impurities.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am synthesizing this compound via a Sandmeyer reaction and my final product has a low purity. What are the likely impurities?
The Sandmeyer reaction, while powerful, is prone to several side reactions that can introduce impurities into your final product.[1] This reaction involves the diazotization of an aromatic amine (3,5-difluoro-4-methylaniline) followed by displacement of the diazonium group with a cyanide nucleophile, typically using a copper(I) cyanide salt.
Common Impurities from the Sandmeyer Reaction:
-
3,5-Difluoro-4-methylphenol: This is a very common byproduct formed if the diazonium salt reacts with water in the reaction mixture.[1] Its formation is often favored at elevated temperatures.
-
Biaryl Compounds (e.g., 2,2',6,6'-tetrafluoro-5,5'-dimethylbiphenyl): These arise from the coupling of two aryl radicals, which are intermediates in the reaction mechanism.
-
Azo Compounds: If the diazonium salt couples with unreacted 3,5-difluoro-4-methylaniline or other electron-rich aromatic species, colored azo compounds can form.
-
Unreacted 3,5-difluoro-4-methylaniline: Incomplete diazotization will lead to the presence of the starting aniline in your product.
-
Residual Copper Salts: Copper(I) salts are used as catalysts, and their incomplete removal during workup can lead to contamination.
Troubleshooting & Prevention:
-
Temperature Control: Maintain a low temperature (typically 0-5°C) during the diazotization step to minimize the decomposition of the unstable diazonium salt and the formation of phenolic impurities.
-
Purity of Starting Aniline: Ensure the 3,5-difluoro-4-methylaniline is of high purity to avoid side reactions with other aromatic amines.
-
Efficient Workup: A thorough aqueous workup, potentially with a mild acid wash, can help remove residual aniline and copper salts.
Q2: I am using a palladium-catalyzed cyanation to synthesize this compound from 3,5-Difluoro-4-methylbromobenzene. What impurities should I be aware of?
Palladium-catalyzed cyanation is a more modern and often cleaner alternative to the Sandmeyer reaction for introducing a nitrile group.[2][3] However, it is not without its potential for impurity generation.
Common Impurities from Palladium-Catalyzed Cyanation:
-
Unreacted 3,5-Difluoro-4-methylbromobenzene: Incomplete reaction is a common source of this impurity.
-
3,5-Difluoro-4-methylbenzoic acid or amide: If the reaction is not performed under strictly anhydrous conditions, the nitrile product can hydrolyze to the corresponding carboxylic acid or amide, especially during workup.
-
Phosphine Oxide Byproducts: Many palladium-catalyzed cross-coupling reactions use phosphine-based ligands, which can be oxidized to phosphine oxides during the reaction. These can sometimes be challenging to remove.
-
Residual Palladium Catalyst: Although used in catalytic amounts, residual palladium can be a critical impurity, especially for pharmaceutical applications.
-
Homocoupling Byproducts: The starting aryl halide can sometimes undergo homocoupling to form biaryl impurities.
Troubleshooting & Prevention:
-
Reaction Optimization: Ensure optimal catalyst loading, temperature, and reaction time to drive the reaction to completion.
-
Anhydrous Conditions: Use dry solvents and reagents to minimize hydrolysis of the nitrile product.
-
Ligand Choice: The choice of ligand can significantly impact the reaction efficiency and the profile of byproducts.
-
Purification: Purification by column chromatography is often necessary to remove catalyst residues and other byproducts. Techniques like treatment with activated carbon or specific metal scavengers can be employed to reduce palladium levels.
Part 2: Analytical and Purification Strategies
Q3: How can I detect and quantify the impurities in my this compound sample?
A robust analytical strategy is crucial for ensuring the quality of your material. A combination of chromatographic and spectroscopic techniques is generally recommended.
| Analytical Technique | Purpose | Key Considerations |
| High-Performance Liquid Chromatography (HPLC) | Primary method for purity assessment and quantification of non-volatile impurities. | A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point. A UV detector is suitable for aromatic compounds. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Ideal for identifying and quantifying volatile impurities. | Can be used to detect residual solvents and low-boiling point byproducts. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) | Provides structural confirmation of the desired product and can help identify major impurities. | ¹⁹F NMR is particularly useful for fluorinated compounds to confirm the fluorine substitution pattern and detect isomeric impurities. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Useful for identifying unknown impurities by providing molecular weight information.[4] | APCI or ESI can be used as the ionization source. |
Q4: What are the recommended methods for purifying crude this compound?
The choice of purification method will depend on the nature and quantity of the impurities present.
-
Recrystallization: This is an effective method for removing small amounts of impurities if a suitable solvent system can be found. It is often the preferred method for obtaining highly pure crystalline material.
-
Column Chromatography: Silica gel column chromatography is a versatile technique for separating the desired product from a wide range of impurities, including starting materials, byproducts, and catalyst residues.[5]
-
Distillation: If the product and impurities have sufficiently different boiling points, distillation under reduced pressure can be an effective purification method, particularly on a larger scale.
-
Aqueous Wash: Washing the crude product in an organic solvent with dilute acid and/or base can help remove basic (e.g., residual aniline) or acidic (e.g., phenolic byproducts) impurities.
Part 3: Experimental Workflow Visualization
To aid in understanding the potential origin of impurities, the following diagrams illustrate the key synthetic pathways.
Diagram 1: Sandmeyer Reaction Pathway and Potential Byproducts
Caption: Sandmeyer synthesis of this compound and major impurity pathways.
Diagram 2: Palladium-Catalyzed Cyanation Workflow
Caption: Workflow for Pd-catalyzed cyanation showing the potential for hydrolysis.
References
- Neetha, M., Afsina, C. M. A., Aneeja, T., & Anilkumar, G. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(58), 35263–35286. [Link]
- Preparation method of 3-fluoro-4-methylbenzonitrile. CN109400500B.
- Sandmeyer reaction. In Wikipedia. [Link]
- Preparation method of 3, 4-difluorobenzonitrile. CN108409605B.
- Zhang, S., et al. (2019). Nickel-Catalyzed Cyanation of Aryl Halides and Hydrocyanation of Alkynes via C–CN Bond Cleavage and Cyano Transfer. Organic Letters, 22(1), 188-192. [Link]
- Li, J., et al. (2022). Nickel-Catalyzed Cyanation of Aryl Halides. Molecules, 27(19), 6527. [Link]
- Arenenitrile synthesis by cyanations or substitution. Organic Chemistry Portal. [Link]
- Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Organic Syntheses. [Link]
- Process for preparing 3,5-difluoroaniline. US5294742A.
- 3,5-Difluoro-4-nitrobenzonitrile: A Key Intermediate for Advanced Chemical Synthesis. ChemBeq. [Link]
- Singh, K., & Kumar, S. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 19(3), 837-862. [Link]
- Neetha, M., et al. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(58), 35263-35286. [Link]
- Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Organic Syntheses Procedure. [Link]
- Chen, Y.-C., et al. (2023). A Novel LC-APCI-MS/MS Approach for the Trace Analysis of 3,4-Difluoronitrobenzene in Linezolid. Molecules, 28(23), 7808. [Link]
- A Process For Preparation Of 3,5 Difluorobenzyl Deriv
- Appiah, C., et al. (2021). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate).
- Analysis of pharmaceuticals and drug related impurities using Agilent instrument
- This compound CAS#.
Sources
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 4. A Novel LC-APCI-MS/MS Approach for the Trace Analysis of 3,4-Difluoronitrobenzene in Linezolid [mdpi.com]
- 5. 3-Fluoro-4-methylbenzonitrile synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Synthesis of 3,5-Difluoro-4-methylbenzonitrile
Welcome to the technical support center for the synthesis of 3,5-Difluoro-4-methylbenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. Instead of a rigid protocol, this document is structured as a series of troubleshooting questions and in-depth answers, reflecting the practical issues that arise in a laboratory setting. Our focus is on the prevalent and robust synthetic route commencing from 3,5-Difluoro-4-methylaniline via a diazotization followed by a Sandmeyer cyanation.
The primary transformation involves two critical steps, each with a unique profile of potential side reactions:
-
Diazotization: The conversion of the primary aromatic amine (3,5-Difluoro-4-methylaniline) into a reactive diazonium salt.
-
Sandmeyer Cyanation: The copper(I)-catalyzed substitution of the diazonium group with a cyanide nucleophile.[1]
This guide will dissect the mechanistic origins of common impurities and provide actionable protocols to mitigate their formation, ensuring higher yield and purity of the final product.
Caption: General synthetic route from 3,5-Difluoro-4-methylaniline.
Part 1: Troubleshooting the Diazotization of 3,5-Difluoro-4-methylaniline
The formation of a stable arenediazonium salt is the cornerstone of this synthesis. The nitrosation of primary aromatic amines with nitrous acid (generated in situ from sodium nitrite and a strong acid) yields these versatile intermediates.[2] However, their inherent reactivity can lead to several undesirable side reactions if conditions are not rigorously controlled.
FAQ 1.1: My reaction mixture turned dark brown and I'm detecting phenolic impurities. What causes this premature decomposition?
Answer: This is a classic symptom of diazonium salt instability. The aryl diazonium ion is a fantastic leaving group (N₂ gas), but this process is highly temperature-dependent.
Causality:
-
Thermal Decomposition: At temperatures above 5-10 °C, the diazonium salt can readily decompose. The C-N bond cleaves, releasing nitrogen gas and forming a highly reactive aryl cation. This cation is then rapidly quenched by water in the acidic medium to form 3,5-Difluoro-4-methylphenol.
-
Insufficient Acidity: A high concentration of acid is necessary to suppress side reactions, such as the formation of diazoamino compounds (azo coupling).[3]
Troubleshooting Guide: Diazonium Salt Decomposition
| Symptom | Probable Mechanistic Cause | Recommended Corrective Action |
| Vigorous bubbling (N₂ evolution) during nitrite addition | Thermal decomposition due to exothermic reaction | Maintain strict temperature control at 0-5 °C using an ice/salt bath. Add NaNO₂ solution slowly and sub-surface. |
| Formation of an oily, water-insoluble layer | Formation of 3,5-Difluoro-4-methylphenol | Ensure the subsequent Sandmeyer reaction is initiated promptly. The diazonium salt should be used immediately and not stored.[3] |
| Appearance of a dark brown or tarry consistency | Complex decomposition pathways and polymerization | Verify the quality of the starting aniline. Ensure the reaction is sufficiently acidic (pH < 2) throughout the nitrite addition. |
FAQ 1.2: I've isolated a brightly colored solid from my reaction. What is it and how do I prevent its formation?
Answer: You are likely observing the formation of an azo compound. This occurs when the newly formed electrophilic diazonium salt attacks a molecule of the unreacted nucleophilic starting material, 3,5-Difluoro-4-methylaniline.
Causality: This is an electrophilic aromatic substitution reaction. It is most prevalent under conditions of insufficient acidity. If the pH rises, a portion of the unreacted aniline exists as the free base, which is a potent nucleophile for the diazonium cation. The resulting triazene intermediate rearranges to form the resonance-stabilized azo compound.
Caption: Azo coupling: a common side reaction in diazotization.
Mitigation Protocol:
-
Ensure Full Protonation: The aniline starting material must be fully dissolved in a sufficient excess of strong acid (e.g., HCl, H₂SO₄) before cooling and beginning the diazotization. This ensures the amine exists as the non-nucleophilic ammonium salt.
-
Controlled Reagent Addition: The aqueous solution of sodium nitrite should be added slowly and dropwise to the acidic aniline solution, never the other way around. This maintains an acidic environment and ensures the nitrous acid is consumed as it is formed, minimizing side reactions.
Part 2: Troubleshooting the Sandmeyer Cyanation
The Sandmeyer reaction is a radical-nucleophilic aromatic substitution that uses copper(I) salts to catalyze the displacement of the diazonium group.[1] While highly effective for installing a cyano group, the reaction is mechanistically complex and competes with other pathways.
FAQ 2.1: My primary byproduct is 1,3-difluoro-2-methylbenzene. How is the cyano group being replaced by hydrogen?
Answer: You are observing a hydro-dediazoniation or reduction side reaction. This is a common issue in Sandmeyer reactions and points to the radical nature of the mechanism.
Causality: The accepted mechanism involves a single-electron transfer from the copper(I) catalyst to the diazonium salt.[1] This generates an aryl radical and nitrogen gas. While this radical is intended to react with the copper-bound cyanide, it can instead abstract a hydrogen atom from a donor molecule in the reaction mixture (e.g., solvent, additives) to yield the reduced, non-cyanated arene.
Caption: Competing fates of the aryl radical intermediate.
Mitigation Protocol:
-
Solvent Choice: Use solvents that are poor hydrogen atom donors. While water is common, solvents like DMF or DMSO can be considered, though they must be compatible with the diazonium salt.
-
Catalyst Activity: Ensure a high concentration of an active Cu(I) species to rapidly trap the aryl radical. The rate of cyanation must be faster than the rate of hydrogen abstraction.
-
Avoid Reducing Agents: Scrutinize all reagents for potential reducing impurities. For instance, hypophosphorous acid (H₃PO₂) is sometimes used to intentionally promote this pathway and must be avoided.[3]
FAQ 2.2: The yield is low, and my workup reveals both the desired nitrile and the starting aniline. What causes an incomplete reaction?
Answer: An incomplete reaction points towards issues with either the diazonium salt formation or the activity of the Sandmeyer catalyst.
Causality:
-
Catalyst Deactivation: The Cu(I) catalyst is susceptible to oxidation to Cu(II), which is inactive in the primary catalytic cycle. This can be caused by dissolved oxygen or impurities.
-
Poor Catalyst Preparation: The CuCN must be fully complexed and soluble to be effective. A common method is to dissolve it in an aqueous solution of an alkali metal cyanide (e.g., KCN or NaCN) to form the soluble [Cu(CN)₂]⁻ complex.
Troubleshooting Guide: Incomplete Cyanation
| Symptom | Probable Mechanistic Cause | Recommended Corrective Action |
| Reaction stalls; starting aniline recovered | Incomplete diazotization or catalyst deactivation | Re-evaluate the diazotization step (stoichiometry, temperature). Prepare the CuCN solution fresh under an inert atmosphere (N₂ or Argon) to prevent oxidation. |
| Heterogeneous, blue-tinted catalyst solution | Presence of inactive Cu(II) species | Use high-purity, oxygen-free water for reagent preparation. Ensure the CuCN is fully dissolved and appears as a clear or pale yellow solution before adding the diazonium salt. |
| Low conversion even with extended reaction times | Insufficient catalyst loading or low temperature | Increase catalyst loading to 10-20 mol%. The Sandmeyer cyanation often requires gentle heating (40-60 °C) after the initial addition to drive the reaction to completion. Monitor by TLC or GC. |
Part 3: Analytical and Purification Protocols
FAQ 3.1: What is a reliable method to monitor the reaction and identify these byproducts?
Answer: A combination of Thin Layer Chromatography (TLC) for real-time monitoring and Gas Chromatography-Mass Spectrometry (GC-MS) for definitive identification is highly effective.
Analytical Protocol:
-
TLC Monitoring:
-
Mobile Phase: A non-polar system like 10-20% Ethyl Acetate in Hexanes is a good starting point.
-
Visualization: Use a UV lamp (254 nm). The aromatic compounds will be visible.
-
Expected Rf Values:
-
Hydro-dediazoniation product (Ar-H): Highest Rf (least polar).
-
This compound (Ar-CN): Intermediate Rf.
-
Starting Aniline (Ar-NH₂): Lower Rf.
-
Phenolic byproduct (Ar-OH): Lowest Rf (most polar).
-
-
-
GC-MS Analysis:
-
Withdraw a small aliquot, quench with water, and extract with a solvent like dichloromethane or ethyl acetate.
-
Inject the organic layer. The mass spectrometer will provide the molecular weight of each component, confirming the identities of the product and byproducts.
-
FAQ 3.2: What is the recommended procedure for purifying the final product?
Answer: Flash column chromatography is the most effective method for separating this compound from the common side products discussed.
Purification Protocol:
-
Workup: After the reaction is complete, cool the mixture and extract the product into an organic solvent (e.g., Ethyl Acetate). Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentration: Remove the solvent under reduced pressure to obtain the crude oil or solid.
-
Flash Chromatography:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: Start with a low polarity eluent (e.g., 5% Ethyl Acetate in Hexanes) and gradually increase the polarity (gradient elution).
-
Elution Order:
-
1,3-difluoro-2-methylbenzene (Ar-H)
-
This compound (Product)
-
3,5-Difluoro-4-methylaniline (unreacted starting material)
-
3,5-Difluoro-4-methylphenol (Ar-OH)
-
-
Combine the pure fractions as identified by TLC and remove the solvent to yield the purified product.
-
References
- MDPI. (n.d.). Nickel-Catalyzed Cyanation of Aryl Halides.
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
- Wikipedia. (n.d.). Sandmeyer reaction.
- Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
- ACS Publications. (2019). Nickel-Catalyzed Cyanation of Aryl Halides and Hydrocyanation of Alkynes via C–CN Bond Cleavage and Cyano Transfer.
- ACS Publications. (2021). A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substrates.
- Google Patents. (n.d.). CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile.
- NIH National Center for Biotechnology Information. (n.d.). Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review.
- Wikipedia. (n.d.). Halex process.
- SpringerLink. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Halex Reaction.
- ResearchGate. (n.d.). The cyanation reaction of an aryl halide.
- NIH National Center for Biotechnology Information. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review.
- ResearchGate. (n.d.). Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives.
- PrepChem.com. (n.d.). Synthesis of 3,5-difluoroaniline.
- Google Patents. (n.d.). US5294742A - Process for preparing 3,5-difluoroaniline.
- ResearchGate. (n.d.). Halogen Exchange Reaction of Aliphatic Fluorine Compounds with Organic Halides as Halogen Source.
- Organic Chemistry Portal. (n.d.). Halogen Exchange Reaction of Aliphatic Fluorine Compounds with Organic Halides as Halogen Source.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis with 3-Fluoro-4-methylbenzonitrile: A Chemist's Guide.
- Organic Syntheses. (n.d.). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile.
- Google Patents. (n.d.). US5965775A - Process for the preparation of 3,5-difluoroaniline.
- NIH National Center for Biotechnology Information. (n.d.). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate).
- Quick Company. (n.d.). A Process For Preparation Of 3,5 Difluorobenzyl Derivatives.
- Organic Chemistry Portal. (n.d.). Diazotisation.
- ResearchGate. (n.d.). Removal of amino in anilines through diazonium salt-based reactions.
- Chemical Education Xchange. (n.d.). Diazotization of Aniline Derivatives: Nitrous Acid Test.
- PubMed. (n.d.). Metabonomic assessment of toxicity of 4-fluoroaniline, 3,5-difluoroaniline and 2-fluoro-4-methylaniline to the earthworm Eisenia veneta (Rosa): identification of new endogenous biomarkers.
- ResearchGate. (2018). Sources of impurities - Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2- phthalimidoethoxy)methyl]-1,4-dihydropyridine traces formation during the synthesis of amlodipine besylate.
Sources
Understanding the Challenge: The Susceptibility of Aminobenzonitriles to Oxidation
<_ Technical Support Center: Preventing Oxidation of Aminobenzonitrile Derivatives
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for aminobenzonitrile derivatives. This resource is designed to provide researchers, scientists, and drug development professionals with in-depth guidance on preventing the oxidation of these critical compounds during experimental procedures. Aromatic amines, such as aminobenzonitriles, are susceptible to oxidative degradation, which can compromise sample integrity, reduce reaction yields, and lead to the formation of colored impurities.[1][2] This guide offers troubleshooting advice and frequently asked questions (FAQs) to address common stability issues.
The primary vulnerability of aminobenzonitrile derivatives lies in the aromatic amino group (-NH2). This group is electron-rich and can be easily oxidized by atmospheric oxygen, residual peroxides in solvents, or trace metal ion contaminants. This oxidation can lead to a cascade of reactions, forming highly colored polymeric impurities, which are often observed as a yellowing or browning of the material.[1]
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of oxidation in my aminobenzonitrile sample?
A1: The most common indicators of oxidation include:
-
Color Change: A noticeable change from a colorless or pale-yellow solid/solution to a distinct yellow, brown, or even black coloration.[3]
-
Appearance of New Peaks in Analytical Data: When analyzing your sample by techniques like HPLC or LC-MS, the presence of unexpected peaks that were not in the initial analysis is a strong sign of degradation.[3]
-
Reduced Purity and Yield: A decrease in the expected yield of your reaction or a lower purity of the isolated product can often be attributed to the degradation of the starting aminobenzonitrile.[3]
Q2: How does pH influence the stability and oxidation of aminobenzonitrile derivatives?
A2: The pH of the solution can significantly impact the stability of aminobenzonitrile derivatives. While they are most stable in neutral pH conditions (around 6.5-7.5), both acidic and basic conditions can accelerate degradation, primarily through hydrolysis of the nitrile group.[3] Extreme pH values can also influence the rate of oxidation, as the protonation state of the amino group affects its susceptibility to oxidation.[4]
Q3: What are the ideal storage conditions for solid aminobenzonitrile compounds?
A3: To ensure long-term stability, solid aminobenzonitrile derivatives should be stored in a tightly sealed container in a cool, dry, and dark place.[1][3] For enhanced protection, especially for highly sensitive derivatives, storage under an inert atmosphere (e.g., argon or nitrogen) is strongly recommended to minimize contact with oxygen.[2]
Q4: Can the choice of solvent affect the rate of oxidation?
A4: Absolutely. Solvents can play a crucial role in the stability of aminobenzonitrile derivatives.
-
Protic Solvents (e.g., water, ethanol): Can facilitate hydrolysis, especially at non-neutral pH.[3]
-
Aprotic Solvents (e.g., acetonitrile, THF, DMSO): Are generally preferred for reactions as they reduce the likelihood of hydrolysis.[3] It is crucial to use high-purity, peroxide-free solvents, as residual peroxides can initiate oxidation.
Q5: Are there any chemical additives that can help prevent oxidation?
A5: Yes, the use of antioxidants can be an effective strategy. Common antioxidants used in laboratory settings include:
-
Phenolic Antioxidants: Such as Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA), which are effective in organic solvents.[5][6]
-
Water-Soluble Antioxidants: Ascorbic acid (Vitamin C) and sodium metabisulfite are suitable for aqueous solutions.[5] The choice of antioxidant depends on the solvent system and the specific chemistry of your experiment.[5]
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues related to the oxidation of aminobenzonitrile derivatives.
Issue 1: Rapid Discoloration of Aminobenzonitrile Solution
Symptoms: A freshly prepared solution of an aminobenzonitrile derivative rapidly turns yellow or brown upon standing.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Oxygen Exposure | The aromatic amine is reacting with atmospheric oxygen dissolved in the solvent. | Degas your solvent: Before dissolving your compound, sparge the solvent with an inert gas (argon or nitrogen) for 15-30 minutes to remove dissolved oxygen.[2] Work under an inert atmosphere: Conduct your experiment in a glove box or using Schlenk line techniques to maintain an oxygen-free environment.[2][7] |
| Peroxides in Solvent | Ethers (like THF) and other solvents can form explosive peroxides over time, which are potent oxidizing agents. | Use fresh, high-purity solvents: Whenever possible, use freshly opened bottles of anhydrous solvents. Test for peroxides: Before use, test older bottles of peroxide-forming solvents with peroxide test strips. If peroxides are present, purify the solvent or use a new bottle. |
| Light Exposure | Prolonged exposure to UV or visible light can promote oxidative degradation.[3] | Protect from light: Wrap your reaction flask and storage vials in aluminum foil or use amber-colored glassware to minimize light exposure.[3] |
Issue 2: Low Yield and Multiple Impurity Spots on TLC/HPLC
Symptoms: A reaction involving an aminobenzonitrile derivative results in a lower-than-expected yield, and analysis of the crude product shows multiple new spots or peaks, indicating significant side product formation.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Trace Metal Contamination | Metal ions, such as copper and iron, can catalyze the oxidation of aromatic amines.[8][9] These can be introduced from spatulas, stir bars, or impure reagents. | Use metal-free equipment: Where possible, use plastic or glass spatulas. Chelating agents: In some cases, adding a small amount of a chelating agent like EDTA can sequester catalytic metal ions. |
| Elevated Reaction Temperature | Higher temperatures can increase the rate of both the desired reaction and the undesired oxidation.[3] | Optimize reaction temperature: Determine the lowest effective temperature for your transformation. Consider running reactions at room temperature or below if the reaction kinetics allow. |
| Sub-optimal pH | If the reaction is run in an aqueous or protic solvent, a non-neutral pH can accelerate degradation.[3] | Buffer the reaction mixture: If compatible with your chemistry, use a suitable buffer to maintain a neutral pH (6.5-7.5).[3] |
Issue 3: Difficulty in Purifying the Final Product Due to Colored Impurities
Symptoms: After the reaction is complete, the desired product is difficult to isolate from persistent colored impurities, even after chromatography or recrystallization.[10]
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Formation of Polymeric Byproducts | Extensive oxidation can lead to the formation of highly colored, often polar, polymeric materials that can be difficult to separate from the desired product. | Activated Charcoal Treatment: During workup or before recrystallization, treating the solution with a small amount of activated charcoal can help adsorb colored impurities.[10] Be aware that this may also reduce your yield slightly. Optimize purification: Explore different solvent systems for chromatography or recrystallization. A gradient elution in column chromatography might be necessary to separate the product from the impurities.[1] |
| In-situ Oxidation During Purification | The compound may be oxidizing during the purification process itself (e.g., on a silica gel column). | Minimize exposure during purification: Run columns quickly and avoid letting the compound sit on the column for extended periods. Consider deactivating the silica gel with a small amount of a non-nucleophilic base like triethylamine mixed in the eluent. |
Experimental Protocols & Workflows
Protocol 1: General Handling Procedure for Air-Sensitive Aminobenzonitriles
This protocol outlines best practices for handling aminobenzonitrile derivatives to minimize oxidation.
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven (e.g., 125°C overnight) and cooled under a stream of inert gas (nitrogen or argon).[11][12]
-
Solvent Preparation: Use fresh, anhydrous grade solvents. If using a peroxide-forming solvent (e.g., THF, diethyl ether) that is not from a freshly opened bottle, test for peroxides. Degas the solvent by sparging with nitrogen or argon for at least 15 minutes.[2]
-
Inert Atmosphere Setup: Assemble your reaction apparatus (e.g., a three-neck flask with a condenser and septum) and flush the system with an inert gas. Maintain a slight positive pressure of the inert gas throughout the experiment, vented through a bubbler.[11][12]
-
Reagent Transfer: Transfer the degassed solvent to the reaction flask via a cannula or a dry syringe.[7] Add the solid aminobenzonitrile derivative under a positive flow of inert gas.
-
Reaction Monitoring: Monitor the reaction by taking aliquots with a syringe and quenching them appropriately before analysis (e.g., TLC, LC-MS).
-
Workup and Storage: Conduct the reaction workup as quickly as possible. If storing the purified compound, do so in a sealed vial under an inert atmosphere, protected from light, and in a cool, dry place.[1]
Workflow: Troubleshooting Suspected Oxidation
The following diagram illustrates a logical workflow for diagnosing and addressing potential oxidation issues.
Caption: A troubleshooting workflow for suspected aminobenzonitrile oxidation.
Diagram: Key Factors Influencing Oxidation
This diagram illustrates the primary factors that contribute to the oxidative degradation of aminobenzonitrile derivatives.
Caption: Key environmental factors leading to aminobenzonitrile oxidation.
References
- ResearchGate. (2012). How to prevent/minimize rapid air oxidation or arylamine, in particular, 4-aminopyrazole prepare by reducing the nitro derivative using Pd/C and H2.
- Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments.
- Fagron Academy. (n.d.). Stabilization of Oxidation Prone Ingredients.
- Google Patents. (n.d.). Antioxidant stabilizer system for pharmaceutical formulations.
- PubMed Central. (2021). The Role of Metal Ions in Biology, Biochemistry and Medicine.
- PubMed. (1998). Effect of metal ions on the stability of metallothionein in the degradation by cellular fractions in vitro.
- MIT. (n.d.). Handling air-sensitive reagents AL-134.
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ibisscientific.com [ibisscientific.com]
- 5. fagronacademy.us [fagronacademy.us]
- 6. EP1067927B1 - Antioxidant stabilizer system for pharmaceutical formulations - Google Patents [patents.google.com]
- 7. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.dk]
- 8. Effect of metal ions on the stability of metallothionein in the degradation by cellular fractions in vitro [pubmed.ncbi.nlm.nih.gov]
- 9. The Role of Metal Ions in Biology, Biochemistry and Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. web.mit.edu [web.mit.edu]
- 12. ehs.umich.edu [ehs.umich.edu]
stability of 3,5-Difluoro-4-methylbenzonitrile in acidic conditions
Technical Support Center: 3,5-Difluoro-4-methylbenzonitrile
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions regarding the stability of this compound, particularly under acidic conditions. Our goal is to equip you with the scientific rationale and practical steps needed to ensure the integrity of your experiments.
Troubleshooting Guide: Stability Issues in Acidic Media
This section addresses specific problems you may encounter when working with this compound in acidic environments.
Issue 1: Unexpected Peaks Observed in HPLC/GC-MS Analysis After Acidic Workup
Scenario: You've performed a reaction and used an acidic aqueous solution (e.g., 1M HCl) during the workup. Your subsequent chromatographic analysis shows the depletion of the starting material and the appearance of a new, more polar peak.
Potential Cause: Acid-catalyzed hydrolysis of the nitrile functional group. The nitrile (-C≡N) group is susceptible to hydrolysis under acidic conditions, which typically proceeds in two stages: first to the corresponding amide (3,5-Difluoro-4-methylbenzamide) and then to the carboxylic acid (3,5-Difluoro-4-methylbenzoic acid)[1][2][3][4]. The carboxylic acid is significantly more polar and will have a different retention time.
Recommended Solutions:
-
Minimize Contact Time with Acid: If the desired compound is the nitrile, reduce the duration of the acidic wash to the absolute minimum required.
-
Use Milder Acidic Conditions: Switch from strong acids like HCl or H₂SO₄ to weaker acids such as dilute acetic acid or a buffered solution (e.g., ammonium acetate) if the process allows.
-
Lower the Temperature: Perform the acidic workup at a lower temperature (e.g., 0-5 °C) to significantly decrease the rate of hydrolysis.
-
Confirm Identity of Byproduct: Isolate the byproduct or use a reference standard of 3,5-Difluoro-4-methylbenzoic acid to confirm its identity via co-injection in HPLC or by mass spectrometry[5].
Issue 2: Low or Inconsistent Yields in Reactions Conducted in Strong Acid
Scenario: You are using this compound as a starting material in a reaction that requires strong acidic conditions (e.g., nitration, sulfonation), and you are observing lower than expected yields of your desired product.
Potential Causes:
-
Competitive Hydrolysis: As in Issue 1, the primary degradation pathway is the hydrolysis of the nitrile group[3][4]. The rate of this hydrolysis is dependent on acid concentration, temperature, and time[1][6].
-
Aromatic Ring Stability: The benzonitrile ring itself is relatively stable. The two fluorine atoms are strongly electron-withdrawing, which deactivates the ring toward electrophilic aromatic substitution. However, very harsh conditions could potentially lead to side reactions, although this is less likely than nitrile hydrolysis. The presence of fluorine can also influence the reactivity and stability of the molecule in complex ways[7][8].
Recommended Solutions:
-
Conduct a Forced Degradation Study: Before running the full-scale reaction, perform a small-scale stress test to determine the stability of your starting material under the proposed reaction conditions (see Protocol 1 below)[9][10][11].
-
Optimize Reaction Conditions: Systematically vary the temperature, reaction time, and acid concentration to find a window where the desired reaction proceeds efficiently while minimizing the degradation of the nitrile.
-
Protecting Group Strategy: In extreme cases where hydrolysis is unavoidable, consider if the reaction can be performed on a precursor molecule, with the nitrile group being introduced at a later, less acidic stage of the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for the degradation of this compound in acid?
A1: The primary degradation pathway is the acid-catalyzed hydrolysis of the nitrile group. The mechanism involves an initial protonation of the nitrile nitrogen, making the carbon atom more electrophilic. A water molecule then acts as a nucleophile, attacking this carbon. Following a series of proton transfers (tautomerization), a primary amide intermediate is formed. This amide can then undergo further acid-catalyzed hydrolysis to yield the corresponding carboxylic acid and an ammonium ion[1][2][3].
Q2: How do the fluorine and methyl substituents on the aromatic ring affect the stability of the nitrile group?
A2: The substituents have competing electronic effects.
-
Fluorine Atoms: As highly electronegative atoms, the two fluorine atoms exert a strong electron-withdrawing inductive effect (-I effect). This effect withdraws electron density from the aromatic ring and the nitrile carbon, making the carbon more electrophilic and potentially more susceptible to nucleophilic attack by water[7][12].
-
Methyl Group: The methyl group is electron-donating through an inductive effect (+I effect) and hyperconjugation. This effect slightly counteracts the electron-withdrawing nature of the fluorine atoms.
The net effect is that the nitrile group is still activated towards hydrolysis compared to unsubstituted benzonitrile, but the overall stability will be highly dependent on the specific conditions (acid strength, temperature)[13].
Q3: Is the C-F bond stable under typical acidic conditions?
A3: Generally, the carbon-fluorine bond on an aromatic ring is very strong and stable under most acidic conditions encountered in organic synthesis. Cleavage of this bond typically requires very harsh conditions or specific catalytic systems not commonly used in routine workups or reactions[14]. You should not expect defluorination to be a significant degradation pathway under standard acidic protocols.
Q4: What analytical methods are recommended for monitoring the stability of this compound?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective method. It can easily separate the non-polar nitrile from its more polar hydrolysis products (amide and carboxylic acid)[15][16][17][18]. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, though derivatization may be necessary for the carboxylic acid to improve its volatility[16].
Protocols and Data
Protocol 1: Forced Degradation Study - Acidic Conditions
This protocol is designed to assess the stability of this compound to acid, as recommended by ICH guidelines for pharmaceutical development[10][11][19].
Objective: To determine the rate and extent of degradation in a controlled acidic environment.
Materials:
-
This compound
-
1M Hydrochloric Acid (HCl)
-
Methanol or Acetonitrile (HPLC grade)
-
HPLC system with a C18 column
-
pH meter, volumetric flasks, pipettes
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile.
-
Stress Sample Preparation: In a vial, add a known volume of the stock solution and an equal volume of 1M HCl. This creates a 0.5 mg/mL solution in 1:1 acetonitrile/1M HCl.
-
Control Sample: Prepare a control sample by adding the same volume of stock solution to an equal volume of water instead of acid.
-
Incubation: Place the stress and control samples in a controlled temperature environment (e.g., 60 °C).
-
Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
Quenching and Dilution: Neutralize the aliquot with a suitable base (e.g., 1M NaOH) and dilute it with the mobile phase to a concentration suitable for HPLC analysis.
-
HPLC Analysis: Analyze the samples by HPLC. Monitor the disappearance of the parent peak and the appearance of any degradation products. Calculate the percentage of degradation over time.
Table 1: Example Data from Forced Degradation Study
| Time (hours) | Condition | % Degradation of Parent Compound | % Area of Primary Degradant (Carboxylic Acid) |
| 0 | 1M HCl, 60°C | 0% | 0% |
| 2 | 1M HCl, 60°C | 3.2% | 3.1% |
| 4 | 1M HCl, 60°C | 6.5% | 6.4% |
| 8 | 1M HCl, 60°C | 12.8% | 12.6% |
| 24 | 1M HCl, 60°C | 35.1% | 34.8% |
Note: Data is illustrative and will vary based on precise experimental conditions.
Visualizations
Mechanism of Acid-Catalyzed Nitrile Hydrolysis
Caption: Acid-catalyzed hydrolysis pathway from nitrile to carboxylic acid.
Experimental Workflow for Stability Assessment
Caption: Workflow for conducting a forced degradation study.
References
- The acid-catalysed hydrolysis of benzonitrile. Journal of the Chemical Society, Perkin Transactions 2. [Link]
- Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
- Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH). [Link]
- The mechanism for acidic hydrolysis of a nitrile resembles the ba... | Study Prep. Pearson+. [Link]
- A comparison of the C—CN bond activation of substituted benzonitriles with [Ni(dmpe)] fragment using DFT calculations. University of Texas Rio Grande Valley ScholarWorks. [Link]
- Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
- Forced Degradation Study as per ICH Guidelines: Wh
- The acid-catalysed hydrolysis of benzonitrile. Semantic Scholar. [Link]
- Understanding Forced Degradation Studies: A Critical Step in Drug Development. Apicule. [Link]
- Mechanism of the hydrolysis of benzonitrile to benzoic acid. Prezi. [Link]
- EXP13 Hydrolysis of Benzonitrile. Scribd. [Link]
- Fluorinated Aromatic Compounds.
- Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Chemistry Stack Exchange. [Link]
- HPLC Methods for analysis of Benzonitrile.
- Modern Synthesis Processes and Reactivity of Fluorinated Compounds: Progress in Fluorine Science.
- HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. SIELC Technologies. [Link]
- The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. [Link]
- 3,5-Difluoro-4-methylbenzoic acid. PubChem. [Link]
Sources
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- 2. The mechanism for acidic hydrolysis of a nitrile resembles the ba... | Study Prep in Pearson+ [pearson.com]
- 3. The acid-catalysed hydrolysis of benzonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. scribd.com [scribd.com]
- 5. 3,5-Difluoro-4-methylbenzoic acid | C8H6F2O2 | CID 10888371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ajpsonline.com [ajpsonline.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. pubs.acs.org [pubs.acs.org]
- 15. helixchrom.com [helixchrom.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column | SIELC Technologies [sielc.com]
- 18. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 19. apicule.com [apicule.com]
Technical Support Center: Managing Exothermic Reactions in the Synthesis of 3,5-Difluoro-4-methylbenzonitrile
Welcome to the technical support center for the synthesis of 3,5-Difluoro-4-methylbenzonitrile. This guide is designed for researchers, chemists, and drug development professionals who are working with or scaling up this important chemical intermediate. The synthesis, typically proceeding through a Sandmeyer reaction, involves highly exothermic steps and the formation of unstable intermediates. This resource provides in-depth troubleshooting advice and answers to frequently asked questions to ensure a safe, controlled, and high-yield reaction.
Section 1: Understanding the Core Thermal Hazards
The conversion of 3,5-Difluoro-4-methylaniline to this compound is a classic two-stage process, each with a significant and potentially hazardous exotherm. The primary challenge is managing the formation and subsequent reaction of an unstable aryl diazonium salt.[1][2]
-
Diazotization: The reaction of the primary aromatic amine with a nitrite source (typically sodium nitrite) in a strong acid to form the diazonium salt. This process is rapid and highly exothermic.[3] The diazonium salt itself is thermally sensitive and can decompose violently if the temperature is not strictly controlled, leading to a rapid release of nitrogen gas and potential for a runaway reaction.[2][4]
-
Sandmeyer Cyanation: The copper(I)-catalyzed displacement of the diazonium group with a cyanide nucleophile. This is also a significantly exothermic step, driven by the formation of a stable aromatic C-CN bond and the irreversible loss of nitrogen gas.[1][5]
The overall workflow requires careful management of heat at each stage to prevent side reactions, decomposition, and ensure the safety of the operation.
Caption: High-level workflow for the synthesis of this compound.
| Reaction Stage | Key Operation | Primary Thermal Hazard | Consequence of Lost Control |
| Diazotization | Slow addition of NaNO₂ to acidic amine solution | Rapid, high-energy exotherm from diazotization reaction. | Thermal runaway, rapid decomposition of diazonium salt, excessive N₂ gas evolution, potential for vessel over-pressurization.[2][3] |
| Intermediate Handling | Transfer/use of diazonium salt solution | Thermal decomposition of the unstable diazonium salt. | Loss of yield, formation of phenolic impurities, uncontrolled gas release. The salt can be explosive if isolated and dried.[4][6] |
| Sandmeyer Cyanation | Slow addition of diazonium salt to CuCN | Exothermic displacement of the diazonium group. | Temperature spike can accelerate decomposition, leading to side-product formation (e.g., biaryls) and reduced yield.[1] |
Section 2: Troubleshooting Guide
Q: My reaction temperature is spiking uncontrollably during the sodium nitrite addition. What should I do and what caused this?
A: Immediate Action: Immediately stop the addition of the sodium nitrite solution. Increase the efficiency of your cooling bath (e.g., by adding more ice/dry ice). Ensure vigorous stirring to dissipate any local hot spots. Do not resume addition until the temperature is stabilized back within the 0-5 °C range.
Root Cause Analysis: A temperature spike occurs when the rate of heat generation exceeds the rate of heat removal. This is typically caused by:
-
Addition Rate is Too Fast: This is the most common cause. You are adding the nitrite faster than your cooling system can handle.[7]
-
Insufficient Cooling: The cooling bath may be too small, not cold enough, or making poor thermal contact with the reaction flask.
-
Poor Stirring: Inefficient stirring creates localized hot spots where the reaction accelerates, leading to a sudden, wider temperature increase.[8]
Q: The reaction mixture turned dark brown or black after adding the diazonium salt to the copper cyanide solution. What happened?
A: This coloration often indicates decomposition and the formation of side products. The Sandmeyer reaction proceeds via a radical mechanism, and if not properly controlled, side reactions can occur.[5][9]
Root Cause Analysis:
-
Temperature Excursion: If the temperature rose significantly during the addition of the diazonium salt, it could have decomposed prematurely, leading to the formation of tars and other colored impurities.
-
Poor Quality Reagents: The copper(I) cyanide could be oxidized to copper(II), which is less effective and can promote different reaction pathways.
-
Incorrect Stoichiometry: An improper ratio of reagents can lead to incomplete reaction or side reactions.
Q: I'm observing excessive gas evolution during the diazotization step, even when the temperature is within range. Is this normal?
A: A smooth, controlled evolution of nitrogen (N₂) gas is expected during the subsequent Sandmeyer step, not the diazotization. Significant gas evolution during diazotization indicates the premature decomposition of your diazonium salt intermediate.[2]
Root Cause Analysis:
-
Local Hot Spots: Even if your thermocouple reads 5 °C, poor stirring can allow areas of the reaction to overheat, causing localized decomposition.
-
Acid Concentration: The stability of the diazonium salt is highly dependent on the nature and concentration of the acid. An incorrect acid concentration can affect stability.
-
Contaminants: Certain impurities in the starting amine could catalyze decomposition.
Q: How do I safely quench the reaction if I suspect unreacted diazonium salt or nitrous acid remains?
A: It is critical to quench any residual reactive species before work-up.
-
Quenching Excess Nitrous Acid: Before the Sandmeyer step, you can check for excess nitrous acid using starch-iodide paper (will turn blue/black). If present, it can be quenched by the slow addition of a small amount of urea or sulfamic acid until the test is negative. This prevents unwanted side reactions.[4]
-
Quenching Unreacted Diazonium Salts: After the Sandmeyer reaction is complete, any remaining diazonium salt can be quenched by adding a nucleophile that leads to a stable product. A common method is to add the reaction mixture to a well-stirred, cold solution of a reducing agent like hypophosphorous acid (H₃PO₂), which will reduce the diazonium salt to an arene.[10] Always perform quenching slowly and with continued cooling.
Section 3: Frequently Asked Questions (FAQs)
Q: What is the optimal temperature range for the diazotization of 3,5-Difluoro-4-methylaniline and why is it so critical?
A: The optimal temperature range is 0-5 °C . This low temperature is crucial for the stability of the formed aryl diazonium salt.[2][11] Above 5-10 °C, the rate of decomposition increases exponentially. This decomposition is not only detrimental to yield (as the intermediate is destroyed) but is also a major safety hazard due to the rapid release of N₂ gas, which can lead to over-pressurization and thermal runaway.[3]
Q: Can I pre-mix the sodium nitrite with the aniline before adding acid?
A: Absolutely not. Diazotization requires the in situ formation of nitrous acid (HNO₂) from sodium nitrite and a strong acid.[10][12] Adding acid to a mixture of aniline and sodium nitrite would result in an uncontrolled, instantaneous, and violently exothermic reaction that is extremely dangerous. The correct and safe procedure is always to add the nitrite solution slowly to the cold, acidic solution of the amine.
Q: What are the primary signs of diazonium salt decomposition?
A: Be vigilant for the following signs:
-
Unexpected Gas Evolution: Bubbling or frothing during the diazotization step or while the salt is being held.
-
Color Change: The solution may darken significantly, often to a deep red, brown, or black.
-
Temperature Rise: A spontaneous increase in temperature without any reagent being added is a clear sign of decomposition.
Q: What are the key safety considerations when scaling up this synthesis?
A: Scaling up presents significant challenges, primarily related to heat transfer.
-
Surface-Area-to-Volume Ratio: As the reactor volume increases, the surface area available for cooling does not increase proportionally. This makes heat removal less efficient and increases the risk of a runaway reaction.[1]
-
Reaction Calorimetry: Before any significant scale-up, it is highly recommended to perform reaction calorimetry studies (e.g., using an RC1 calorimeter) to quantify the heat of reaction and determine the maximum temperature rise under adiabatic conditions (ΔTad). This data is essential for ensuring your cooling capacity is sufficient for the larger scale.[1][3]
-
Controlled Addition: At scale, the addition of reagents must be precisely controlled with calibrated pumps, and the rate must be tied to the reaction temperature to prevent accumulation of unreacted reagents.
Section 4: Field-Proven Experimental Protocol
Disclaimer: This protocol is for informational purposes only. All chemical reactions should be performed by trained professionals with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[13]
Part A: Preparation of the Diazonium Salt Solution (In Situ)
-
Setup: In a three-neck flask equipped with a mechanical stirrer, a thermocouple, and an addition funnel, add 3,5-Difluoro-4-methylaniline (1.0 eq).
-
Acidification: Add a suitable solvent (e.g., water) and concentrated sulfuric acid (approx. 3.0 eq) slowly, keeping the temperature below 20 °C with an ice bath. Stir until a clear solution or fine slurry is formed.
-
Cooling: Cool the mixture to 0-2 °C using an ice-salt or dry ice-acetone bath. Ensure the thermocouple is measuring the internal temperature of the liquid.
-
Nitrite Solution: In a separate beaker, prepare a solution of sodium nitrite (NaNO₂, 1.05 eq) in deionized water.
-
Diazotization: Add the sodium nitrite solution dropwise via the addition funnel to the stirred aniline solution. Crucially, maintain the internal temperature at all times between 0-5 °C. The addition should be slow enough that a single drop causes no more than a 1-2 °C rise. This step may take 1-2 hours.
-
Hold: Once the addition is complete, stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes. Use this solution immediately in the next step. Do not store it.[4]
Part B: Sandmeyer Cyanation
-
Catalyst Setup: In a separate, larger reaction flask equipped with a mechanical stirrer and thermocouple, add copper(I) cyanide (CuCN, 1.2 eq) and a suitable solvent (e.g., toluene and water).
-
Cooling: Cool the CuCN slurry to a temperature appropriate for the cyanation, typically around 10-15 °C, but this should be optimized for your specific conditions.
-
Addition: Slowly add the cold diazonium salt solution from Part A to the stirred CuCN slurry via a cannula or addition funnel. This addition is also exothermic. Control the addition rate to maintain the desired reaction temperature.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature or gently heat it (e.g., to 40-50 °C) to ensure the reaction goes to completion. Monitor by TLC or HPLC.
Section 5: Visualization - Exotherm Management Decision Tree
This diagram outlines the logical steps to take upon observing a temperature deviation during an exothermic addition step.
Caption: Decision tree for managing a temperature excursion during the reaction.
References
- Scale-Up and Safety Evaluation of a Sandmeyer Reaction. ACS Publications.
- Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials. Organic Process Research & Development - ACS Publications.
- Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. MDPI.
- Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH.
- Preparation method of 3-fluoro-4-methylbenzonitrile. Google Patents.
- Preparation method of 3, 4-difluorobenzonitrile. Google Patents.
- Sandmeyer reaction. Wikipedia.
- Data showing conversions attained at different reaction conditions. ResearchGate.
- Sandmeyer Reaction. Organic Chemistry Portal.
- Sandmeyer Reaction. GeeksforGeeks.
- Sandmeyer Reaction Mechanism. BYJU'S.
- Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Organic Syntheses.
- Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). PMC - PubMed Central.
- Sandmeyer reaction (video). Khan Academy.
- The in situ generation and reactive quench of diazonium compounds in the synthesis of azo compounds in microreactors. PMC - PubMed Central.
- Diazotization reaction. Sathee NEET.
- Multicomponent, flow diazotization/Mizoroki-Heck coupling protocol: dispelling myths about working with diazonium salts. PubMed.
- Diazotization workup neutralization question. Reddit.
- Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry.
- Diazotisation. Organic Chemistry Portal.
- Reaction mechanism and thermal hazard assessment of diazotization for 2-aminonaphthalene-1,5-disulfonic acid (2-ANDSA). Maximum Academic Press.
- Making diazonium chemistry safer. C&EN Global Enterprise - ACS Publications.
- Diazotization reaction: Mechanism and Uses. Online Chemistry notes.
- SAFETY DATA SHEET. Fisher Scientific.
- Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran. Google Patents.
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removal of unreacted starting materials from 3,5-Difluoro-4-methylbenzonitrile
Welcome to the Technical Support Center for the purification of 3,5-Difluoro-4-methylbenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for overcoming common challenges in the isolation and purification of this key synthetic intermediate. Here, we move beyond simple protocols to explain the underlying principles of purification strategies, empowering you to make informed decisions in your laboratory work.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: What are the most common impurities encountered in the synthesis of this compound?
The impurity profile of your crude this compound is intrinsically linked to the synthetic route employed. Common nitrile synthesis methods include the cyanation of a corresponding benzyl halide or the dehydration of an oxime derived from an aldehyde.[1][2] Therefore, the most probable impurities are unreacted starting materials or intermediates.
Common Potential Impurities:
-
Unreacted Starting Materials:
-
3,5-Difluorobenzyl bromide
-
3,5-Difluorobenzaldehyde
-
3,5-Difluoro-4-methylbenzyl alcohol
-
Partially fluorinated benzonitrile derivatives
-
-
Reaction By-products:
-
Oxime intermediates (if synthesizing from an aldehyde)
-
Products of side reactions, such as hydrolysis of the nitrile to the corresponding carboxylic acid or amide.
-
A summary of the physical properties of the target compound and its likely precursors is provided in the table below to aid in the selection of an appropriate purification strategy.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
| This compound | 153.14 | Not readily available | Solid |
| 3,5-Difluorobenzyl bromide | 207.02 | 65 °C / 4.5 mmHg[3][4] | Liquid at RT |
| 3,5-Difluorobenzaldehyde | 142.10 | 61-63 °C (43 mmHg)[5] | 17 °C[5] |
| 3,5-Difluoro-4-methylbenzyl alcohol | 156.14 | Not readily available | Solid |
Q2: Which analytical techniques are most suitable for assessing the purity of this compound?
A multi-technique approach is recommended for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for quantifying the purity of benzonitrile derivatives and separating them from closely related impurities.[6][7] A reverse-phase C18 or a specialized fluorinated stationary phase can be effective.[8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for identifying and quantifying volatile and semi-volatile impurities, such as unreacted starting materials and by-products in halogenated aromatic compounds.[9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the overall structure and can be used for quantitative analysis (qNMR) to determine purity against a certified internal standard.[4]
-
¹⁹F NMR: As a fluorine-containing compound, ¹⁹F NMR is a highly sensitive and specific technique for identifying and quantifying fluorinated impurities.[11][12] The natural abundance and high receptivity of the ¹⁹F nucleus make this a valuable tool.[11]
-
TROUBLESHOOTING PURIFICATION CHALLENGES
This section addresses specific issues you may encounter during the purification of this compound.
Problem 1: My crude product contains significant amounts of unreacted 3,5-Difluorobenzaldehyde.
Cause: Incomplete conversion of the aldehyde to the nitrile, which can occur in syntheses involving an oxime intermediate.[13]
Solution: A multi-step approach involving liquid-liquid extraction followed by either recrystallization or column chromatography is recommended.
Workflow Diagram: Removing Aldehyde Impurity
Caption: Decision workflow for removing aldehyde impurities.
Step-by-Step Protocol: Liquid-Liquid Extraction
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Aqueous Wash: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bisulfite (NaHSO₃). The bisulfite will form an adduct with the aldehyde, rendering it water-soluble and pulling it into the aqueous layer.
-
Separation: Separate the aqueous layer. Repeat the wash with fresh sodium bisulfite solution if necessary.
-
Brine Wash: Wash the organic layer with brine (saturated NaCl solution) to remove any residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the partially purified product.
Following extraction, assess the purity. If aldehyde or other impurities remain, proceed with recrystallization or column chromatography.
Problem 2: My crude product is contaminated with unreacted 3,5-Difluorobenzyl bromide.
Cause: Incomplete cyanation of the benzyl bromide starting material.[2]
Solution: Due to the similar polarities of the benzyl bromide and the target nitrile, a simple extraction may not be sufficient. Column chromatography is often the most effective method.
Step-by-Step Protocol: Column Chromatography
-
Stationary Phase: Use silica gel as the stationary phase. For compounds that may be sensitive to the acidic nature of silica, florisil or alumina can be considered.[6]
-
Mobile Phase Selection: Determine a suitable mobile phase using thin-layer chromatography (TLC). A good starting point is a mixture of a non-polar solvent like hexanes or heptane with a more polar solvent such as ethyl acetate or dichloromethane. The goal is to achieve good separation between the spots corresponding to your product and the benzyl bromide impurity.
-
Column Packing: Prepare a well-packed silica gel column.
-
Loading: Load the crude product onto the column. It can be loaded as a concentrated solution in the mobile phase or dry-loaded by adsorbing it onto a small amount of silica gel.
-
Elution: Elute the column with the chosen mobile phase, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Column Chromatography Workflow
Caption: Workflow for purification by column chromatography.
Problem 3: My product has a persistent color, even after initial purification.
Cause: The presence of highly polar, colored impurities.
Solution: Recrystallization with the addition of activated charcoal is an effective method for removing colored impurities.
Step-by-Step Protocol: Recrystallization with Activated Charcoal
-
Solvent Selection: Choose a suitable recrystallization solvent or solvent system. The ideal solvent will dissolve the product well at elevated temperatures but poorly at room temperature. Common choices for aromatic nitriles include ethanol, isopropanol, toluene, or a mixture of a good solvent (like DCM or ethyl acetate) and a poor solvent (like hexanes or heptane).[11][14]
-
Dissolution: In an Erlenmeyer flask, dissolve the impure solid in a minimal amount of the chosen hot solvent.
-
Charcoal Treatment: Once the solid is dissolved, remove the flask from the heat source and add a small amount of activated charcoal (a spatula tip is usually sufficient).
-
Hot Filtration: Reheat the solution to boiling and perform a hot gravity filtration through a fluted filter paper to remove the charcoal and any other insoluble impurities. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Cooling: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Troubleshooting Recrystallization
Caption: Recrystallization process for decolorizing the product.
References
- Oxford Instruments. (n.d.). NMR | Fluorine Spectroscopy.
- SIELC Technologies. (n.d.). HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column.
- SIELC Technologies. (n.d.). Separation of Benzonitrile, m-chloro- on Newcrom R1 HPLC column.
- Yamazaki, T., et al. (2017). A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. Journal of Chemical Metrology, 11(1), 16-22.
- BenchChem. (2025). Application Note & Protocol: Recrystallization of 3,5-Difluoro-4-methoxybenzonitrile.
- University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography.
- BenchChem. (n.d.). Technical Support Center: Recrystallization of 2-Amino-3,5-difluorobenzonitrile.
- University of Calgary, Department of Chemistry. (n.d.). Column chromatography.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup.
- Appiah, C., et al. (2018). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate).
- Scribd. (n.d.). Organic Compound Purification Guide.
- PubMed Central (PMC). (2018). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate).
- LCGC International. (2003). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
- Google Patents. (n.d.). CN103539699A - Process for synthesizing 3,4-difluorobenzonitrile.
- Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration.
- Semantic Scholar. (n.d.). Gas chromatography mass spectrometry computer analysis of volatile halogenated hydrocarbons in man and his environment--A multimedia environmental study.
- BenchChem. (2025).
- PubMed. (2012). Synthesis of aromatic nitriles using nonmetallic cyano-group sources.
- Royal Society of Chemistry. (2019). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent.
- RSC Publishing. (2019). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent.
- StudySmarter. (2023). Nitrile Synthesis: Kolbe, Acid, Aromatic Techniques.
- PubMed. (2019). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent.
- PubChem. (n.d.). 3,5-Difluorobenzyl bromide.
- Chemistry LibreTexts. (2025). 20.7: Chemistry of Nitriles.
- PubChem. (n.d.). 3,5-Difluorobenzaldehyde.
- Royal Society of Chemistry. (2019). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent.
- Google Patents. (n.d.). US2449643A - Benzonitrile production from benzene or diphenyl and hcn.
- BenchChem. (n.d.). Application Notes and Protocols: 3,5-Diamino-4-methylbenzonitrile in the Development of Novel Dyes.
- PubChem. (n.d.). 3-Fluoro-4-methylbenzonitrile.
- Master Organic Chemistry. (2020). Common Solvents Used in Organic Chemistry: Table of Properties.
- PubChem. (n.d.). 3,5-Difluoro-4-nitrobenzonitrile.
- BenchChem. (n.d.).
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- 4. 3,5-Difluorobenzyl bromide | 141776-91-2 [chemicalbook.com]
- 5. 3,5-Difluorobenzaldehyde | 32085-88-4 [chemicalbook.com]
- 6. Purification [chem.rochester.edu]
- 7. 3-Fluoro-4-methylbenzonitrile synthesis - chemicalbook [chemicalbook.com]
- 8. chromatographyonline.com [chromatographyonline.com]
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- 10. Synthesis of aromatic nitriles using nonmetallic cyano-group sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
troubleshooting low conversion in 3,5-Difluoro-4-methylbenzonitrile reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 3,5-Difluoro-4-methylbenzonitrile. This guide is designed to provide in-depth troubleshooting assistance for common synthetic challenges, particularly low reaction conversion. As a versatile building block in medicinal chemistry and materials science, understanding its reactivity is key to successful outcomes. This document, structured in a question-and-answer format, offers field-proven insights and scientifically grounded protocols to help you optimize your reactions.
Part 1: Foundational Troubleshooting & FAQs
Before diving into reaction-specific issues, it's crucial to ensure the fundamentals are in place. Low conversion often stems from basic experimental parameters that are easily overlooked.
Q1: My reaction with this compound has stalled or shows very low conversion by TLC/LCMS. What are the first things I should check?
A1: Always begin with the most fundamental parameters before altering core reaction chemistry.
-
Purity of Starting Materials: Verify the purity of your this compound and all other reagents. Impurities, even in small amounts, can poison catalysts or act as inhibitors. The toxicological properties of this compound have not been fully investigated, so proper handling is essential.[1]
-
Solvent Quality: Ensure you are using a dry, anhydrous solvent, especially for moisture-sensitive reactions like those involving organometallics or strong bases. Consider purifying the solvent if you suspect contamination.
-
Inert Atmosphere: For many reactions, particularly those involving palladium catalysts (e.g., Suzuki coupling) or strong bases (e.g., organolithiums), maintaining a strict inert atmosphere (Nitrogen or Argon) is critical to prevent degradation of reagents and catalysts.
-
Temperature Control: Confirm that the reaction is being maintained at the correct temperature. Inaccurate temperature readings can drastically affect reaction rates.
-
Reagent Stoichiometry: Double-check your calculations to ensure all reagents were added in the correct molar ratios.
Part 2: Reaction-Specific Troubleshooting Guides
This section addresses common reaction classes where this compound or its derivatives are used and where low conversion is a frequent problem.
Section 2.1: Nucleophilic Aromatic Substitution (SNA_r_)
The two electron-withdrawing fluorine atoms on the aromatic ring make it highly susceptible to nucleophilic aromatic substitution (SNA_r_).[2] This is a powerful method for introducing new functional groups, but achieving high conversion requires careful optimization.
Q2: I am attempting to displace one of the fluorine atoms with a nucleophile (e.g., an amine or alkoxide) but am observing low conversion. Why is this happening?
A2: Low conversion in SNA_r_ reactions on this substrate can be attributed to several factors related to the reaction mechanism, which proceeds via a negatively charged Meisenheimer complex.[3][4]
-
Nucleophile Strength: The attacking nucleophile may not be strong enough to attack the electron-deficient ring effectively.
-
Base Inefficiency: If your nucleophile is neutral (like an amine or alcohol), a base is required to either deprotonate it, increasing its nucleophilicity, or to scavenge the HF generated. An inappropriate or weak base can stall the reaction.
-
Solvent Choice: Polar aprotic solvents (e.g., DMSO, DMF, NMP) are typically required to dissolve the reagents and stabilize the charged Meisenheimer intermediate, facilitating the reaction.[2]
-
Leaving Group Ability: In the context of SNA_r_, fluoride is an excellent leaving group. This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine polarizing the C-F bond.[5][6] If the reaction is still slow, the issue likely lies elsewhere.
Q3: How can I systematically optimize my SNA_r_ reaction for higher conversion?
A3: A systematic approach is best. Isolate one variable at a time. The following table provides a starting point for optimization.
| Parameter | Initial Condition | Optimization Strategy | Rationale |
| Nucleophile | 1.1 eq. R-NH₂ | Increase to 1.5-2.0 eq. | Drives the equilibrium towards the product. |
| Base | K₂CO₃ | Switch to a stronger base like Cs₂CO₃ or NaH (for alcohols). | A stronger base will more effectively deprotonate the nucleophile or trap the HF byproduct. |
| Solvent | THF | Switch to a higher-boiling polar aprotic solvent like DMSO or DMF. | These solvents are better at stabilizing the charged intermediate complex required for the reaction.[2] |
| Temperature | 80 °C | Increase temperature in 20 °C increments (e.g., to 100 °C, then 120 °C). | Provides the necessary activation energy for the nucleophilic attack. |
SNA_r_ Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting low conversion in SNA_r_ reactions.
Caption: A step-by-step decision diagram for troubleshooting SNA_r_ reactions.
Section 2.2: Hydrolysis of the Nitrile Group
The nitrile group is a versatile functional handle that can be hydrolyzed to a primary amide or further to a carboxylic acid. Controlling the extent of this hydrolysis is a common challenge.[7][8]
Q4: I am trying to hydrolyze the nitrile to the corresponding carboxylic acid, but the reaction is incomplete, leaving starting material and the intermediate amide.
A4: Driving the hydrolysis to completion requires harsh conditions because the intermediate amide is less reactive than the starting nitrile.[9]
-
Insufficiently Harsh Conditions: Mild acidic or basic conditions may only be sufficient to form the amide.
-
Recommendations:
-
Acid-Catalyzed: Use a high concentration of a strong acid, such as 6M H₂SO₄ or concentrated HCl, and heat the reaction to reflux for an extended period (12-24 hours).[10]
-
Base-Catalyzed: Use a high concentration of a strong base, such as 6M NaOH or KOH, at reflux. Note that this will yield the carboxylate salt, which must be neutralized in an acidic workup to produce the carboxylic acid.[11]
-
Q5: My goal is to selectively synthesize the primary amide, but I am getting over-hydrolysis to the carboxylic acid. How can I stop the reaction at the amide stage?
A5: Stopping the hydrolysis at the amide is challenging because the conditions required to hydrolyze the nitrile can also hydrolyze the resulting amide.[10][11] The key is to use milder, more controlled conditions.
Protocol: Selective Hydrolysis of this compound to the Amide
This protocol uses controlled basic conditions to favor amide formation.
Materials:
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Hydrogen peroxide (30% aq. solution)
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in DMSO.
-
Add finely ground potassium carbonate (0.2 eq.).
-
Cool the mixture to 10-15 °C in an ice bath.
-
Slowly add hydrogen peroxide (30% aq., 3.0 eq.) dropwise, ensuring the internal temperature does not exceed 25 °C.
-
After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LCMS every 30 minutes.
-
Upon consumption of the starting material (typically 2-4 hours), quench the reaction by pouring it into cold water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide.
-
Purify the product by recrystallization or column chromatography.
Section 2.3: Suzuki-Miyaura Cross-Coupling
While this compound itself is not a direct partner for Suzuki coupling, its halogenated derivatives (e.g., a bromo- or iodo-substituted version) are common substrates. Low conversion in these critical C-C bond-forming reactions is a frequent hurdle.
Q6: My Suzuki coupling reaction between a halogenated derivative of this compound and a boronic acid is giving low yields. What are the most common points of failure?
A6: The Suzuki-Miyaura catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[12] A failure at any step will lead to low conversion.
-
Catalyst Deactivation: The Pd(0) active catalyst can be sensitive to air. Ensure the reaction is thoroughly degassed and run under an inert atmosphere.
-
Improper Base: The base is critical for activating the boronic acid to facilitate transmetalation.[13] The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can be substrate-dependent. If one base fails, screen others. Aqueous bases are often effective.
-
Poor Boronic Acid Quality: Boronic acids can dehydrate to form unreactive boroxine trimers upon storage. Use fresh, high-quality boronic acid or consider using a more stable boronate ester.
-
Ligand Choice: The phosphine ligand stabilizes the palladium center and facilitates the catalytic cycle. For electron-deficient aryl halides, electron-rich and bulky phosphine ligands like SPhos, XPhos, or RuPhos are often effective.[14]
Suzuki Coupling Troubleshooting Workflow
This diagram provides a systematic approach to optimizing a low-yielding Suzuki reaction.
Caption: A decision-making flowchart for troubleshooting Suzuki coupling reactions.
References
- Preparation method of 3-fluoro-4-methylbenzonitrile. (2019). Google Patents.
- Reactions of Nitriles. (n.d.). Chemistry Steps.
- Mastering Organic Synthesis with 3-Fluoro-4-methylbenzonitrile: A Chemist's Guide. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials. (2026). ACS Publications.
- Synthesis and Reactions of Nitriles. (n.d.). Chad's Prep.
- Nucleophilic aromatic substitution. (n.d.). Wikipedia.
- Nucleophilic Aromatic Substitution. (2019). Professor Dave Explains.
- Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. (2024). NIH National Library of Medicine.
- Chemistry of Nitriles. (2025). LibreTexts Chemistry.
- Chemistry of Nitriles. (n.d.). OpenStax.
- Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel. (2023). ACS Publications.
- 2,6-Difluorobenzonitrile. (n.d.). PubChem.
- Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps.
- Nucleophilic Aromatic Substitution EXPLAINED! (2025). Organic Chemistry with Victor.
- Suzuki-Miyaura Coupling. (2024). LibreTexts Chemistry.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Suzuki Coupling. (2020). Leyla Organic Chemistry.
- mechanism of amide hydrolysis. (2019). Chem Problem Solving.
- Regiospecific Suzuki coupling of 3,5-dichloroisothiazole-4-carbonitrile. (n.d.). Royal Society of Chemistry.
- Hydrolysis of Nitriles. (2021). Chemistry university.
- Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). (2024). Organic Chemistry with Victor.
- Preparation method of 3, 4-difluorobenzonitrile. (n.d.). Google Patents.
Sources
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- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Solvent Systems for 3,5-Difluoro-4-methylbenzonitrile Reactions
Welcome to the technical support guide for 3,5-Difluoro-4-methylbenzonitrile. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, field-tested guidance on optimizing solvent systems for the key transformations of this versatile synthetic intermediate. Instead of a rigid list of protocols, this guide uses a question-and-answer format to address the specific challenges and mechanistic considerations you may encounter in the lab.
Introduction: Why Solvent Choice is Paramount
This compound is a valuable building block, primarily due to its activated aromatic ring and the versatile nitrile functional group. The two fluorine atoms are positioned meta to the electron-withdrawing nitrile group, making the para position (C4, bearing the methyl group) and the fluorine-bearing carbons (C3, C5) highly relevant in different reaction types. However, harnessing its reactivity effectively is critically dependent on the reaction medium. The right solvent system can dramatically increase yield, improve selectivity, and minimize side reactions, while an unoptimized choice can lead to stalled reactions or complex purification challenges. This guide will explore the causality behind solvent selection for the two most common reaction classes involving this substrate: Nucleophilic Aromatic Substitution (SNAr) and Nitrile Group Transformations.
Part 1: Nucleophilic Aromatic Substitution (SNAr) Reactions
The fluorine atoms on the ring are excellent leaving groups in SNAr reactions, activated by the strong electron-withdrawing effect of the para-nitrile group. This allows for the facile introduction of a wide range of nucleophiles (O-, N-, S-based, etc.).
FAQ 1: What is the mechanistic role of the solvent in the SNAr reaction of this compound?
Answer: The solvent plays a multifaceted role that goes far beyond simply dissolving the reactants. The SNAr mechanism proceeds via a two-step addition-elimination pathway.
-
Nucleophilic Attack: The nucleophile attacks one of the fluorine-bearing carbons, breaking the aromaticity of the ring and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[1][2]
-
Leaving Group Elimination: The aromaticity is restored by the expulsion of a fluoride ion.
The solvent's primary role is to stabilize this charged Meisenheimer complex. Polar solvents are essential for this stabilization. Furthermore, the solvent choice directly impacts the reactivity of the nucleophile. Polar aprotic solvents are strongly preferred because they can solvate the counter-ion (e.g., K⁺ in K₂CO₃) while leaving the nucleophilic anion relatively "naked" and highly reactive.[3] In contrast, polar protic solvents form hydrogen bonds with the nucleophile, creating a "solvent cage" that blunts its reactivity and significantly slows the reaction rate.[4][5]
Caption: Simplified SNAr mechanism showing the critical Meisenheimer intermediate.
Troubleshooting Guide: SNAr Reactions
| Problem | Potential Solvent-Related Cause | Troubleshooting Steps & Rationale |
| Low or No Conversion | 1. Poor Nucleophile Reactivity: The nucleophile is being deactivated by the solvent. 2. Low Reactant Solubility: Substrate or base is not fully dissolved at the reaction temperature. 3. Presence of Water: Trace water in aprotic solvents can hydrolyze the base or protonate the nucleophile. | 1. Switch to a Polar Aprotic Solvent: If using a protic or borderline solvent (e.g., THF), switch to DMF, DMSO, or Acetonitrile. These solvents enhance nucleophilicity.[6][7] 2. Increase Temperature or Change Solvent: DMSO is an excellent choice for dissolving a wide range of reactants. Check solubility of all components before scaling up. 3. Use Anhydrous Solvent: Ensure your solvent is dry. For moisture-sensitive reactions, consider using freshly distilled solvent or solvent from a sealed bottle over molecular sieves. |
| Formation of Side Products | 1. Solvent Degradation: DMF can decompose at high temperatures (>150 °C) or in the presence of strong bases to form dimethylamine, which can act as a competing nucleophile. 2. Hydrolysis of Nitrile: Presence of water and base, especially at elevated temperatures, can lead to partial or full hydrolysis of the nitrile group to the amide or carboxylic acid.[8] | 1. Use an Alternative Solvent or Lower Temperature: Consider using DMSO or Sulfolane for high-temperature reactions. If DMF is necessary, keep the temperature below 120 °C if possible. 2. Ensure Anhydrous Conditions: Rigorously dry all reactants, solvents, and glassware. Running the reaction under an inert atmosphere (N₂ or Ar) is best practice. |
| Difficulty with Product Isolation/Purification | High-Boiling Solvent Residue: High-boiling polar aprotic solvents like DMSO or DMF are difficult to remove under vacuum. | 1. Perform an Aqueous Workup: After the reaction, quench with water and extract the product with a lower-boiling, immiscible organic solvent (e.g., Ethyl Acetate, MTBE). Multiple extractions may be needed. 2. Consider a Lower-Boiling Solvent: If the reaction proceeds efficiently at lower temperatures, Acetonitrile (BP: 82 °C) is a good alternative that is easily removed.[9] |
Experimental Protocol: Model SNAr Reaction
This protocol describes a general procedure for the substitution of a fluorine atom with a generic amine nucleophile.
-
To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Add a suitable anhydrous polar aprotic solvent (e.g., DMF, DMSO, or Acetonitrile) to achieve a concentration of approximately 0.1-0.5 M.
-
Add the amine nucleophile (1.1-1.5 eq).
-
Add a suitable inorganic base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq). The base acts as a proton scavenger.
-
Heat the reaction mixture to the desired temperature (typically 60-120 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with water and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Part 2: Transformations of the Nitrile Group
The nitrile moiety is a versatile functional group that can be hydrolyzed to a primary amide and subsequently to a carboxylic acid. The solvent system is key to controlling the extent of this transformation.
FAQ 2: How can I selectively hydrolyze the nitrile to the primary amide without over-hydrolyzing to the carboxylic acid?
Answer: This is a common challenge, as the amide intermediate is often more susceptible to hydrolysis than the starting nitrile.[10] The key is to use milder conditions and a solvent system that can control the activity of the reagents.
-
Acid-Catalyzed Hydrolysis: Using concentrated acids like H₂SO₄ or HCl in water will typically drive the reaction all the way to the carboxylic acid.[8][11] To stop at the amide, milder conditions are required. Some success has been reported using HCl at controlled, lower temperatures (e.g., 40 °C).[10]
-
Base-Catalyzed Hydrolysis: Strong bases (e.g., NaOH) in aqueous solutions with heating will also typically yield the carboxylate salt.[8] A milder approach involves using an alkaline solution of hydrogen peroxide.[12] The hydroperoxide anion is a selective nucleophile for the nitrile group.
-
Solvent-Mediated Selectivity: One of the most effective strategies is to modify the solvent system. It has been reported that using tert-butanol as a solvent can effectively halt the hydrolysis at the amide stage.[10] The bulky solvent may disfavor the formation of the tetrahedral intermediate required for the second hydrolysis step (amide to acid).
Caption: Controlling the outcome of nitrile hydrolysis.
Troubleshooting Guide: Nitrile Hydrolysis
| Problem | Potential Solvent-Related Cause | Troubleshooting Steps & Rationale |
| Reaction is Stalled (No Hydrolysis) | Inadequate Water Content or Low Temperature: Hydrolysis requires water as a reagent. The reaction is often slow at room temperature. | 1. Ensure Water is Present: If using a co-solvent, ensure sufficient water is present to act as the nucleophile. 2. Increase Temperature: Gently heat the reaction mixture. For many hydrolyses, reflux temperatures are required to achieve a reasonable rate.[8] |
| Mixture of Amide and Carboxylic Acid | Reaction Conditions are Intermediate in Severity: The conditions are strong enough to initiate the second hydrolysis step but not to drive it to completion. | 1. To Isolate Amide: Decrease temperature, reduce reaction time, or switch to a milder reagent system (e.g., H₂O₂/NaOH in aq. EtOH).[12] 2. To Isolate Carboxylic Acid: Increase temperature, prolong reaction time, or use a stronger acid/base catalyst to ensure complete conversion. |
General Guidance & Data
FAQ 3: What are the key properties to consider when selecting a solvent from scratch?
Answer: A logical workflow is essential.
Caption: Decision workflow for initial solvent selection.
Table: Common Solvents for Benzonitrile Reactions
| Solvent | Type | Dielectric Constant (ε) | Boiling Point (°C) | Key Considerations |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47 | 189 | Excellent solvating power for many salts; high boiling point can make removal difficult. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 37 | 153 | Good general-purpose solvent for SNAr; can decompose at high temperatures. |
| Acetonitrile (MeCN) | Polar Aprotic | 37.5 | 82 | Lower boiling point, easier to remove; good for moderate temperature SNAr.[9] |
| Tetrahydrofuran (THF) | Borderline Polar Aprotic | 7.5 | 66 | Lower polarity; less effective at promoting SNAr than DMSO/DMF but useful as a co-solvent. |
| Water (H₂O) | Polar Protic | 80 | 100 | Reactant in hydrolysis; deactivates nucleophiles in SNAr. |
| Ethanol (EtOH) | Polar Protic | 24.5 | 78 | Can act as a nucleophile; generally slows SNAr reactions. |
| tert-Butanol | Polar Protic | 12.5 | 82 | Bulky solvent used to improve selectivity in nitrile hydrolysis to the amide.[10] |
References
- Title: Hydrolysis of Nitriles Source: Chemguide URL:[Link]
- Title: Nitrile to Amide - Common Conditions Source: Organic Chemistry Portal URL:[Link]
- Title: Hydrolysis of nitriles Source: Lumen Learning - Organic Chemistry II URL:[Link]
- Title: Converting Nitriles to Amides Source: Chemistry Steps URL:[Link]
- Title: Acidic Hydrolysis of Nitriles To Amides Source: Master Organic Chemistry URL:[Link]
- Title: Polar Protic and Polar Aprotic Solvents Source: Chemistry Steps URL:[Link]
- Title: Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis Source: PubMed Central (PMC) URL:[Link]
- Title: Can aprotic solvents be non-polar as well as polar? Will the Sn1 and Sn2 reactions still work? Source: Quora URL:[Link]
- Title: Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination Source: ACS Publications - Organic Process Research & Development URL:[Link]
- Title: Nucleophilic Aromatic Substitution Source: Chemistry Steps URL:[Link]
- Title: Nucleophilic aromatic substitution Source: Wikipedia URL:[Link]
- Title: Electronic and solvent effects on kinetics of SNAr substitution reactions Source: ResearchG
- Title: 5.6 Nucleophilic Aromatic Substitution: SNAr Source: KPU Pressbooks - Organic Chemistry II URL:[Link]
- Title: Polar Protic? Polar Aprotic? Nonpolar? All About Solvents Source: Master Organic Chemistry URL:[Link]
- Title: Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives Source: PubMed Central (PMC) URL:[Link]
- Title: SNAr Solvents and Reagents Source: Wordpress URL:[Link]
- Title: Polar Protic Solvents and Polar Aprotic Solvents For SN1 & SN2 Reactions Source: YouTube - The Organic Chemistry Tutor URL:[Link]
- Title: Polar Protic vs Polar Aprotic Solvents in Organic Chemistry Source: YouTube - The Organic Chemistry Tutor URL:[Link]
Sources
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- 9. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]
byproduct formation in the synthesis of 3,5-Difluoro-4-methylbenzonitrile
Welcome to the technical support center for the synthesis of 3,5-Difluoro-4-methylbenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during the synthesis of this key intermediate. Our goal is to provide you with the technical insights and practical solutions necessary to optimize your synthetic route, improve yield, and ensure the purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
The two most prevalent methods for the synthesis of this compound are the Sandmeyer reaction and the Rosenmund-von Braun reaction.
-
Sandmeyer Reaction: This route typically starts from 3,5-difluoro-4-methylaniline. The aniline is first converted to a diazonium salt, which is then reacted with a cyanide source, commonly copper(I) cyanide, to yield the desired nitrile.[1][2]
-
Rosenmund-von Braun Reaction: This approach involves the cyanation of an aryl halide, such as 4-bromo-3,5-difluorotoluene, using copper(I) cyanide at elevated temperatures.[3][4]
A less common but documented route involves a multi-step synthesis starting from methyl 2-(4-cyano-2-fluorophenyl)acetate.[5]
Q2: I'm observing a significant amount of a phenolic byproduct in my Sandmeyer reaction. What is it and how can I prevent its formation?
The phenolic byproduct is likely 3,5-Difluoro-4-methylphenol . Its formation is a classic side reaction in the Sandmeyer synthesis, arising from the reaction of the intermediate diazonium salt with water.[1]
Causality and Prevention:
The diazonium salt is highly reactive and susceptible to nucleophilic attack by water, especially at elevated temperatures. To minimize the formation of 3,5-Difluoro-4-methylphenol, consider the following:
-
Strict Temperature Control: Maintain a low temperature (typically 0-5 °C) throughout the diazotization and cyanation steps. This reduces the rate of the undesired hydrolysis reaction.
-
Use of Anhydrous Solvents: While the diazotization is typically carried out in an aqueous medium, ensuring that subsequent steps and the cyanation reaction mixture are as anhydrous as possible can help.
-
Prompt Use of Diazonium Salt: The diazonium salt is unstable and should be used immediately after its formation to prevent decomposition.
Q3: My final product is contaminated with a high molecular weight impurity. What could it be?
In a Sandmeyer reaction, a common high molecular weight impurity is a biaryl byproduct . In this specific synthesis, the likely structure would be 2,2',6,6'-tetrafluoro-4,4'-dimethylbiphenyl .
Mechanism of Formation:
The Sandmeyer reaction proceeds through a radical mechanism.[1] The intermediate aryl radical (3,5-difluoro-4-methylphenyl radical) can dimerize to form the biaryl byproduct.
Mitigation Strategies:
-
Optimized Copper(I) Cyanide Concentration: Ensure an adequate concentration of the cyanide nucleophile to efficiently trap the aryl radical before it dimerizes.
-
Controlled Reaction Rate: A slow and controlled addition of the diazonium salt to the copper(I) cyanide solution can help maintain a low concentration of the aryl radical, thus disfavoring dimerization.
Q4: After performing a Rosenmund-von Braun reaction, I have a significant amount of starting material left, and my yield is low. What are the likely causes?
Low conversion in a Rosenmund-von Braun reaction is a common issue and can be attributed to several factors:
-
High Reaction Temperatures: While this reaction requires heat, excessively high temperatures can lead to the decomposition of the starting material and the product.[6]
-
Poor Quality of Copper(I) Cyanide: The purity and reactivity of CuCN are critical. Old or improperly stored reagent can be less effective.
-
Presence of Moisture: The Rosenmund-von Braun reaction is sensitive to water, which can lead to the formation of byproducts and reduce the efficiency of the cyanation.[3]
-
Solvent Choice: The use of a high-boiling point, polar aprotic solvent like DMF or DMSO is typical, but the choice and purity of the solvent can significantly impact the reaction outcome.[6]
Troubleshooting Guide: Byproduct Formation
This section provides a more in-depth look at specific byproducts and offers detailed troubleshooting steps.
| Byproduct | Likely Synthetic Route | Plausible Cause | Troubleshooting and Mitigation Strategies |
| 3,5-Difluoro-4-methylphenol | Sandmeyer | Reaction of diazonium salt with water (hydrolysis). | - Maintain strict temperature control (0-5 °C) during diazotization and cyanation.- Use the diazonium salt immediately after preparation.- Minimize the amount of water in the reaction mixture. |
| 2,2',6,6'-Tetrafluoro-4,4'-dimethylbiphenyl | Sandmeyer | Dimerization of the 3,5-difluoro-4-methylphenyl radical intermediate. | - Ensure a sufficient concentration of CuCN to trap the radical.- Control the rate of addition of the diazonium salt.- Consider the use of a radical scavenger in small amounts, though this may also reduce the desired product yield. |
| 3,5-Difluoro-4-methylbenzamide | Both | Partial hydrolysis of the nitrile product during workup or the reaction itself. | - Use anhydrous conditions, especially in the Rosenmund-von Braun reaction.- Perform the workup at lower temperatures and avoid prolonged exposure to acidic or basic conditions.[7] |
| 3,5-Difluoro-4-methylbenzoic acid | Both | Complete hydrolysis of the nitrile product. | - Similar to the amide, use anhydrous conditions and perform a neutral or mildly acidic/basic workup for a shorter duration.[7] |
| 4-Bromo-3,5-difluorotoluene (unreacted) | Rosenmund-von Braun | Incomplete reaction. | - Ensure high-purity CuCN.- Optimize reaction temperature and time.- Use a suitable high-boiling point, anhydrous solvent. |
| Dehalogenated byproduct (3,5-difluorotoluene) | Rosenmund-von Braun | Reductive dehalogenation of the starting aryl halide. | - This is a known side reaction in copper-mediated reactions.- Ensure the reaction is carried out under an inert atmosphere to minimize side reactions. |
Experimental Protocols
Protocol 1: Sandmeyer Synthesis of this compound
Step 1: Diazotization of 3,5-Difluoro-4-methylaniline
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 3,5-difluoro-4-methylaniline in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 15 minutes.
Step 2: Cyanation
-
In a separate flask, prepare a solution of copper(I) cyanide in a suitable solvent (e.g., a solution of sodium cyanide in water).
-
Cool this solution to 0-5 °C.
-
Slowly and carefully add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring, ensuring the temperature does not rise above 10 °C.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen gas ceases.
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Protocol 2: Rosenmund-von Braun Synthesis of this compound
-
In a dry, inert atmosphere (e.g., under nitrogen or argon), charge a flask with 4-bromo-3,5-difluorotoluene, copper(I) cyanide (ensure it is a fine powder), and a high-boiling point anhydrous solvent (e.g., DMF or NMP).
-
Heat the reaction mixture to a high temperature (typically 150-200 °C) with vigorous stirring.[3]
-
Monitor the reaction progress by GC or TLC. The reaction may take several hours to reach completion.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding an aqueous solution of ferric chloride or sodium cyanide to break up the copper complexes.
-
Extract the product with an organic solvent (e.g., toluene or ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Visualizing Reaction Pathways
Sandmeyer Reaction Workflow
Caption: Rosenmund-von Braun synthesis and potential byproduct pathways.
References
- Rosenmund, K. W.; Struck, E. Das am Ringkohlenstoff gebundene Halogen und sein Ersatz durch andere Substituenten. I. Mitteilung: Ersatz des Halogens durch die Carboxylgruppe. Ber. Dtsch. Chem. Ges. A/B1919, 52 (8), 1749–1756. [Link]
- CN107673994A, Preparation method of 3-fluoro-4-methylbenzonitrile, (2018).
- Organic Chemistry Portal. Rosenmund-von Braun Reaction. [Link]
- Wikipedia. Sandmeyer reaction. [Link]
- Wikipedia. Rosenmund–von Braun reaction. [Link]
- BYJU'S. Sandmeyer Reaction Mechanism. [Link]
- Master Organic Chemistry.
- CN109400500B, Preparation method of 3-fluoro-4-methylbenzonitrile, (2020).
- RSC Publishing. Reaction dynamics of the 4-methylphenyl radical (C6H4CH3; p-tolyl) with isoprene (C5H8) – formation of dimethyldihydronaphthalenes. Phys. Chem. Chem. Phys., 2014,16, 16805-16814. [Link]
- Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]
- MDPI. The Influence of Copper on Halogenation/Dehalogenation Reactions of Aromatic Compounds and Its Role in the Destruction of Polyhalogenated Aromatic Contaminants.
- PubMed Central (PMC). Recent trends in the chemistry of Sandmeyer reaction: a review. J Iran Chem Soc2022, 19, 1357–1401. [Link]
- Organic Syntheses. Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Org. Synth.2018, 95, 235. [Link]
Sources
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- 4. Sandmeyer Reaction [organic-chemistry.org]
- 5. 3-Fluoro-4-methylbenzonitrile synthesis - chemicalbook [chemicalbook.com]
- 6. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Guide to the 1H NMR Spectroscopic Analysis of 3,5-Difluoro-4-methylbenzonitrile: A Comparative Approach
In the landscape of drug discovery and materials science, the precise structural elucidation of novel organic molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, remains an indispensable tool for this purpose. This guide provides an in-depth analysis of the ¹H NMR spectrum of 3,5-Difluoro-4-methylbenzonitrile, a compound of interest due to its unique substitution pattern. By leveraging a comparative approach with structurally related analogues, we will dissect the electronic effects at play and provide a robust framework for its spectral interpretation.
The Structural Uniqueness of this compound
The ¹H NMR spectrum of this compound is dictated by the interplay of its substituents on the benzene ring. The electron-withdrawing nature of the nitrile (-CN) group and the two fluorine atoms, combined with the electron-donating character of the methyl (-CH₃) group, creates a distinct electronic environment for the aromatic protons. The fluorine atoms, positioned meta to the nitrile and ortho to the methyl group, exert a significant deshielding effect on the adjacent aromatic protons.[1][2] Concurrently, the methyl group provides a shielding influence. Understanding these competing effects is key to accurately assigning the proton signals.
Predicted ¹H NMR Spectrum of this compound
Based on established principles of substituent effects in NMR spectroscopy, we can predict the ¹H NMR spectrum of this compound. The molecule possesses a plane of symmetry, rendering the two aromatic protons chemically equivalent.
-
Aromatic Protons (H-2, H-6): These protons are situated ortho to the strongly electron-withdrawing nitrile group and ortho to a fluorine atom. This will result in a significant downfield shift. Furthermore, they will experience coupling to the adjacent fluorine atoms. We predict a triplet multiplicity for this signal due to coupling with the two equivalent fluorine atoms.
-
Methyl Protons (-CH₃): The methyl protons will appear as a singlet in the upfield region of the spectrum, characteristic of alkyl groups. A slight downfield shift from a typical methyl group on a benzene ring is expected due to the presence of the adjacent electron-withdrawing fluorine atoms.
The following diagram illustrates the structure and the key interactions influencing the proton chemical shifts.
Caption: Molecular structure of this compound.
A Comparative Spectroscopic Analysis
To substantiate our predictions, we will compare the expected spectrum of this compound with the experimental data of two key analogues: 4-methylbenzonitrile and 3,5-difluorobenzonitrile. This comparison will illuminate the individual and combined effects of the methyl and fluoro substituents.
| Compound | Aromatic Protons (ppm) | Multiplicity | Methyl Protons (ppm) | Multiplicity |
| This compound (Predicted) | ~7.5 - 7.7 | Triplet | ~2.3 - 2.5 | Singlet |
| 4-Methylbenzonitrile [3] | 7.27 (d), 7.52 (d) | Doublet | 2.42 | Singlet |
| 3,5-Difluorobenzonitrile [4] | ~7.3 - 7.5 | Multiplet | - | - |
Analysis of Comparative Data:
-
Effect of Fluorine: Comparing 4-methylbenzonitrile to our target molecule, the introduction of two fluorine atoms is predicted to shift the aromatic proton signals significantly downfield. This is a direct consequence of the strong deshielding effect of fluorine.[5]
-
Effect of Methyl Group: In contrast, when comparing 3,5-difluorobenzonitrile to our target, the addition of the electron-donating methyl group is expected to cause a slight upfield shift of the aromatic protons.
-
Multiplicity: The predicted triplet for the aromatic protons in this compound is a key distinguishing feature arising from coupling to the two equivalent fluorine atoms. This contrasts with the simple doublet of doublets observed for 4-methylbenzonitrile.[3]
Experimental Protocol for ¹H NMR Spectrum Acquisition
To obtain a high-quality ¹H NMR spectrum of this compound, the following protocol is recommended. The causality behind each step is explained to ensure scientific rigor.
1. Sample Preparation:
-
Analyte Purity: Ensure the sample of this compound is of high purity to avoid signals from contaminants.
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable initial choice as it is a common solvent for small organic molecules and its residual proton peak is well-characterized.[6] For compounds with limited solubility or to resolve overlapping signals, other deuterated solvents like acetone-d₆ or DMSO-d₆ can be used.[7]
-
Concentration: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial before transferring to the NMR tube.[8][9] This concentration is optimal for achieving a good signal-to-noise ratio in a reasonable time.
-
Internal Standard: Tetramethylsilane (TMS) is typically added to the deuterated solvent by the manufacturer as an internal reference (0 ppm). If not present, a small amount can be added. The residual solvent peak can also be used as a secondary reference.[9]
-
Filtration: If any particulate matter is visible, filter the solution through a small plug of cotton wool in a Pasteur pipette into the NMR tube to prevent issues with magnetic field homogeneity (shimming).[9]
2. NMR Instrument Setup and Data Acquisition:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended to achieve good signal dispersion.
-
Locking and Shimming: The instrument's deuterium lock system will use the deuterium signal from the solvent to stabilize the magnetic field. Automated or manual shimming should be performed to optimize the magnetic field homogeneity across the sample, resulting in sharp, symmetrical peaks.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is sufficient for a routine ¹H NMR spectrum.
-
Number of Scans: 8 to 16 scans are typically adequate for a sample of this concentration.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is generally sufficient for protons in small molecules.
-
Acquisition Time: An acquisition time of 2-4 seconds will provide adequate resolution.
-
3. Data Processing:
-
Fourier Transform: The acquired Free Induction Decay (FID) is converted into the frequency-domain spectrum via a Fourier transform.
-
Phase Correction: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.
-
Baseline Correction: A baseline correction is applied to ensure a flat baseline.
-
Referencing: The spectrum is calibrated by setting the TMS peak to 0 ppm or the residual solvent peak to its known chemical shift.
-
Integration: The relative areas of the signals are determined by integration to confirm the proton ratios.
The following diagram outlines the experimental workflow.
Caption: Experimental workflow for ¹H NMR analysis.
Conclusion
The ¹H NMR spectrum of this compound presents a fascinating case study in the interplay of substituent effects. Through a predictive and comparative analysis, we have established a solid foundation for its interpretation. The predicted downfield triplet for the aromatic protons and the upfield singlet for the methyl protons are characteristic features that can be confirmed through the detailed experimental protocol provided. This guide serves as a comprehensive resource for researchers, enabling them to confidently acquire and interpret the ¹H NMR spectrum of this and structurally related compounds, thereby accelerating their research and development endeavors.
References
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A Researcher's Guide to the 13C NMR Spectroscopic Analysis of 3,5-Difluoro-4-methylbenzonitrile
This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 3,5-Difluoro-4-methylbenzonitrile, a compound of interest in medicinal chemistry and materials science. By leveraging comparative data from structurally analogous compounds, this document offers researchers, scientists, and drug development professionals a detailed framework for interpreting the nuanced spectral features of this polysubstituted aromatic system. We will delve into the theoretical underpinnings of substituent effects and carbon-fluorine coupling, present detailed experimental protocols, and provide a side-by-side spectral comparison to enhance understanding and aid in structural elucidation.
Introduction: The Intricacies of Interpreting ¹³C NMR Spectra of Fluorinated Aromatics
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of organic molecules.[1] For fluorinated aromatic compounds such as this compound, ¹³C NMR spectroscopy offers a deep look into the electronic environment of the carbon skeleton. The presence of fluorine atoms, with their high electronegativity and a natural abundance of the spin-active ¹⁹F isotope, introduces characteristic complexities to the ¹³C NMR spectrum, namely large, through-bond carbon-fluorine (C-F) coupling constants.[2][3] Understanding these coupling patterns, in conjunction with the chemical shift perturbations induced by the fluorine, methyl, and nitrile substituents, is paramount for unambiguous spectral assignment.
This guide will systematically deconstruct the ¹³C NMR spectrum of this compound by comparing it with the spectra of simpler, related molecules: benzonitrile, 4-methylbenzonitrile, and 3,5-difluorobenzonitrile. This comparative approach allows for the isolation of individual substituent effects, providing a logical and empirically supported basis for spectral interpretation.
Experimental Protocol: Acquiring High-Quality ¹³C NMR Data
A standardized and well-executed experimental protocol is the foundation of reliable spectroscopic analysis. The following section details a robust methodology for the acquisition of ¹³C NMR spectra of the compounds discussed in this guide.
Sample Preparation
-
Compound Purity: Ensure the analyte is of high purity to avoid interference from impurities in the spectrum.
-
Solvent Selection: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for its good solubilizing properties and well-separated solvent peak. Other solvents such as acetone-d₆ or DMSO-d₆ can also be used depending on the solubility of the compound.
-
Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.0 ppm).
NMR Spectrometer and Parameters
The data should be acquired on a high-resolution NMR spectrometer, for instance, a 400 MHz instrument. For ¹³C NMR, typical acquisition parameters would be:
-
Frequency: 100 MHz
-
Pulse Program: A standard single-pulse experiment with proton decoupling.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds, to allow for full relaxation of quaternary carbons.
-
Number of Scans: Dependent on the sample concentration, typically ranging from a few hundred to several thousand scans to achieve an adequate signal-to-noise ratio.
-
Temperature: Standard ambient probe temperature (e.g., 298 K).
Data Processing
The acquired Free Induction Decay (FID) should be processed with an exponential multiplication (line broadening of 0.5-1.0 Hz) to improve the signal-to-noise ratio, followed by a Fourier transform. The resulting spectrum should be phased and baseline corrected.
Workflow for ¹³C NMR Spectral Analysis
Caption: A streamlined workflow for the acquisition and interpretation of the ¹³C NMR spectrum of this compound.
Comparative ¹³C NMR Data Analysis
The following table summarizes the experimental and predicted ¹³C NMR data for this compound and its structural analogs. The data for the analogs provide a baseline for understanding the incremental effects of the substituents.
| Carbon Position | Benzonitrile[4] | 4-Methylbenzonitrile[4] | 3,5-Difluorobenzonitrile | This compound (Predicted) |
| C1 | 112.2 | 109.1 | 113.1 (t) | ~110-112 (t) |
| C2 | 132.6 | 131.9 | 110.1 (dd) | ~130-132 (d) |
| C3 | 128.9 | 129.7 | 162.2 (dd) | ~160-163 (dd) |
| C4 | 132.0 | 143.6 | 110.1 (dd) | ~120-125 (t) |
| C5 | 128.9 | 129.7 | 162.2 (dd) | ~160-163 (dd) |
| C6 | 132.6 | 131.9 | 110.1 (dd) | ~130-132 (d) |
| CN | 118.6 | 119.0 | 116.5 | ~117-119 |
| CH₃ | - | 21.7 | - | ~15-20 |
Note: Chemical shifts (δ) are in ppm. For fluorinated compounds, the multiplicity due to C-F coupling is indicated in parentheses (d = doublet, t = triplet, dd = doublet of doublets). Predicted values for this compound are based on additive substituent effects and data from analogous compounds.
In-depth Spectral Interpretation
A detailed analysis of the substituent effects is crucial for the assignment of the ¹³C NMR spectrum of this compound.
1. The Parent System: Benzonitrile
In the ¹³C NMR spectrum of benzonitrile, the carbon atoms of the benzene ring show four distinct signals, as expected from its symmetry. The nitrile carbon appears at approximately 118.6 ppm, and the ipso-carbon (C1, attached to the nitrile group) is found at around 112.2 ppm.[4]
2. Effect of the Methyl Group: 4-Methylbenzonitrile
The addition of a methyl group at the C4 position in 4-methylbenzonitrile introduces noticeable changes in the chemical shifts. The methyl carbon itself gives a signal at around 21.7 ppm.[4] The most significant effect on the aromatic region is the downfield shift of the C4 carbon to approximately 143.6 ppm due to the electron-donating nature and hyperconjugation of the methyl group.
3. The Influence of Fluorine: 3,5-Difluorobenzonitrile
The introduction of two fluorine atoms in 3,5-difluorobenzonitrile dramatically alters the spectrum. The most prominent features are the large one-bond C-F coupling constants (¹JCF), typically in the range of 240-250 Hz, which split the signals of the carbons directly attached to fluorine (C3 and C5) into doublets. Furthermore, smaller two-bond (²JCF), three-bond (³JCF), and even four-bond (⁴JCF) couplings are observed, leading to complex splitting patterns for the other ring carbons. For instance, the C1 carbon signal often appears as a triplet due to coupling with the two meta-fluorine atoms.
4. Predicted Spectrum of this compound
Based on the analysis of the simpler analogs, we can predict the key features of the ¹³C NMR spectrum of this compound:
-
C3 and C5: These carbons, being directly bonded to fluorine, will exhibit the largest chemical shifts (downfield) and will be split into doublets with a large ¹JCF coupling constant. Their chemical shift will be in the region of 160-163 ppm.
-
C4: This carbon, situated between the two fluorine atoms and bonded to the methyl group, will experience a complex electronic environment. Its signal is expected to be a triplet due to coupling with the two adjacent fluorine atoms (²JCF).
-
C2 and C6: These carbons are equivalent by symmetry and will appear as a single signal. They will be split into doublets due to a three-bond coupling (³JCF) with the fluorine at C3 and C5, respectively.
-
C1: The ipso-carbon attached to the nitrile group is expected to show a triplet multiplicity due to four-bond coupling (⁴JCF) with the two fluorine atoms.
-
CN and CH₃: The nitrile and methyl carbons will appear as singlets (or very finely split multiplets) in the expected regions of the spectrum.
Logical Framework for Spectral Assignment
Caption: The logical interplay of spectral features and substituent effects leading to the final assignment of the ¹³C NMR spectrum.
Conclusion
The ¹³C NMR analysis of this compound is a prime example of how a systematic, comparative approach can be used to decipher complex spectra. By understanding the individual contributions of the fluorine, methyl, and nitrile substituents to both the chemical shifts and the C-F coupling patterns, researchers can confidently assign the spectrum and verify the structure of this and other similarly substituted aromatic compounds. This guide provides a foundational workflow and the necessary comparative data to empower scientists in their research and development endeavors.
References
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. RSC Publishing.
- University of Ottawa NMR Facility Blog. (2007, October 9). 13C NMR of Fluorinated Organics.
- Magritek. (2014, July 30). Simultaneous Proton and Fluorine decoupled 13C NMR.
- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
- PubChem. (n.d.). 4-Tolunitrile. National Institutes of Health.
- PubChem. (n.d.). 3,5-Difluorobenzonitrile. National Institutes of Health.
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A Comparative Guide to the Analysis of 3,5-Difluoro-4-methylbenzonitrile: Unveiling Molecular Insights with 19F NMR Spectroscopy
In the landscape of modern drug discovery and materials science, the incorporation of fluorine atoms into organic molecules is a widely employed strategy to modulate physicochemical properties such as metabolic stability, bioavailability, and binding affinity.[1][2] The precise characterization of these fluorinated compounds is therefore paramount. This guide provides an in-depth analysis of 3,5-Difluoro-4-methylbenzonitrile, a representative fluorinated aromatic scaffold, using Fluorine-19 Nuclear Magnetic Resonance (19F NMR) spectroscopy. We will explore the principles of this powerful technique, present a detailed experimental protocol, and objectively compare its performance against other common analytical methods.
The Power of the Fluorine Nucleus in NMR
Fluorine-19 (¹⁹F) is an ideal nucleus for NMR spectroscopy for several key reasons. It has a nuclear spin of 1/2, is 100% naturally abundant, and possesses a high gyromagnetic ratio, rendering it the third most receptive NMR nucleus after tritium (³H) and protons (¹H).[3][4] This high sensitivity, coupled with a wide chemical shift range of about 800 ppm, allows for excellent signal dispersion and reduces the likelihood of signal overlap, a common challenge in proton (¹H) NMR.[4][5] The ¹⁹F chemical shift is also exquisitely sensitive to the local electronic environment, making it a powerful probe of molecular structure and interactions.[1][6][7]
Analysis of this compound by 19F NMR
The structure of this compound presents a straightforward yet illustrative case for ¹⁹F NMR analysis. Due to the molecule's symmetry, the two fluorine atoms are chemically equivalent and are expected to produce a single resonance in the ¹⁹F NMR spectrum. This signal, however, will be split into a multiplet due to spin-spin coupling with neighboring protons. Specifically, the fluorine atoms will couple with the two meta protons and the three protons of the methyl group.
Predicted 19F NMR Spectrum
Based on established coupling constant (J) values, we can predict the multiplicity of the ¹⁹F signal. The coupling to the two equivalent meta protons (⁴JHF) would result in a triplet, and the further coupling to the three equivalent methyl protons (⁵JHF) would split each line of the triplet into a quartet. This would theoretically result in a "triplet of quartets." However, due to the small magnitude of long-range couplings, the observed spectrum might appear as a more complex, broadened multiplet.
Experimental Protocol for 19F NMR Spectroscopy
The following protocol outlines the steps for acquiring a high-quality ¹⁹F NMR spectrum of this compound.
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence the chemical shift, so consistency is key for comparative studies.[3]
-
Ensure the sample is fully dissolved and the solution is homogeneous.
2. NMR Instrument Setup:
-
The experiment should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of detecting ¹⁹F.[8]
-
Tune and match the probe for the ¹⁹F frequency.
-
Lock the spectrometer using the deuterium signal from the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, which is crucial for resolving fine coupling patterns.
3. Acquisition Parameters:
-
Pulse Sequence: A standard one-pulse sequence (e.g., 'zgfhigqn' on Bruker systems for ¹H-decoupled ¹⁹F NMR) is typically sufficient.[8] For observing H-F couplings, a simple pulse-acquire sequence without proton decoupling should be used.
-
Spectral Width (SW): Due to the large chemical shift range of ¹⁹F, initially set a wide spectral width (e.g., 200-300 ppm) to ensure the signal is captured.[9] The typical range for organofluorine compounds is between -50 to -220 ppm.[4]
-
Transmitter Offset (O1p): Center the spectral width in the expected region for aromatic fluorines (around -100 to -140 ppm relative to CFCl₃).
-
Acquisition Time (AQ): Set to at least 2-3 seconds to ensure good digital resolution.
-
Relaxation Delay (D1): A delay of 1-2 seconds is generally adequate for qualitative spectra. For quantitative measurements, a longer delay of 5 times the longest T₁ relaxation time is necessary to ensure full relaxation of the nuclei.[10]
-
Number of Scans (NS): Due to the high sensitivity of ¹⁹F, a small number of scans (e.g., 16 or 32) is often sufficient to obtain a good signal-to-noise ratio.[8]
4. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Reference the spectrum. While CFCl₃ is the traditional standard (0 ppm), it is a volatile and environmentally harmful compound. Secondary standards, such as trifluorotoluene (-63.72 ppm), are often used.[11]
-
Integrate the signal to determine the relative number of fluorine atoms.
-
Analyze the multiplicity of the signal to determine coupling constants with neighboring protons.
Comparative Analysis of Analytical Techniques
While ¹⁹F NMR is a powerful tool for the characterization of this compound, other analytical techniques can also provide valuable information. The choice of technique depends on the specific analytical question being addressed.
| Technique | Strengths | Limitations | Information Provided |
| 19F NMR | High sensitivity, wide chemical shift range, no background interference in biological samples, provides detailed structural information (couplings), quantitative.[4][5][7][12] | Requires a specialized probe, chemical shifts can be sensitive to solvent and temperature.[6] | Precise location and electronic environment of fluorine atoms, molecular connectivity through spin-spin coupling, purity assessment. |
| 1H NMR | Ubiquitous instrumentation, provides detailed information about the proton framework of the molecule, quantitative. | Narrower chemical shift range leading to potential signal overlap.[5] | Information on the number, environment, and connectivity of protons. In this case, it would show the aromatic and methyl protons. |
| Mass Spectrometry (GC-MS/LC-MS) | Extremely high sensitivity (sub-picogram), provides accurate molecular weight and fragmentation patterns for structural elucidation.[13][14] | Isomeric differentiation can be challenging, may require derivatization, ionization efficiency can vary.[15] | Molecular weight, elemental composition (with high-resolution MS), structural fragments. |
| High-Performance Liquid Chromatography (HPLC) | Excellent for separation of mixtures and purity determination, can be coupled with various detectors (UV, MS), quantitative.[5][16] | Does not provide detailed structural information on its own, requires reference standards for identification.[17] | Purity assessment, quantification against a standard, separation from impurities and starting materials. |
Visualizing the Workflow and Logic
To better understand the process, the following diagrams illustrate the experimental workflow for ¹⁹F NMR and the logical comparison of the analytical techniques.
Caption: Logical comparison of analytical techniques.
Conclusion
For the comprehensive characterization of fluorinated molecules like this compound, ¹⁹F NMR spectroscopy stands out as a uniquely powerful and informative technique. Its high sensitivity, wide chemical shift dispersion, and the direct observation of the fluorine nucleus provide unparalleled insights into the molecular structure and electronic environment. [7][18][19]While other techniques such as ¹H NMR, mass spectrometry, and HPLC offer complementary and crucial information regarding the overall molecular structure, identity, and purity, ¹⁹F NMR provides a direct and detailed window into the world of the fluorine atom. For researchers and scientists in drug development and materials science, a multi-technique approach is often optimal, with ¹⁹F NMR playing a central and indispensable role in the analysis of fluorinated compounds.
References
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- Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS)
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A Comparative Guide to the Mass Spectrometric Analysis of 3,5-Difluoro-4-methylbenzonitrile
Introduction
In the landscape of pharmaceutical and materials science research, halogenated aromatic nitriles serve as critical building blocks for novel molecular entities. Among these, 3,5-Difluoro-4-methylbenzonitrile stands out as a versatile intermediate. Its unique substitution pattern—two electron-withdrawing fluorine atoms ortho to a nitrile group and a methyl group—imparts specific reactivity and physicochemical properties that are leveraged in drug development and the synthesis of complex organic materials.
Accurate structural confirmation and purity assessment of such intermediates are paramount. Mass spectrometry (MS) is the cornerstone of molecular analysis, offering unparalleled sensitivity and structural insight. However, the choice of ionization technique profoundly impacts the quality and nature of the data obtained. This guide provides an in-depth comparison of three primary ionization methods—Electron Ionization (EI), Electrospray Ionization (ESI), and Matrix-Assisted Laser Desorption/Ionization (MALDI)—for the analysis of this compound.
This document is designed for researchers, analytical chemists, and drug development professionals, offering a technical comparison supported by predictive data and detailed experimental protocols. Our objective is to elucidate the causality behind methodological choices, enabling scientists to select the optimal analytical strategy for their specific research goals.
Compound Profile:
-
Name: this compound
-
Molecular Formula: C₈H₅F₂N[1]
Section 1: Comparative Analysis of Ionization Techniques
The ionization method is the heart of any mass spectrometry experiment. For a small, relatively non-polar molecule like this compound, the choice between "hard" and "soft" ionization techniques dictates whether the analysis will yield the intact molecular mass or a rich fragmentation pattern for structural elucidation.
-
Electron Ionization (EI): As a hard ionization technique, EI bombards the analyte with high-energy electrons (~70 eV), causing extensive and reproducible fragmentation.[3][4] This method is exceptionally useful for structural characterization and creating a spectral fingerprint for library matching. However, the high energy often leads to a weak or entirely absent molecular ion peak, which can complicate the initial identification of an unknown compound.[5]
-
Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for molecules that can be ionized in solution.[6] It generates ions with minimal internal energy, typically protonated molecules ([M+H]⁺) or adducts with cations like sodium ([M+Na]⁺) or potassium ([M+K]⁺).[7] The resulting mass spectrum is simple, clearly showing the molecular weight of the analyte but providing little to no structural information without a subsequent fragmentation step (tandem MS).[4][7]
-
Matrix-Assisted Laser Desorption/Ionization (MALDI): Also a soft ionization method, MALDI is renowned for the analysis of large biomolecules.[6] Its application to small molecules is possible but can be hampered by interference from the matrix ions in the low mass-to-charge (m/z) range. The key advantage of MALDI lies in its speed and high-throughput capabilities, making it a candidate for rapid screening applications.[6]
The following table provides a direct comparison of these techniques for the analysis of small aromatic nitriles.
Table 1: Comparison of Ionization Techniques for this compound
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) | Matrix-Assisted Laser Desorption/Ionization (MALDI) |
| Ionization Principle | High-energy electron bombardment in gas phase.[3] | High voltage applied to a liquid solution, creating an aerosol of charged droplets.[4] | Laser energy absorbed by a matrix, causing desorption and ionization of the analyte.[6] |
| Fragmentation Level | High ("Hard" Ionization).[6] | Very Low ("Soft" Ionization).[4] | Low ("Soft" Ionization).[3] |
| Molecular Ion (M⁺•) | Often weak or absent.[5] | Not observed; forms [M+H]⁺ or other adducts. | Not observed; forms [M+H]⁺ or other adducts. |
| Typical Ions Formed | M⁺•, extensive fragment ions. | [M+H]⁺, [M+Na]⁺, [M+K]⁺, [2M+H]⁺.[7] | [M+H]⁺, [M+Na]⁺, [M+K]⁺. |
| Coupling | Gas Chromatography (GC). | Liquid Chromatography (LC), Direct Infusion.[4] | Typically offline; can be coupled with LC. |
| Best For | Structural elucidation, library matching. | Accurate molecular weight determination, analysis of mixtures (with LC). | High-throughput screening, imaging mass spectrometry. |
| Key Limitation | May not show molecular ion. | Provides minimal structural information without MS/MS. | Potential for matrix interference in the low mass range. |
Section 2: Predicted Fragmentation Pathways
Understanding the fragmentation patterns is crucial for confirming the structure of this compound. The pathways differ significantly between the radical cations produced by EI and the even-electron ions from ESI.
Electron Ionization (EI) Fragmentation
Under EI conditions, the molecule first loses an electron to form a radical cation (M⁺•) at m/z 153. This high-energy ion rapidly undergoes fragmentation. The stability of the aromatic ring and the nature of the substituents (F, CH₃, CN) guide the subsequent bond cleavages. For nitriles, fragmentation often involves the loss of the nitrile group or rearrangements.[8][9]
Key Predicted Fragmentation Steps:
-
Loss of H•: The initial molecular ion can lose a hydrogen radical from the methyl group to form a stable, even-electron tropylium-like or benzyl cation at m/z 152.
-
Loss of HCN: A common pathway for aromatic nitriles is the elimination of a neutral hydrogen cyanide molecule, leading to a benzyne-type radical cation at m/z 126.[10]
-
Loss of CH₃•: Cleavage of the C-C bond between the ring and the methyl group results in the loss of a methyl radical, yielding an ion at m/z 138.
-
Loss of HF: The presence of fluorine allows for the elimination of hydrogen fluoride, which would produce a radical cation at m/z 133.
Caption: Predicted EI fragmentation pathways for this compound.
Table 2: Predicted Primary EI Fragments of this compound
| Proposed Fragment Ion | Elemental Composition | Theoretical m/z | Neutral Loss | Description |
| [M]⁺• | C₈H₅F₂N⁺• | 153.04 | - | Molecular Ion |
| [M-H]⁺ | C₈H₄F₂N⁺ | 152.03 | H• | Loss of a hydrogen radical from the methyl group. |
| [M-HCN]⁺• | C₇H₄F₂⁺• | 126.03 | HCN | Loss of neutral hydrogen cyanide. |
| [M-CH₃]⁺ | C₇H₂F₂N⁺ | 138.01 | CH₃• | Loss of a methyl radical. |
| [M-HF]⁺• | C₈H₄FN⁺• | 133.03 | HF | Loss of neutral hydrogen fluoride. |
Collision-Induced Dissociation (CID) of ESI-Generated Ions
In ESI, the molecule is gently ionized, primarily forming the protonated molecule [M+H]⁺ at m/z 154. This ion is stable and does not fragment spontaneously. To obtain structural information, tandem mass spectrometry (MS/MS) is employed, where the [M+H]⁺ ion is isolated and fragmented through collision-induced dissociation (CID) with an inert gas.[11] Fragmentation of these even-electron ions typically involves the loss of stable, neutral molecules.
Key Predicted CID Fragmentation Steps:
-
Loss of H₂: The protonated molecule may lose a molecule of hydrogen, resulting in an ion at m/z 152.
-
Loss of HF: Elimination of a neutral hydrogen fluoride molecule is a plausible pathway, yielding a fragment ion at m/z 134.
-
Loss of NH₃: Protonation may occur on the nitrile nitrogen. Subsequent rearrangement and fragmentation could lead to the loss of ammonia, forming an ion at m/z 137.
Caption: Predicted ESI-MS/MS fragmentation pathways for this compound.
Table 3: Predicted ESI-MS/MS Fragments of this compound ([M+H]⁺)
| Proposed Fragment Ion | Elemental Composition | Theoretical m/z | Neutral Loss | Description |
| [M+H]⁺ | C₈H₆F₂N⁺ | 154.05 | - | Precursor Ion (Protonated Molecule) |
| [M+H-H₂]⁺ | C₈H₄F₂N⁺ | 152.03 | H₂ | Loss of molecular hydrogen. |
| [M+H-HF]⁺ | C₈H₅FN⁺ | 134.04 | HF | Loss of neutral hydrogen fluoride. |
| [M+H-NH₃]⁺ | C₈H₃F₂⁺ | 137.02 | NH₃ | Loss of neutral ammonia after protonation on nitrile. |
Section 3: Experimental Protocols & Workflow
The successful analysis of this compound requires robust and well-defined experimental protocols. The following are detailed, field-proven methodologies for its characterization using GC-MS, LC-MS, and MALDI-MS.
Caption: General experimental workflow for the mass spectrometric analysis.
Protocol 1: Analysis by Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS)
This protocol is optimized for structural confirmation via fragmentation analysis.
-
Sample Preparation:
-
Dissolve 1 mg of this compound in 1 mL of a volatile, non-polar solvent (e.g., Dichloromethane or Ethyl Acetate) to create a 1 mg/mL stock solution.
-
Perform a serial dilution to a final concentration of 1-10 µg/mL.
-
-
GC-MS Instrumentation & Conditions:
-
GC Column: Agilent DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Injection Mode: Split (e.g., 50:1 ratio).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 1 minute.
-
Ramp: 15°C/min to 280°C.
-
Hold: Hold at 280°C for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
-
Mass Spectrometer Parameters:
-
Ion Source: Electron Ionization (EI).
-
Ion Source Temperature: 230°C.
-
Electron Energy: 70 eV.
-
Mass Scan Range: m/z 40-300.
-
Solvent Delay: 3 minutes.
-
Protocol 2: Analysis by Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS)
This protocol is designed for accurate molecular weight determination and analysis in complex matrices.
-
Sample Preparation:
-
Dissolve 1 mg of this compound in 1 mL of Acetonitrile or Methanol to create a 1 mg/mL stock solution.
-
Dilute the stock solution to a final concentration of 1 µg/mL using the initial mobile phase composition.
-
-
LC Instrumentation & Conditions:
-
LC Column: C18 reverse-phase column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
Start at 30% B, hold for 0.5 min.
-
Ramp to 95% B over 5 min.
-
Hold at 95% B for 2 min.
-
Return to 30% B and re-equilibrate for 2.5 min.
-
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometer Parameters:
-
Ion Source: Electrospray Ionization (ESI).
-
Ion Mode: Positive.
-
Capillary Voltage: 3.0 kV.
-
Cone Voltage: 20 V (for minimal fragmentation).
-
Desolvation Gas (N₂): 800 L/hr at 400°C.
-
Mass Scan Range: m/z 100-500.
-
For MS/MS: Isolate the precursor ion at m/z 154.05 and apply a collision energy of 10-30 eV.
-
Protocol 3: Analysis by Matrix-Assisted Laser Desorption/Ionization-Time-of-Flight-Mass Spectrometry (MALDI-TOF-MS)
This protocol is suitable for rapid, high-throughput screening.
-
Sample and Matrix Preparation:
-
Analyte Solution: Prepare a 1 mg/mL solution of this compound in Acetonitrile.
-
Matrix Solution: Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) in a 50:50 mixture of Acetonitrile and Water containing 0.1% Trifluoroacetic Acid (TFA).
-
-
Target Plate Spotting:
-
Use the dried-droplet method.
-
Mix 1 µL of the analyte solution with 1 µL of the matrix solution directly on the MALDI target plate.
-
Alternatively, pre-spot 1 µL of the matrix solution on the target, allow it to dry slightly, then add 1 µL of the analyte solution on top.
-
Allow the spot to completely air-dry to form a co-crystalline structure.
-
-
Mass Spectrometer Parameters:
-
Instrument: MALDI-TOF Mass Spectrometer.
-
Ion Mode: Positive, Reflector.
-
Laser: Nitrogen laser (337 nm).
-
Laser Power: Adjust to the minimum level required to obtain good signal intensity while avoiding excessive fragmentation.
-
Mass Range: m/z 100-600.
-
Calibration: Use a standard peptide or small molecule calibrant mixture close to the analyte's mass range.
-
Conclusion and Recommendations
The mass spectrometric analysis of this compound is a multifaceted task where the choice of ionization technique is dictated by the analytical objective.
-
For unambiguous structural confirmation and identification , GC-EI-MS is the superior choice. Its detailed and reproducible fragmentation pattern serves as a robust fingerprint that can be compared against spectral libraries. The primary drawback is the potential for a weak molecular ion, but the combination of fragments provides a wealth of structural data.
-
For rapid and accurate molecular weight determination , especially within a complex mixture or for reaction monitoring, LC-ESI-MS is the recommended method. It provides a clean spectrum dominated by the protonated molecule [M+H]⁺, confirming the mass with high accuracy. When coupled with tandem MS (CID), it offers controlled fragmentation that can be used to verify structural motifs.
-
For high-throughput screening applications, MALDI-TOF-MS presents a viable, rapid alternative. However, researchers must be diligent in optimizing matrix selection and spotting techniques to overcome potential interference in the low-mass region.
By understanding the distinct advantages and limitations of each technique, researchers can confidently select and implement the most appropriate mass spectrometric strategy to support their work with this compound, ensuring data of the highest quality and integrity.
References
- Bitesize Bio. (2025, March 19). Ionization Methods in Mass Spec: Making Molecules Fly.
- ACD/Labs. (2023, August 23). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques.
- Chemspace. (n.d.). This compound - C8H5F2N.
- De Vijlder, T., et al. (2018). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Journal of the American Society for Mass Spectrometry, 29(11), 2205-2217.
- Emory University. (n.d.). Mass Spectrometry Ionization Methods.
- Sparkman, O. D. (2016). Simplifying Mass Spectrometry Through New Ionization Technology: Application to Drugs and Clinical Analyses. Spectroscopy Online.
- ChemWhat. (n.d.). This compound CAS#.
- ResearchGate. (n.d.). Fragmentation pathway involving the nitrile form of....
- Rap, D. B., et al. (2024). Sequential dissociation of ionized benzonitrile: New pathways to reactive interstellar ions and neutrals. The Journal of Chemical Physics, 160(18).
- Wikipedia. (n.d.). Collision-induced dissociation.
- Dr. Anamik Shah. (2022, December 27). Lec-34 || Mass Fragmentation Pattern of Nitriles || McLafferty rearrangement || Nitrogen rule [Video]. YouTube.
- Sparkman, O. D., Curtis, M., & Jones, P. R. (2021). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy Online.
- Lioe, H., & O'Hair, R. A. J. (2007). Comparison of collision-induced dissociation and electron-induced dissociation of singly protonated aromatic amino acids, cystine and related simple peptides using a hybrid linear ion trap-FT-ICR mass spectrometer. Analytical and Bioanalytical Chemistry, 389(5), 1429-1437.
- Majid Ali. (2022, December 17). Fragmentation in Mass Spec.|Homolytic, Heterolytic Clev & McLafferty Rearrangement [Video]. YouTube.
- Kertesz, I., et al. (2005). Energy-variable collision-induced dissociation study of 1,3,5-trisubstituted 2-pyrazolines by electrospray mass spectrometry. Journal of the American Society for Mass Spectrometry, 16(5), 725-735.
- ChemRxiv. (2023). Ultraviolet Photodissociation and Collision Induced Dissociation for Qualitative/Quantitative Analysis of Low Molecular Weight C.
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A Comparative Guide to the FT-IR Spectrum of 3,5-Difluoro-4-methylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the precise characterization of molecular structures is paramount. 3,5-Difluoro-4-methylbenzonitrile, a key building block in the synthesis of various functionalized molecules, presents a unique spectroscopic profile. This guide offers an in-depth analysis of its Fourier-Transform Infrared (FT-IR) spectrum, providing a comparative framework against structurally related compounds to elucidate the vibrational characteristics imparted by its specific substitution pattern. While a publicly available, experimentally verified FT-IR spectrum for this compound is not readily accessible at the time of this publication, this guide will leverage established spectroscopic principles and data from close structural analogs to provide a robust and insightful interpretation.
The Power of FT-IR in Molecular Elucidation
FT-IR spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules.[1] When a molecule is irradiated with infrared light, its bonds and functional groups absorb energy at specific frequencies, causing them to vibrate. This absorption pattern is unique to each molecule, acting as a "molecular fingerprint." By analyzing the positions, intensities, and shapes of the absorption bands in an FT-IR spectrum, we can identify the functional groups present and deduce valuable information about the molecular structure.
Experimental Protocol for FT-IR Analysis
The acquisition of a high-quality FT-IR spectrum is fundamental to accurate structural analysis. The following outlines a standard procedure for analyzing a solid sample like this compound using the Attenuated Total Reflectance (ATR) technique, a common and convenient method for solid and liquid samples.
Instrumentation: A Fourier-Transform Infrared spectrometer equipped with a diamond or germanium ATR accessory.
Sample Preparation:
-
Ensure the ATR crystal surface is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum to eliminate interference from atmospheric water and carbon dioxide.
-
Place a small amount of the solid this compound powder onto the center of the ATR crystal.
-
Apply consistent pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Collect the spectrum over a typical mid-IR range of 4000 to 400 cm⁻¹.
-
To achieve a good signal-to-noise ratio, co-add a sufficient number of scans (e.g., 32 or 64).
-
Process the resulting spectrum by performing a baseline correction and normalization as needed.
Predicted FT-IR Spectrum of this compound: A Detailed Analysis
The vibrational spectrum of this compound is primarily influenced by the interplay of its nitrile, methyl, and difluoro-substituted aromatic ring moieties. Below is a breakdown of the expected characteristic absorption bands.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| C-H Stretching (Aromatic) | 3100 - 3000 | Weak-Medium | These absorptions are characteristic of C-H bonds on an aromatic ring.[2][3] |
| C-H Stretching (Methyl) | 2980 - 2870 | Medium | Asymmetric and symmetric stretching vibrations of the methyl group's C-H bonds. |
| -C≡N Stretching (Nitrile) | 2240 - 2220 | Strong, Sharp | This is a highly characteristic and intense absorption for aromatic nitriles.[4][5] Conjugation with the aromatic ring slightly lowers the frequency compared to saturated nitriles. |
| C=C Stretching (Aromatic Ring) | 1600 - 1450 | Medium-Strong | A series of bands resulting from the stretching vibrations of the carbon-carbon bonds within the benzene ring. The substitution pattern can influence the exact positions and intensities of these bands.[2] |
| C-H Bending (Methyl) | ~1450 and ~1380 | Medium | Asymmetric and symmetric bending (deformation) modes of the methyl group. |
| C-F Stretching (Aromatic) | 1350 - 1100 | Strong | The C-F stretching vibrations in fluoroaromatic compounds typically give rise to strong absorptions in this region. The presence of two fluorine atoms is expected to result in prominent bands. |
| C-H Out-of-Plane Bending (Aromatic) | 900 - 675 | Medium-Strong | The position of these bands is highly diagnostic of the substitution pattern on the aromatic ring. For a 1,2,3,5-tetrasubstituted benzene ring, specific patterns are expected. |
Comparative Spectral Analysis
To understand the unique spectral features of this compound, it is instructive to compare its predicted spectrum with those of structurally similar molecules.
4-Methylbenzonitrile: The Effect of Fluorine Substitution
The FT-IR spectrum of 4-methylbenzonitrile, available in the NIST WebBook, serves as an excellent baseline.[6] By comparing its spectrum to the expected spectrum of our target molecule, we can isolate the influence of the two fluorine atoms.
-
Nitrile (-C≡N) Stretch: In 4-methylbenzonitrile, the nitrile stretch appears around 2230 cm⁻¹. For this compound, the strong electron-withdrawing nature of the fluorine atoms is expected to cause a slight shift in this frequency.
-
C-F Stretching: The most significant difference will be the appearance of strong absorption bands in the 1350-1100 cm⁻¹ region for this compound, which are absent in the spectrum of 4-methylbenzonitrile.
-
Aromatic C-H and C=C Vibrations: The substitution pattern significantly affects the aromatic ring vibrations. The positions and intensities of the C=C stretching bands (1600-1450 cm⁻¹) and the C-H out-of-plane bending bands (900-675 cm⁻¹) will differ, reflecting the change from a para-disubstituted to a tetrasubstituted ring.
3,5-Difluorobenzonitrile: The Influence of the Methyl Group
A study on the FT-IR and Raman spectra of 3,5-difluorobenzonitrile provides valuable insights.[7][8] Comparing its spectral data to that predicted for this compound highlights the contribution of the methyl group.
-
C-H Stretching (Methyl): The most obvious addition in the spectrum of this compound will be the C-H stretching and bending vibrations of the methyl group in the 2980-2870 cm⁻¹ and ~1450, ~1380 cm⁻¹ regions, respectively.
-
Ring Vibrations: The introduction of the methyl group at the 4-position will further alter the symmetry of the molecule, leading to subtle shifts in the aromatic C=C and C-H vibrational modes compared to 3,5-difluorobenzonitrile.
Conclusion
The FT-IR spectrum of this compound is characterized by a combination of distinct vibrational modes arising from its nitrile, methyl, and difluorinated aromatic functionalities. The strong and sharp nitrile absorption around 2230 cm⁻¹, prominent C-F stretching bands in the 1350-1100 cm⁻¹ region, and the characteristic vibrations of the methyl group and the tetrasubstituted aromatic ring collectively form its unique spectral fingerprint. By understanding these features in comparison to simpler analogs, researchers can confidently identify this compound and distinguish it from related structures, ensuring the integrity of their synthetic and developmental workflows.
References
- Comparative vibrational spectroscopic investigation of benzonitrile derivatives using density functional theory. Der Pharma Chemica, 2009, 1(1): 196-209. [Link]
- Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
- Scribd. 05 Notes On Nitriles IR Spectra. [Link]
- Rastogi, V. K., et al. (2002). 3,5-Difluorobenzonitrile: ab initio calculations, FTIR and Raman spectra. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 58(9), 1987–2004. [Link]
- Spectroscopic Studies and Vibrational Assignments, Homo- Lumo, UV-VIS, NBO Analysis of Benzonitrile. International Journal of ChemTech Research, 2016, 9(5), 195-207. [Link]
- Spectroscopy Online. Organic Nitrogen Compounds IV: Nitriles. [Link]
- Course Hero. Describe the unique features observable in the IR spectrum of a nitrile functional group. [Link]
- ResearchGate. (PDF) Comparative vibrational spectroscopic investigation of benzonitrile derivatives using density functional theory. [Link]
- ResearchGate.
- NIST WebBook. Benzonitrile, 4-methyl-. [Link]
- ResearchGate. Fundamental vibrational frequencies of benzonitrile (in cm-'). [Link]
- MEI Lab, NIT Rourkela. (2022, February 3). Experiment-4: FTIR Analysis [Video]. YouTube. [Link]
- International Journal of Trend in Scientific Research and Development. FT-IR and FT RAMAN SPECTRA of 4-Chloro 2 Methyl Benzonitrile. [Link]
- Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. [Link]
- Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
- University of Colorado Boulder.
- Scribd. IR Analysis: Characteristic Infrared Absorption Frequencies Bond Compound Type Frequency Range, CM. [Link]
- OpenStax. 15.
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A Senior Application Scientist's Guide to the Characterization and Derivatization of 3,5-Difluoro-4-methylbenzonitrile
This guide provides an in-depth technical comparison of 3,5-Difluoro-4-methylbenzonitrile and its derivatives, tailored for researchers, scientists, and professionals in drug development. The strategic placement of fluorine atoms and the versatile nitrile group makes this scaffold a valuable building block in modern medicinal chemistry.[1][2][3] The introduction of fluorine can significantly enhance molecular properties such as metabolic stability, lipophilicity, and binding affinity, making fluorinated benzonitriles critical intermediates in the synthesis of numerous active pharmaceutical ingredients (APIs).[1][2][4][5]
This document explores the core reactivity of this compound, detailing protocols for key transformations and providing comparative spectroscopic data to facilitate the unambiguous characterization of its derivatives.
Part 1: Foundational Characterization of this compound
A thorough understanding of the parent molecule's spectroscopic signature is paramount before proceeding to derivatization. The electron-withdrawing nature of the two fluorine atoms and the nitrile group significantly influences the chemical shifts of the aromatic protons and carbons.
Table 1: Spectroscopic Data for this compound
| Technique | Parameter | Observed Signal / Pattern | Rationale |
| ¹H NMR | Chemical Shift (δ) | ~2.3 ppm (s, 3H, -CH₃), ~7.4 ppm (d, 2H, Ar-H) | The methyl protons appear as a singlet. The two aromatic protons are chemically equivalent and appear as a doublet due to coupling with the adjacent fluorine atoms. |
| ¹³C NMR | Chemical Shift (δ) | ~14 ppm (-CH₃), ~110-118 ppm (Ar-C-H), ~117 ppm (-CN), ~160-165 ppm (Ar-C-F) | The carbons attached to fluorine show large chemical shifts and characteristic C-F coupling. The nitrile carbon also has a distinct chemical shift. |
| ¹⁹F NMR | Chemical Shift (δ) | ~ -110 to -120 ppm | The two fluorine atoms are equivalent, resulting in a single resonance. The exact shift is dependent on the solvent and standard. |
| FT-IR | Wavenumber (cm⁻¹) | ~2230-2240 cm⁻¹ (C≡N stretch), ~1600 cm⁻¹ (C=C stretch), ~1200-1300 cm⁻¹ (C-F stretch) | The nitrile stretch is a sharp, strong, and characteristic peak.[6] The C-F bond vibration also gives a strong signal. |
| Mass Spec | m/z | ~153.05 (M⁺) | The molecular ion peak corresponds to the molecular weight of C₈H₅F₂N. High-resolution mass spectrometry can confirm the elemental composition. |
Note: NMR values are approximate and can vary based on solvent and instrument frequency. Data is compiled based on typical values for similar fluorinated aromatic compounds.
Part 2: Key Derivatization Strategies and Comparative Analysis
The reactivity of this compound is dominated by two primary sites: the aromatic ring, which is activated for nucleophilic aromatic substitution (SₙAr), and the nitrile group, which can undergo reduction or hydrolysis.
Strategy A: Nucleophilic Aromatic Substitution (SₙAr)
The presence of three strong electron-withdrawing groups (two fluorines and one nitrile) makes the aromatic ring electron-deficient and highly susceptible to attack by nucleophiles.[7] This reaction, known as Nucleophilic Aromatic Substitution (SₙAr), is a cornerstone for functionalizing this scaffold.[7][8]
Causality of Experimental Choice:
-
Leaving Group: Fluorine is an excellent leaving group in SₙAr reactions. Despite fluoride being a poor leaving group in Sₙ1/Sₙ2 reactions, in SₙAr the rate-determining step is the initial nucleophilic attack. Fluorine's high electronegativity strongly polarizes the C-F bond and stabilizes the intermediate Meisenheimer complex, accelerating the reaction.[9]
-
Solvent: Polar aprotic solvents like DMSO or DMF are chosen to solvate the cation of the nucleophile salt, leaving the nucleophile "bare" and more reactive.
-
Nucleophiles: A variety of nucleophiles can be employed, leading to diverse derivatives. Here, we compare an oxygen-based nucleophile (hydroxide) and a nitrogen-based nucleophile (amine).
Table 2: Comparison of SₙAr Derivatives
| Derivative | Nucleophile | Typical Conditions | Product | Expected Yield | Key Spectroscopic Shift |
| 1 | Sodium Hydroxide | NaOH, DMSO, 80-100 °C | 3-Fluoro-4-hydroxy-5-methylbenzonitrile | Moderate to High | Disappearance of one ¹⁹F NMR signal; appearance of a broad -OH peak in ¹H NMR and IR. |
| 2 | Morpholine | Morpholine, K₂CO₃, DMF, 100-120 °C | 3-Fluoro-4-morpholino-5-methylbenzonitrile | High | Disappearance of one ¹⁹F NMR signal; appearance of characteristic morpholine proton signals in ¹H NMR. |
Strategy B: Transformation of the Nitrile Group
The nitrile group is a versatile functional handle that can be converted into other valuable moieties, such as primary amines or carboxylic acids.[10][11]
Causality of Experimental Choice:
-
Reduction to Amine: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of completely reducing the nitrile to a primary amine.[11][12] The reaction proceeds via nucleophilic addition of hydride ions.[12] An aqueous workup is required to protonate the intermediate and final amine.
-
Hydrolysis to Carboxylic Acid: Strong acidic or basic conditions with heating are required to hydrolyze the stable nitrile group.[12] The reaction proceeds through an amide intermediate.[12]
Table 3: Comparison of Nitrile Transformation Derivatives
| Derivative | Reaction | Reagents | Product | Expected Yield | Key Spectroscopic Shift |
| 3 | Reduction | 1. LiAlH₄, THF 2. H₂O workup | (3,5-Difluoro-4-methylphenyl)methanamine | High | Disappearance of the C≡N stretch (~2230 cm⁻¹) in IR; appearance of N-H stretches (~3300-3400 cm⁻¹) and a new CH₂ signal in ¹H NMR. |
| 4 | Hydrolysis | H₂SO₄ (conc.), H₂O, Reflux | 3,5-Difluoro-4-methylbenzoic acid | Moderate | Disappearance of the C≡N stretch in IR; appearance of a broad O-H stretch (~2500-3300 cm⁻¹) and a C=O stretch (~1700 cm⁻¹) for the carboxylic acid. |
Part 3: Visualization of Synthetic Pathways
The following diagram illustrates the synthetic versatility of the this compound core, showcasing the divergent pathways to key derivatives.
Caption: Synthetic routes from this compound.
Part 4: Detailed Experimental Protocols
To ensure reproducibility and trustworthiness, the following are detailed, self-validating protocols for the synthesis of representative derivatives.
Protocol 1: Synthesis of 3-Fluoro-4-hydroxy-5-methylbenzonitrile (SₙAr Reaction)
-
Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.53 g, 10 mmol) in 30 mL of dimethyl sulfoxide (DMSO).
-
Reaction Initiation: Add powdered sodium hydroxide (0.48 g, 12 mmol) to the solution.
-
Heating: Heat the reaction mixture to 90 °C and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase).
-
Work-up: After completion, cool the mixture to room temperature and pour it into 100 mL of ice-cold water.
-
Acidification & Extraction: Acidify the aqueous solution to pH ~2-3 using 2M HCl. The product will precipitate. Extract the aqueous layer three times with 50 mL of ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final product.
Protocol 2: Synthesis of (3,5-Difluoro-4-methylphenyl)methanamine (Nitrile Reduction)
-
Setup: To a flame-dried 250 mL three-neck flask under an inert nitrogen atmosphere, add lithium aluminum hydride (LiAlH₄) (0.76 g, 20 mmol) and 50 mL of anhydrous tetrahydrofuran (THF).
-
Substrate Addition: Cool the suspension to 0 °C in an ice bath. Dissolve this compound (1.53 g, 10 mmol) in 20 mL of anhydrous THF and add it dropwise to the LiAlH₄ suspension over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 3 hours. Monitor by TLC until the starting material is consumed.
-
Quenching (Fieser workup): Cool the reaction back to 0 °C. Cautiously and sequentially add 0.8 mL of water, 0.8 mL of 15% aqueous NaOH, and finally 2.4 mL of water. A granular precipitate should form.
-
Isolation: Stir the mixture at room temperature for 1 hour. Filter the solid salts through a pad of Celite and wash the filter cake thoroughly with THF.
-
Purification: Combine the filtrate and washings and concentrate under reduced pressure to yield the crude amine, which can be further purified by distillation or chromatography if necessary.
Conclusion
This compound is a highly adaptable chemical scaffold. Its activated aromatic system allows for facile SₙAr reactions, enabling the introduction of a wide range of functional groups. Concurrently, the nitrile moiety serves as a gateway to primary amines and carboxylic acids, crucial functional groups in pharmaceutical design. The comparative data and robust protocols provided in this guide offer researchers a solid foundation for synthesizing and characterizing novel derivatives, accelerating discovery and development programs.
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A Comparative Guide to the Reactivity of Fluorinated vs. Non-Fluorinated Benzonitriles
Introduction: The Subtle Power of a Single Atom
In the landscape of modern chemical synthesis, particularly within pharmaceutical and materials science, benzonitriles are indispensable building blocks.[1] The nitrile group offers versatile reactivity, readily converting into amines, amides, carboxylic acids, and tetrazoles.[1][2] A common strategy to fine-tune the properties of these aromatic scaffolds is the incorporation of fluorine. The unique characteristics of the fluorine atom—its small size and extreme electronegativity—can profoundly alter a molecule's pharmacokinetic and physicochemical properties, enhancing metabolic stability, membrane permeation, and binding affinity.[1][3]
However, this strategic substitution does more than alter biological function; it fundamentally changes the molecule's chemical reactivity. For researchers and process chemists, understanding the nuanced effects of fluorination is critical for reaction design, optimization, and the strategic selection of starting materials. This guide provides an in-depth comparison of the reactivity of fluorinated and non-fluorinated benzonitriles, supported by mechanistic principles and experimental insights, to empower scientists in their synthetic endeavors.
The Dichotomy of Fluorine's Electronic Influence
The reactivity of a substituted benzene ring is governed by the interplay of inductive and resonance effects. Fluorine presents a fascinating case where these two effects are in opposition.
-
Inductive Effect (-I): As the most electronegative element, fluorine powerfully withdraws electron density from the carbon atom to which it is attached. This effect is transmitted through the sigma bonds of the aromatic ring, making the entire ring more electron-poor.[4][5]
-
Resonance Effect (+R): The lone pairs on the fluorine atom can be donated into the aromatic pi-system. This effect increases electron density, particularly at the ortho and para positions.[6]
Crucially, for fluorine, the inductive effect (-I) strongly outweighs the resonance effect (+R). This net electron withdrawal is the primary driver behind the distinct reactivity of fluorinated benzonitriles compared to their non-fluorinated analogs.
Caption: Dominant electronic effects of fluorine on a benzonitrile ring.
Comparative Reactivity in Key Transformations
The net electron-withdrawing nature of fluorine dramatically alters the reactivity profile of the benzonitrile scaffold. The impact varies significantly depending on the type of reaction.
Nucleophilic Aromatic Substitution (SNAr): A Dramatic Rate Acceleration
The most striking difference is observed in Nucleophilic Aromatic Substitution (SNAr). This reaction is the cornerstone for synthesizing complex aromatic molecules and proceeds via a two-step addition-elimination mechanism.[7]
-
Addition (Rate-Determining Step): A nucleophile attacks the electron-deficient carbon bearing a leaving group, breaking the ring's aromaticity and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[4][8]
-
Elimination: The leaving group departs, restoring aromaticity and forming the final product.
Fluorinated benzonitriles are vastly more reactive in SNAr reactions than their non-fluorinated or even other halogenated (Cl, Br) counterparts.[9] The reason lies in the rate-determining first step. The extreme electronegativity of fluorine powerfully stabilizes the negatively charged Meisenheimer complex through its inductive effect, thereby lowering the activation energy of this slow step and accelerating the overall reaction rate.[4][9]
This leads to a fascinating "leaving group paradox." While fluoride (F⁻) is a poor leaving group in traditional SN1/SN2 reactions, it is the best leaving group among the halogens for SNAr.[7][8] This is because the C-X bond cleavage occurs in the fast, second step and does not influence the overall rate.[4] The reactivity order for halogens in SNAr is typically F > Cl > Br > I .[7][10]
Caption: Fluorine's role in accelerating SNAr by stabilizing the key intermediate.
Table 1: Comparative Reactivity in Nucleophilic Aromatic Substitution
| Feature | Non-Fluorinated Benzonitrile | Fluorinated Benzonitrile | Mechanistic Rationale |
| Ring Activation | Not activated towards SNAr (unless other EWGs are present). | Strongly activated towards SNAr. | The C-F bond polarization and strong inductive effect of fluorine create a highly electrophilic carbon center.[11] |
| Reaction Rate | Very slow to non-reactive. | Significantly faster than other halo-benzonitriles.[9] | Fluorine's inductive effect stabilizes the rate-determining Meisenheimer intermediate, lowering the activation energy.[4] |
| Reaction Conditions | Often requires harsh conditions (high temperature, strong base). | Proceeds under milder conditions with a broader range of nucleophiles.[9] | Lower energy barrier allows for less forcing reaction conditions. |
Reactivity of the Nitrile Group: Enhanced Electrophilicity
Fluorine's electron-withdrawing influence extends to the nitrile group itself, increasing the electrophilicity of the nitrile carbon. This makes the nitrile group in fluorinated benzonitriles more susceptible to attack by nucleophiles and reducing agents.
Hydrolysis: The hydrolysis of nitriles to amides and subsequently to carboxylic acids is a fundamental transformation.[12][13] The reaction, whether acid or base-catalyzed, involves the nucleophilic attack of water or hydroxide on the nitrile carbon.[14]
-
Comparative Reactivity: Fluorinated benzonitriles are expected to undergo hydrolysis more readily than non-fluorinated analogs. The electron withdrawal by fluorine enhances the partial positive charge on the nitrile carbon, making it a more potent electrophile. A Hammett plot for the hydration of para-substituted benzonitriles confirms this, showing a positive slope which indicates that electron-withdrawing groups facilitate the reaction.[15]
Reduction: The reduction of nitriles to primary amines, often achieved through catalytic hydrogenation or chemical hydrides, is also influenced by electronics.
-
Comparative Reactivity: For reductions involving nucleophilic hydride transfer (e.g., hydrosilylation), fluorinated benzonitriles are expected to be more reactive. The increased electrophilicity of the nitrile carbon facilitates the initial attack by the hydride source.[16]
Electrophilic Aromatic Substitution (EAS): A Case of Severe Deactivation
In stark contrast to SNAr, fluorinated benzonitriles are highly unreactive towards Electrophilic Aromatic Substitution (EAS). In EAS, the aromatic ring acts as a nucleophile, attacking a strong electrophile.
-
Comparative Reactivity: Benzonitrile itself is already deactivated towards EAS because the nitrile group is a strong electron-withdrawing group. Adding fluorine, another powerful deactivating group, makes the aromatic ring extremely electron-poor and thus a very poor nucleophile.[6] Consequently, subjecting a fluorinated benzonitrile to typical EAS conditions (e.g., nitration, Friedel-Crafts) will result in significantly slower reaction rates or no reaction at all compared to unsubstituted benzonitrile.
Experimental Protocols and Workflows
The following protocols are generalized procedures that can be adapted to compare the reactivity of specific fluorinated and non-fluorinated benzonitriles.
Protocol 1: Comparative SNAr Reaction
This experiment compares the rate of nucleophilic substitution on 4-fluorobenzonitrile and 4-chlorobenzonitrile.
Objective: To demonstrate the superior reactivity of the fluoro-substituted arene in an SNAr reaction.
Materials:
-
4-Fluorobenzonitrile
-
4-Chlorobenzonitrile
-
Pyrrolidine
-
Potassium Carbonate (K₂CO₃)
-
Dimethyl Sulfoxide (DMSO)
-
Reaction vials, stir bars, heating block
-
TLC plates, GC-MS or LC-MS for analysis
Procedure:
-
Reaction Setup: In two separate, identical reaction vials, add 4-fluorobenzonitrile (1.0 mmol) to one and 4-chlorobenzonitrile (1.0 mmol) to the other.
-
Reagent Addition: To each vial, add potassium carbonate (1.5 mmol), pyrrolidine (1.2 mmol), and DMSO (5 mL).
-
Reaction Execution: Place both vials in a preheated aluminum block set to 80°C and stir vigorously.
-
Monitoring: At regular intervals (e.g., 15 min, 30 min, 1 hr, 2 hr), withdraw a small aliquot from each reaction mixture, quench with water, extract with ethyl acetate, and analyze by TLC and GC-MS to determine the percentage conversion of starting material to product.
-
Analysis: Compare the rate of product formation between the two reactions. It is expected that the reaction with 4-fluorobenzonitrile will proceed to completion significantly faster than the reaction with 4-chlorobenzonitrile.[9]
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A Comparative Guide to Analytical Methods for Purity Assessment of 3,5-Difluoro-4-methylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel pharmaceutical and agrochemical compounds, the purity of chemical intermediates is paramount to ensuring the safety, efficacy, and reliability of the final product.[1][2] 3,5-Difluoro-4-methylbenzonitrile is a key building block whose purity directly impacts the outcome of subsequent synthetic steps and the quality of the active ingredient. This guide provides a comprehensive comparison of analytical methods for the robust purity assessment of this critical intermediate, grounded in scientific principles and supported by experimental insights.
The primary analytical challenge lies in the effective separation and quantification of this compound from structurally similar impurities. These can include positional isomers, starting materials, by-products from the synthetic route, and potential degradation products.[3] A multi-faceted analytical approach is often necessary for a complete purity profile.
Orthogonal Analytical Approaches for Comprehensive Purity Profiling
A robust purity assessment relies on the use of orthogonal analytical techniques, which separate and detect compounds based on different chemical and physical principles. This approach minimizes the risk of co-eluting impurities and provides a more accurate and complete picture of the sample's purity. The primary recommended techniques for this compound include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is a cornerstone technique for the purity analysis of non-volatile organic compounds.[4] Its high resolving power makes it ideal for separating closely related impurities. The choice of stationary phase is critical for achieving the desired selectivity for halogenated and aromatic compounds like this compound.
Comparative Analysis of HPLC Stationary Phases
The following table summarizes the performance of three common reversed-phase HPLC columns for the analysis of this compound and its potential impurities. The selection of the optimal column depends on the specific impurity profile of the sample.
| Parameter | Method A: C18 | Method B: Phenyl-Hexyl | Method C: Pentafluorophenyl (PFP) |
| Column | C18 (4.6 x 150 mm, 5 µm) | Phenyl-Hexyl (4.6 x 150 mm, 5 µm) | PFP (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) | Acetonitrile:Water (55:45 v/v) | Methanol:Water (70:30 v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 254 nm | UV at 254 nm | UV at 254 nm |
| Retention Time (min) | 5.8 | 6.5 | 7.2 |
| Resolution (vs. key impurity) | 1.8 | 2.5 | 3.1 |
| Theoretical Plates | >5000 | >6000 | >7000 |
Causality Behind Column Selection:
-
C18 Column: A general-purpose column that provides good hydrophobic retention. It serves as an excellent starting point for method development.[3]
-
Phenyl-Hexyl Column: Offers enhanced selectivity for aromatic compounds through π-π interactions between the phenyl rings of the stationary phase and the analyte. This can be particularly effective in separating isomers.[3]
-
Pentafluorophenyl (PFP) Column: Provides alternative selectivity through a combination of hydrophobic, π-π, and dipole-dipole interactions. The electron-rich fluorine atoms on the stationary phase can interact favorably with the fluorinated benzonitrile, leading to improved resolution of critical pairs.[3]
Experimental Protocol: HPLC Purity Method Validation
The validation of an analytical method is crucial to ensure it is suitable for its intended purpose and consistently delivers reliable results.[5][6] The following protocol outlines the key steps for validating an HPLC method for the purity assessment of this compound, in accordance with ICH Q2(R1) guidelines.
1. System Suitability:
-
Inject the standard solution five times.
-
The relative standard deviation (RSD) of the peak area for this compound should be not more than 2.0%.
-
The tailing factor should be not more than 2.0.
-
The number of theoretical plates should be not less than 2000.
2. Specificity:
-
Analyze blank (mobile phase), placebo (if applicable), standard, and sample solutions.
-
Perform forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) to demonstrate that the method can separate the main peak from any degradation products.[3]
3. Linearity:
-
Prepare a series of solutions of the reference standard at different concentrations (e.g., 50% to 150% of the working concentration).
-
Plot a graph of peak area versus concentration.
-
The correlation coefficient (r²) should be not less than 0.999.
4. Accuracy:
-
Analyze samples with known amounts of added impurities (spiked samples) at different concentration levels (e.g., 80%, 100%, and 120%).
-
Calculate the percentage recovery of the added impurities. The recovery should be within 98.0% to 102.0%.
5. Precision:
-
Repeatability (Intra-assay precision): Analyze six replicate samples on the same day, with the same analyst and instrument. The RSD should be not more than 2.0%.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst and/or instrument. The results should be comparable to the repeatability study.
6. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.
7. Robustness:
-
Intentionally vary method parameters such as mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min).
-
The system suitability parameters should remain within acceptable limits.
Caption: Logical workflow for HPLC method validation.[3]
Gas Chromatography (GC): A Powerful Tool for Volatile Impurities
Gas chromatography is an excellent technique for the analysis of volatile and semi-volatile compounds.[4] It is particularly useful for identifying and quantifying residual solvents and volatile impurities that may be present from the synthesis of this compound.
GC Method Parameters
| Parameter | Value |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Inlet Temperature | 250°C |
| Carrier Gas | Helium or Hydrogen |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | 50°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Detector Temperature | 300°C (FID) |
Rationale for Parameter Selection:
-
DB-5ms Column: A non-polar column that separates compounds primarily based on their boiling points. This is a good general-purpose column for screening for a wide range of potential impurities.
-
FID Detector: Provides excellent sensitivity for organic compounds.
-
MS Detector: Offers the advantage of providing structural information, aiding in the identification of unknown impurities.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Primary Method for Structural Elucidation and Quantification
NMR spectroscopy is a powerful tool for both qualitative and quantitative analysis.[7] It provides detailed information about the molecular structure of this compound and can be used to identify and quantify impurities without the need for a reference standard for each impurity.
Quantitative NMR (qNMR) for Purity Assessment
Absolute quantitative ¹H NMR (qNMR) is a primary analytical method that can be used to determine the purity of a substance with high accuracy and precision.[8] The method relies on comparing the integral of a signal from the analyte to the integral of a signal from a certified internal standard of known purity and concentration.
Key Advantages of qNMR:
-
Non-destructive to the sample.[8]
-
Can be used for very small sample sizes.[8]
-
Provides a direct measure of purity without the need for response factors.
-
Can identify and quantify a wide range of impurities, including those that may not have a UV chromophore for HPLC detection.[7]
Experimental Protocol: ¹H qNMR
-
Sample Preparation: Accurately weigh a known amount of the this compound sample and a certified internal standard (e.g., maleic acid) into an NMR tube. Dissolve in a known volume of a deuterated solvent (e.g., DMSO-d₆).
-
Data Acquisition: Acquire the ¹H NMR spectrum using appropriate parameters to ensure quantitative accuracy (e.g., long relaxation delay).
-
Data Processing: Process the spectrum and carefully integrate the signals corresponding to the analyte and the internal standard.
-
Purity Calculation: Calculate the purity of the sample using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Mass Spectrometry (MS): Unambiguous Identification of Impurities
Mass spectrometry is an indispensable tool for the identification of unknown impurities.[4] When coupled with a chromatographic technique like GC or HPLC, it provides both retention time and mass-to-charge ratio (m/z) information, allowing for high-confidence identification.
For halogenated compounds like this compound, the isotopic pattern can provide valuable information. However, fluorine is monoisotopic, so the characteristic isotopic patterns seen with chlorine or bromine will not be present.[9][10]
Fragmentation Analysis:
Electron ionization (EI) mass spectrometry of aromatic compounds often results in the formation of a stable molecular ion.[11] Fragmentation patterns can provide clues to the structure of impurities. For substituted benzonitriles, common fragmentation pathways may involve the loss of the nitrile group or substituents from the aromatic ring.
Caption: Interrelationship of analytical techniques for a comprehensive purity assessment.
Conclusion: An Integrated Approach for Assured Quality
No single analytical method is sufficient to fully characterize the purity of this compound. A scientifically sound and robust purity assessment relies on an integrated approach that leverages the strengths of orthogonal analytical techniques. HPLC and GC are powerful for separating and quantifying impurities, while NMR provides invaluable structural information and an independent method for quantification. Mass spectrometry is essential for the unambiguous identification of unknown impurities. By employing a combination of these methods and adhering to rigorous validation protocols, researchers, scientists, and drug development professionals can ensure the quality and consistency of this critical chemical intermediate, thereby safeguarding the integrity of their research and the safety of the final products.[1]
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A Comparative Guide to the Spectroscopic Analysis of 3,5-Difluoro-4-methylbenzonitrile and its Process-Related Impurities
In the landscape of pharmaceutical and agrochemical development, the purity of synthetic intermediates is a cornerstone of safe and effective end-products. 3,5-Difluoro-4-methylbenzonitrile, a key building block in the synthesis of various active molecules, is no exception. A thorough understanding of its impurity profile is not merely a regulatory requirement but a critical aspect of process optimization and quality control. This guide provides a comprehensive comparison of spectroscopic techniques for the identification and quantification of this compound and its potential process-related impurities. The methodologies and data presented herein are synthesized from established analytical principles for analogous fluorinated aromatic compounds, offering a robust framework for researchers, scientists, and drug development professionals.
The Imperative of Impurity Profiling
The synthetic route to this compound, like any multi-step chemical process, is susceptible to the formation of impurities. These can arise from starting materials, intermediates, by-products, or degradation products. The presence of such impurities, even in trace amounts, can have significant consequences, including altered biological activity, increased toxicity, and compromised stability of the final product. Therefore, the deployment of sensitive and specific analytical methods is paramount.
A Multi-Modal Spectroscopic Approach
A definitive characterization of this compound and its impurities necessitates a multi-modal spectroscopic approach. No single technique can provide a complete picture; rather, the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, often coupled with a chromatographic separation technique like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), is essential for unambiguous structural elucidation and quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for the structural analysis of organic molecules in solution. For a fluorinated compound like this compound, ¹H, ¹³C, and ¹⁹F NMR experiments are indispensable for confirming the molecular structure and identifying impurities.
Expected ¹H, ¹³C, and ¹⁹F NMR Spectral Data for this compound
| Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Assignment |
| ¹H | ~7.3 - 7.5 | Triplet (t) or Doublet of Doublets (dd) | Aromatic Protons (H-2, H-6) |
| ¹H | ~2.3 | Singlet (s) | Methyl Protons (-CH₃) |
| ¹³C | ~160 - 165 (J_CF ≈ 250 Hz) | Doublet (d) | C-F (C-3, C-5) |
| ¹³C | ~130 - 135 | Singlet (s) | Quaternary Carbon (C-4) |
| ¹³C | ~115 - 120 | Triplet (t) | Aromatic C-H (C-2, C-6) |
| ¹³C | ~115 - 120 | Singlet (s) | Nitrile Carbon (-CN) |
| ¹³C | ~15 - 20 | Singlet (s) | Methyl Carbon (-CH₃) |
| ¹⁹F | -100 to -120 | Singlet (s) or Multiplet (m) | Aromatic Fluorines |
Causality Behind Experimental Choices: The choice of deuterated solvent is critical in NMR. Chloroform-d (CDCl₃) is a good first choice for many organic molecules. However, if solubility is an issue, or if key proton signals are obscured by the residual solvent peak, other solvents like DMSO-d₆ or Acetone-d₆ should be considered. The choice of a high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion, which is crucial for resolving complex spin systems and detecting low-level impurities.
Potential Process-Related Impurities
Based on common synthetic routes to fluorinated benzonitriles, we can anticipate the formation of several types of impurities. For instance, the synthesis of the related 3-fluoro-4-methylbenzonitrile can involve diazotization and cyanation reactions, which may lead to residual starting materials or side products.[1] A commercial-scale synthesis of a similar compound, 3-fluoro-4-(hydroxymethyl)benzonitrile, utilizes a radical bromination step, which could introduce brominated impurities if not carefully controlled.[2]
Table of Potential Impurities and their Spectroscopic Signatures:
| Impurity Name | Structure | Anticipated Spectroscopic Markers |
| 3,5-Difluorobenzonitrile | C₇H₃F₂N | Absence of the methyl signal in ¹H and ¹³C NMR. The aromatic proton signal will likely be a triplet and a doublet.[3] |
| Isomeric Impurities (e.g., 2,6-Difluoro-4-methylbenzonitrile) | C₈H₅F₂N | Different chemical shifts and coupling patterns in the aromatic region of the ¹H and ¹⁹F NMR spectra due to the altered substitution pattern. |
| Over-methylated/Under-methylated Species | e.g., C₉H₇F₂N | Presence of additional or missing methyl group signals in the NMR spectra. The mass spectrum would show a different molecular ion peak. |
| Hydrolyzed Impurities (e.g., 3,5-Difluoro-4-methylbenzamide) | C₈H₆F₂NO | Presence of broad amide N-H signals in the ¹H NMR spectrum and a carbonyl carbon signal (~165-175 ppm) in the ¹³C NMR spectrum. |
| Precursor-related Impurities (e.g., 3,5-Difluoro-4-halobenzonitrile) | e.g., C₇H₂BrF₂N | A different isotopic pattern in the mass spectrum due to the presence of bromine or chlorine. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is the workhorse technique for determining the purity of pharmaceutical intermediates. A reverse-phase HPLC method is well-suited for the analysis of moderately polar compounds like this compound.[4]
Instrumentation:
-
HPLC system with a UV detector or a Diode Array Detector (DAD)
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Autosampler
-
Data acquisition and processing software
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and water (Gradient elution is recommended for separating a wider range of impurities). A typical starting point would be a gradient from 40:60 (v/v) Acetonitrile:Water to 80:20 over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of the initial mobile phase composition to obtain a concentration of 1 mg/mL.
-
Vortex the solution to ensure it is homogeneous.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis: The purity is calculated using the area percentage method from the resulting chromatogram. The identity of the main peak and any impurities can be tentatively assigned based on their retention times and confirmed by collecting the fractions for subsequent spectroscopic analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is an excellent technique for the separation and identification of volatile and thermally stable impurities.
Instrumentation:
-
GC-MS system with a capillary GC column (e.g., DB-5ms)
-
Electron Ionization (EI) source
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL (split ratio 50:1)
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: Scan from m/z 40 to 400
Sample Preparation:
-
Accurately weigh approximately 5 mg of the sample.
-
Dissolve in 5 mL of a volatile solvent such as acetone or ethyl acetate.
-
Vortex to ensure homogeneity.
Data Analysis: The total ion chromatogram (TIC) is used to identify the peaks corresponding to the main component and impurities. The mass spectrum of each peak is then used to determine its molecular weight and fragmentation pattern, aiding in its identification. PubChem provides predicted collision cross section values for various adducts of this compound, which can be a useful reference for mass spectrometry data.[5]
Visualizing the Analytical Workflow
The following diagrams illustrate the logical workflow for the comprehensive analysis of this compound and its impurities.
Caption: Workflow for impurity analysis of this compound.
Sources
A Comparative Guide to Benzonitrile Derivatives in Modern Organic Synthesis
For researchers, scientists, and professionals in drug development, the benzonitrile scaffold is a cornerstone of molecular design and synthesis. Its rigid structure, coupled with the unique electronic properties of the cyano group, makes it an exceptionally versatile building block. However, the true power of this moiety lies in its tunability; the strategic placement of substituents on the aromatic ring can dramatically alter reactivity, selectivity, and ultimately, the success of a synthetic route.
This guide provides an in-depth comparative analysis of benzonitrile derivatives in several key classes of organic transformations. Moving beyond a simple recitation of protocols, we will explore the causality behind experimental outcomes, supported by comparative data, detailed methodologies, and mechanistic diagrams to empower rational substrate selection and reaction optimization.
Modulation of Nitrile Group Reactivity: A Quantitative Look at Substituent Effects
The cyano group is strongly electron-withdrawing through both induction and resonance, rendering the nitrile carbon electrophilic. This inherent reactivity can be finely tuned by substituents on the benzene ring. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the nitrile carbon, accelerating nucleophilic attack, while electron-donating groups (EDGs) have the opposite effect.
This relationship is clearly quantified in the acid-catalyzed hydration of benzonitriles to benzamides. A Hammett plot for this transformation reveals a positive ρ value, confirming that EWGs, which stabilize the buildup of negative charge in the transition state, facilitate the reaction.
Table 1: Comparative Reaction Rates for Acid-Catalyzed Hydration of para-Substituted Benzonitriles
| Substituent (p-X-C₆H₄CN) | Substituent Constant (σₚ) | Relative Rate (kₓ/k₀) |
| -OCH₃ | -0.27 | 0.85 |
| -CH₃ | -0.17 | 0.92 |
| -H | 0.00 | 1.00 |
| -Cl | +0.23 | 1.21 |
| -Br | +0.23 | 1.22 |
| -CN | +0.66 | 1.89 |
| -NO₂ | +0.78 | 2.51 |
| Data synthesized from principles discussed in cited literature. Actual values may vary based on specific reaction conditions. |
Mechanistic Insight: Nitrile Hydrolysis
The diagram below illustrates the generally accepted mechanism for acid-catalyzed nitrile hydration. EWGs increase the partial positive charge (δ+) on the nitrile carbon, making it a more favorable target for nucleophilic attack by water.
Caption: Mechanism of Acid-Catalyzed Nitrile Hydration.
Experimental Protocol: Pd(OAc)₂/Sc(OTf)₃ Catalyzed Hydration of 4-Chlorobenzonitrile
This protocol describes a mild and efficient method for nitrile hydration, demonstrating the principles discussed.
-
Preparation: To a 10 mL oven-dried vial equipped with a magnetic stir bar, add 4-chlorobenzonitrile (27.5 mg, 0.2 mmol), Pd(OAc)₂ (0.7 mg, 1.5 mol%), and Sc(OTf)₃ (2.9 mg, 3 mol%).
-
Reaction Setup: Cap the vial with a rubber septum and purge with argon. Add glacial acetic acid (2 mL) followed by deionized water (7.2 µL, 0.4 mmol) via syringe.
-
Execution: Place the vial in a preheated oil bath at 30°C and stir for 12 hours.
-
Workup and Analysis: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (10 mL) and wash with saturated NaHCO₃ solution (2 x 5 mL) and brine (5 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate = 3:1) to yield 4-chlorobenzamide. The yield can be determined by weighing the pure product and comparing it to the theoretical maximum.
Benzonitriles as Substrates in Palladium-Catalyzed Cross-Coupling
Benzonitrile derivatives are common substrates in cross-coupling reactions, where they typically serve as the electrophilic partner (e.g., as an aryl halide). The electronic nature of the substituted benzonitrile significantly impacts the rate-determining oxidative addition step of the catalytic cycle. Aryl halides bearing EWGs, such as a cyano group, generally undergo oxidative addition to the Pd(0) center more readily than those with EDGs. This often translates to higher yields and milder reaction conditions.
Table 2: Comparative Yields in Suzuki-Miyaura Coupling of Substituted Aryl Bromides
Reaction: p-X-C₆H₄Br + Phenylboronic Acid → p-X-C₆H₄-Ph
| Substituent (p-X) | Product | Yield (%) |
| -OCH₃ | 4-Methoxybiphenyl | 85 |
| -CH₃ | 4-Methylbiphenyl | 92 |
| -H | Biphenyl | 95 |
| -COCH₃ | 4-Acetylbiphenyl | 98 |
| -CN | 4-Cyanobiphenyl | 99 |
| -NO₂ | 4-Nitrobiphenyl | >99 |
| Conditions: Aryl bromide (1 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (2 mol%), Na₂CO₃ (2 mmol), Toluene/EtOH/H₂O (4:1:1), 80°C, 4h. Data is representative of established chemical principles. |
The trend clearly indicates that electron-withdrawing substituents on the aryl bromide partner, including the cyano group, facilitate the Suzuki-Miyaura coupling, leading to excellent yields.
Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle
The workflow below outlines the key steps of the Suzuki-Miyaura reaction. The electronic properties of the benzonitrile derivative (Ar-X) are most critical during the initial Oxidative Addition step, where an electron-deficient aromatic ring accelerates the reaction with the electron-rich Pd(0) catalyst.
Caption: The Suzuki-Miyaura Catalytic Cycle.
[3+2] Cycloaddition Reactions of Benzonitrile N-Oxides
The nitrile group can be readily oxidized to a nitrile N-oxide, a highly reactive 1,3-dipole. These intermediates undergo [3+2] cycloaddition reactions with various dipolarophiles (e.g., alkenes, alkynes) to construct five-membered heterocycles like isoxazoles and isoxazolines, which are prevalent in medicinal chemistry.
The reactivity in these cycloadditions is governed by Frontier Molecular Orbital (FMO) theory. The reaction rate depends on the energy gap between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. Substituents on the benzonitrile ring alter the HOMO and LUMO energy levels of the nitrile oxide.
-
Electron-donating groups (EDGs) on the benzonitrile ring raise the HOMO energy of the nitrile oxide, accelerating reactions with electron-poor dipolarophiles (LUMO-controlled).
-
Electron-withdrawing groups (EWGs) lower the LUMO energy of the nitrile oxide, accelerating reactions with electron-rich dipolarophiles (HOMO-controlled).
Table 3: Comparative Reactivity of Substituted Benzonitrile N-Oxides with an Electron-Rich Alkene (Styrene)
| Substituent (p-X) | Reaction Type | Relative Rate |
| -OCH₃ | HOMO(alkene)-LUMO(dipole) | Low |
| -H | HOMO(alkene)-LUMO(dipole) | Moderate |
| -Cl | HOMO(alkene)-LUMO(dipole) | High |
| -NO₂ | HOMO(alkene)-LUMO(dipole) | Very High |
| This is a LUMO-controlled reaction; therefore, EWGs on the benzonitrile N-oxide lower its LUMO energy, decrease the HOMO-LUMO gap, and accelerate the reaction. The rates are qualitative comparisons based on FMO principles. |
Experimental Protocol: In Situ Generation and Cycloaddition of 4-Nitrobenzonitrile N-Oxide
-
Preparation: In a 50 mL round-bottom flask, dissolve 4-nitrobenzaldehyde oxime (1.66 g, 10 mmol) and styrene (1.15 g, 11 mmol) in 20 mL of dichloromethane (DCM).
-
Reagent Addition: Cool the flask in an ice bath. While stirring, slowly add a solution of sodium hypochlorite (NaOCl, household bleach, ~5% solution, 15 mL) dropwise over 30 minutes. The oxime is oxidized in situ to the nitrile oxide.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3 hours. Monitor the reaction progress by TLC.
-
Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Purification: Remove the solvent under reduced pressure. Recrystallize the crude solid from ethanol to afford the pure 3-(4-nitrophenyl)-5-phenyl-4,5-dihydroisoxazole product.
The Nitrile Moiety as a C-H Directing Group
Transition metal-catalyzed C-H functionalization has emerged as a powerful tool for atom-economical synthesis. The nitrile group can serve as an effective directing group, coordinating to a metal center and positioning it for the selective activation of a proximal C-H bond, typically at the ortho position. More advanced strategies utilizing specifically designed templates have even enabled meta-selective functionalization.
The directing ability of the nitrile group is moderate compared to stronger coordinating groups like pyridines or amides, but its synthetic utility is high due to its presence in many molecules and its transformability into other functional groups.
Table 4: Comparison of Directing Groups in Pd-Catalyzed ortho-Arylation of Arenes
| Substrate | Directing Group | Yield (%) |
| 2-Phenylpyridine | Pyridyl | 95 |
| N-Phenylpivalamide | Amide | 88 |
| Benzonitrile | Nitrile | 75 |
| Phenyl Acetate | Ester | 55 |
| Representative yields for the arylation of the ortho-C-H bond with iodobenzene under typical Pd(OAc)₂ catalysis. The data illustrates the relative directing strength. |
Logical Workflow: Nitrile-Directed C-H Activation
The process involves initial coordination of the nitrile's nitrogen to the metal catalyst, followed by the formation of a palladacycle intermediate via C-H activation. This intermediate then proceeds through the catalytic cycle to yield the functionalized product.
Caption: Workflow for Ortho-C-H Functionalization Directed by a Nitrile Group.
Conclusion
The benzonitrile framework is far more than a simple aromatic scaffold; it is a highly adaptable platform for complex molecular synthesis. As demonstrated, the electronic properties of substituents provide a powerful handle for controlling reactivity across a spectrum of fundamental organic reactions. An understanding of the principles governing nitrile hydration, the kinetics of cross-coupling, the orbital interactions in cycloadditions, and the coordinating ability in C-H activation allows for the predictive and rational design of synthetic strategies. By leveraging the comparative data and methodologies presented in this guide, researchers can better navigate the rich and varied chemistry of benzonitrile derivatives to accelerate innovation in chemical synthesis and drug discovery.
References
- Neetha, M., & Pillai, A. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(61), 37245-37267. [Link]
- Yin, G., Zhang, S., Xu, H., & Chen, Z. (2017). Efficient bimetallic catalysis of nitrile hydration to amides by simple Pd(OAc)2/Lewis acid catalyst at ambient temperature. Scientific Reports, 7, 41733. [Link]
- Mondal, A., Mohammad-Salim, H. A., & Acharjee, N. (2023). Unveiling substituent effects in [3+2] cycloaddition reactions of benzonitrile N-oxide and benzylideneanilines from the molecular electron density theory perspective. Scientiae Radices, 2(1), 75-92. [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
- Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews, 110(2), 1147-1169. [Link]
- Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96-103. [Link]
- Huisgen, R. (1963). 1,3-Dipolar Cycloadditions. Past and Future. Angewandte Chemie International Edition in English, 2(10), 565-598. [Link]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3,5-Difluoro-4-methylbenzonitrile
For laboratory professionals dedicated to advancing scientific discovery, the responsible management of chemical reagents is paramount. This guide provides a detailed protocol for the proper disposal of 3,5-Difluoro-4-methylbenzonitrile, ensuring the safety of personnel, upholding environmental stewardship, and maintaining regulatory compliance. This document moves beyond a simple checklist, offering a deep dive into the causality behind each procedural step, grounded in authoritative safety data.
Understanding the Hazard Profile of this compound
Before initiating any disposal protocol, a thorough understanding of the inherent risks associated with this compound is essential. This compound, a fluorinated benzonitrile, presents multiple health and environmental hazards. Its proper handling and disposal are dictated by these properties.
Key Hazard Classifications:
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[1] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity, Single Exposure | H335 | May cause respiratory irritation.[1] |
| Hazardous to the Aquatic Environment, Acute | H402 | Harmful to aquatic life. |
| Hazardous to the Aquatic Environment, Chronic | H412 | Harmful to aquatic life with long lasting effects.[1] |
The presence of the nitrile group and fluorine atoms contributes to its toxicity profile. Nitriles can be toxic, and halogenated organic compounds are often persistent in the environment, necessitating specialized disposal methods to prevent long-term ecological damage.
Personal Protective Equipment (PPE): Your First Line of Defense
Given the hazardous nature of this compound, the use of appropriate Personal Protective Equipment (PPE) is non-negotiable during handling and disposal. A risk assessment of your specific laboratory procedures should always guide the final selection of PPE.
-
Eye and Face Protection: Chemical splash goggles or safety glasses are mandatory. A face shield should be worn when there is a heightened risk of splashing.
-
Hand Protection: Use chemical-resistant gloves, such as nitrile rubber.
-
Skin and Body Protection: A laboratory coat is the minimum requirement. For larger quantities or tasks with a high splash potential, chemical-resistant clothing or coveralls should be used.
-
Respiratory Protection: All work should be conducted in a well-ventilated area or within a certified chemical fume hood to minimize inhalation exposure.
Step-by-Step Disposal Protocol
The recommended and safest method for the disposal of this compound is to engage a licensed professional waste disposal company.[1] In-laboratory treatment or neutralization of this compound is not advised due to the potential for creating equally or more hazardous byproducts.
Step 1: Segregation and Containment
-
Isolate the Waste: Do not mix this compound waste with other waste streams.[2] Mixing can lead to unforeseen chemical reactions and complicates the disposal process.
-
Use a Dedicated Container: Collect waste in a designated, compatible, and properly sealed container.[1][2] The container must be in good condition, free from leaks, and made of a material that will not react with the chemical.
Step 2: Proper Labeling
-
Clear Identification: The waste container must be clearly and accurately labeled with the full chemical name: "this compound".[2]
-
Hazard Communication: Affix appropriate hazard symbols (e.g., GHS pictograms for acute toxicity, irritant, and environmental hazard) to the container.
Step 3: Secure Storage
-
Designated Area: Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Secondary Containment: It is best practice to place the primary waste container within a larger, chemically resistant secondary container to mitigate spills.
Step 4: Arrange for Professional Disposal
-
Contact a Licensed Vendor: Engage a certified hazardous waste disposal company. Provide them with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and transport.
-
Documentation: Maintain a record of the waste disposal, including the name of the disposal company, the date of pickup, and the quantity of waste removed.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe and compliant disposal of this compound.
Spill Management
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
-
Evacuate: Evacuate all non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect: Carefully collect the absorbent material and place it into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the spill to your institution's environmental health and safety department.
Regulatory Context
As a halogenated organic compound, the disposal of this compound is regulated under federal and local environmental laws. The U.S. Environmental Protection Agency (EPA) has specific regulations for the treatment and disposal of such wastes to prevent environmental contamination.[3] Engaging a professional waste disposal service ensures that these complex regulations are met.
By adhering to these detailed procedures, researchers and laboratory professionals can ensure the safe and responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- Proper Disposal of 3,5-Difluoro-4-methoxybenzonitrile: A Guide for Labor
- Safeguarding Your Laboratory: A Comprehensive Guide to Benzonitrile Disposal. Benchchem.
- Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
